molecular formula C20H21N3O7S B1662974 Ivachtin CAS No. 745046-84-8

Ivachtin

Cat. No.: B1662974
CAS No.: 745046-84-8
M. Wt: 447.5 g/mol
InChI Key: MWXJJTMEUGWKKY-UHFFFAOYSA-N
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Description

Acetic acid 2-[4-methyl-8-(4-morpholinylsulfonyl)-1,3-dioxo-2-pyrrolo[3,4-c]quinolinyl]ethyl ester is a pyrroloquinoline.

Properties

IUPAC Name

2-(4-methyl-8-morpholin-4-ylsulfonyl-1,3-dioxopyrrolo[3,4-c]quinolin-2-yl)ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O7S/c1-12-17-18(20(26)23(19(17)25)7-10-30-13(2)24)15-11-14(3-4-16(15)21-12)31(27,28)22-5-8-29-9-6-22/h3-4,11H,5-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXJJTMEUGWKKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C3C=C(C=CC3=N1)S(=O)(=O)N4CCOCC4)C(=O)N(C2=O)CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458580
Record name IVACHTIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745046-84-8
Record name IVACHTIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ivachtin (Ivermectin): A Technical Guide on the Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Ivachtin" is not a recognized pharmaceutical agent. This document pertains to Ivermectin , which is likely the intended subject of inquiry. Ivermectin is a macrocyclic lactone disaccharide derived from the bacterium Streptomyces avermitilis. It is a potent, broad-spectrum antiparasitic agent widely used in human and veterinary medicine.[1][2][3] More recently, its potential anti-inflammatory, antiviral, and anticancer properties have been subjects of extensive research.[4][5][6] This guide provides a detailed technical overview of Ivermectin's core mechanisms of action for researchers, scientists, and drug development professionals.

Primary Mechanism of Action: Antiparasitic Effects

Ivermectin's principal and best-characterized mechanism of action is its effect on the nervous and muscular systems of invertebrates, such as parasitic nematodes and arthropods.[2][7]

Molecular Target: Glutamate-Gated Chloride Channels (GluCls)

The primary molecular target of Ivermectin in invertebrates is the glutamate-gated chloride channel (GluCl).[4][8][9] These channels are ligand-gated ion channels, belonging to the Cys-loop receptor family, and are found exclusively in protostome invertebrates.[10][11]

Pharmacodynamics

Ivermectin binds selectively and with high affinity to the GluCls present in the nerve and muscle cells of parasites.[1][7] This binding is allosteric, occurring at a site distinct from the glutamate-binding site, between the M1 and M3 transmembrane domains of adjacent subunits.[11] The binding of Ivermectin locks the channel in an open state, increasing the permeability of the cell membrane to chloride ions (Cl⁻).[1][8] The resulting influx of Cl⁻ leads to hyperpolarization of the neuronal or muscle cell membrane.[1] This sustained hyperpolarization renders the cell unresponsive to excitatory stimuli, causing flaccid paralysis and ultimately the death of the parasite due to starvation or expulsion from the host.[8][12]

The selectivity of Ivermectin for invertebrates is a key feature of its safety profile in mammals. Mammals do not possess GluCls; the homologous channels are glycine and GABA-gated chloride channels.[7][8] While Ivermectin can interact with mammalian GABA receptors, it does so with a much lower affinity.[1] Furthermore, mammalian GABA receptors are primarily located in the central nervous system (CNS), and Ivermectin does not efficiently cross the blood-brain barrier at therapeutic doses, further contributing to its selective toxicity.[7][8]

cluster_membrane Invertebrate Neuronal/Muscle Cell Membrane cluster_channel cluster_downstream Cellular Effects GluCl Glutamate-Gated Chloride Channel (GluCl) Channel_Open Channel Opens GluCl->Channel_Open Potentiates Opening IVM Ivermectin IVM->GluCl Binds with high affinity (Allosteric Site) Glutamate Glutamate Glutamate->GluCl Binds (Orthosteric Site) Cl_Influx Increased Influx of Chloride Ions (Cl⁻) Channel_Open->Cl_Influx Hyperpolarization Hyperpolarization of Cell Membrane Cl_Influx->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Death Parasite Death Paralysis->Death

Figure 1: Antiparasitic mechanism of Ivermectin via GluCl activation.

Additional Molecular Targets and Mechanisms

Beyond its primary antiparasitic action, Ivermectin interacts with several other molecular targets, underpinning its anti-inflammatory and potential antiviral activities.

Modulation of Mammalian Ion Channels
  • P2X4 Receptors: Ivermectin is a potent positive allosteric modulator of ATP-gated P2X4 receptors, which are expressed in the CNS and immune cells.[13][14][15] It potentiates ATP-induced currents, reduces channel desensitization, and slows deactivation by stabilizing the open state of the channel.[14][15] This interaction is being explored for its role in neuropathic pain and neuroinflammation.[14][16]

Anti-inflammatory Mechanism

Ivermectin exhibits significant anti-inflammatory properties.[5][17][18] The primary mechanism involves the inhibition of key inflammatory signaling pathways. It has been shown to suppress lipopolysaccharide (LPS)-induced inflammation by blocking the translocation of nuclear factor kappa B (NF-κB).[18][19] This prevents the transcription and subsequent production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[5][17][18][19] Additionally, Ivermectin may inhibit the STAT-3 pathway, which is also involved in cytokine signaling.[4][20]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates NFkB_complex NF-κB / IκB (Inactive Complex) TLR4->NFkB_complex Triggers dissociation IVM Ivermectin NFkB_active NF-κB (Active) IVM->NFkB_active Inhibits Nuclear Translocation NFkB_complex->NFkB_active Transcription Gene Transcription NFkB_active->Transcription Translocates to Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Transcription->Cytokines Leads to production of

Figure 2: Ivermectin's anti-inflammatory signaling pathway.

Proposed Antiviral Mechanism

In vitro studies have shown that Ivermectin can inhibit the replication of several RNA viruses, including SARS-CoV-2.[5][21] The most cited mechanism is the inhibition of the host's nuclear transport machinery.[7][20] Ivermectin is thought to bind to and destabilize the importin (IMP) α/β1 heterodimer complex.[20][22] This complex is responsible for shuttling viral proteins into the nucleus, a critical step for viral replication and for suppressing the host's antiviral response.[19][20] By disrupting this transport, Ivermectin prevents viral proteins from reaching the nucleus, thereby inhibiting viral replication.[7] Other proposed mechanisms include binding to the SARS-CoV-2 spike protein, potentially interfering with its attachment to host cells.[22][23]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral_Protein Viral Protein (with NLS) Complex IMP α/β1 Complex Viral_Protein->Complex Binds to IVM Ivermectin IVM->Complex Inhibits/ Destabilizes IMP_alpha Importin α IMP_alpha->Complex IMP_beta1 Importin β1 IMP_beta1->Complex Transport_Complex Viral Protein-IMP Transport Complex Complex->Transport_Complex Replication Viral Replication & Suppression of Host Antiviral Response Transport_Complex->Replication Nuclear Import

Figure 3: Proposed antiviral mechanism of Ivermectin.

Quantitative Pharmacological Data

Pharmacokinetic Parameters in Humans (Oral Administration)
ParameterValueReference(s)
Time to Peak Plasma Conc. (Tmax) 3 - 5 hours[2][24]
Elimination Half-life (t½) ~12 - 56 hours[1][2]
Volume of Distribution (Vc) 3.1 - 3.5 L/kg[3]
Plasma Protein Binding ~93%[24][25]
Metabolism Hepatic (primarily CYP3A4)[2]
Excretion Almost exclusively in feces (>99%)[1][2]
In Vitro Efficacy and Cytotoxicity Data
Target/Cell LineAssay TypeEndpointValueReference(s)
SARS-CoV-2 (in Vero-hSLAM cells) Viral Replication AssayIC50~2 µM[26]
H. contortus GluClα3B Two-electrode voltage clampEC50 (Glutamate)27.6 ± 2.7 µM[10]
Human Urothelial Carcinoma (T24) CCK-8 Cell ViabilityIC50 (48h)17.4 µM[27]
Human Urothelial Carcinoma (RT4) CCK-8 Cell ViabilityIC50 (48h)14.9 µM[27]
SARS-CoV-2 Spike Protein Equilibrium DialysisKd0.81 µM[28]

Key Experimental Protocols

Patch-Clamp Electrophysiology for Ion Channel Analysis

This protocol is used to measure the effect of Ivermectin on ion channels like GluCls or P2X4 receptors expressed in a suitable system (e.g., Xenopus oocytes or HEK293 cells).

Methodology:

  • Cell Preparation: Culture cells (e.g., HEK293) transfected with the gene encoding the ion channel of interest or prepare Xenopus oocytes injected with the corresponding cRNA.

  • Electrode Preparation: Fabricate glass micropipettes with a tip resistance of 2-5 MΩ and fill with an appropriate internal solution.

  • Seal Formation: Under a microscope, bring the micropipette into contact with a cell and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Configuration: Establish a whole-cell recording configuration by rupturing the membrane patch under the pipette tip with further suction. This allows electrical access to the entire cell.[29]

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).[30]

  • Data Acquisition: Record baseline currents. Apply the channel's agonist (e.g., Glutamate or ATP) using a fast perfusion system and record the induced current.[31]

  • Ivermectin Application: Perfuse the cell with a solution containing both the agonist and a specific concentration of Ivermectin. Record the modulated current.[30][31]

  • Analysis: Measure the change in current amplitude, activation kinetics, and desensitization in the presence of Ivermectin compared to the agonist alone.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Cells (Expressing Target Channel) C Form Giga-seal on Cell Membrane A->C B Pull Glass Micropipette B->C D Establish Whole-Cell Configuration C->D E Voltage Clamp (e.g., -60mV) D->E F Record Baseline Current E->F G Apply Agonist (e.g., ATP) F->G H Apply Agonist + Ivermectin G->H I Measure Current (Amplitude, Kinetics) H->I J Compare Currents (Agonist vs. Agonist+IVM) I->J

Figure 4: Experimental workflow for patch-clamp electrophysiology.

Cell Viability Assay (CCK-8 / MTT)

This protocol is used to determine the cytotoxic or anti-proliferative effects of Ivermectin on a given cell line.

Methodology:

  • Cell Seeding: Seed cells (e.g., T24 human cancer cells) into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.[27][32]

  • Drug Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of Ivermectin (and a vehicle control, e.g., DMSO).[27]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).[32]

  • Reagent Addition: Add Cell Counting Kit-8 (CCK-8) or MTT reagent to each well and incubate for 1-4 hours.[27][32] The reagent is converted by mitochondrial dehydrogenases in living cells into a colored formazan product.

  • Measurement: Measure the absorbance of the wells at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against Ivermectin concentration to determine the IC50 (the concentration that inhibits 50% of cell growth).

References

Ivachtin: A Technical Guide to a Selective Caspase-3 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivachtin, also known as Caspase-3 Inhibitor VII, is a potent, nonpeptide, and reversible inhibitor of caspase-3, a key executioner enzyme in the apoptotic cascade. With a reported IC50 value of 23 nM, this compound presents a significant tool for the study of apoptosis and holds potential as a therapeutic agent in diseases characterized by excessive programmed cell death. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization. The information is intended to support researchers and drug development professionals in utilizing this compound for their scientific investigations.

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development and homeostasis. Dysregulation of apoptosis is implicated in a wide range of human diseases, including neurodegenerative disorders, ischemic injury, and autoimmune diseases. The caspase family of cysteine proteases plays a central role in the execution of apoptosis. Among these, caspase-3 is a critical effector caspase, responsible for the cleavage of a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

The selective inhibition of caspase-3 is a promising therapeutic strategy for mitigating the detrimental effects of excessive apoptosis. This compound, a pyrrolo[3,4-c]quinoline-1,3-dione derivative, has emerged as a noteworthy small molecule inhibitor of caspase-3. Its nonpeptide nature and reversible, noncompetitive mechanism of inhibition offer potential advantages in drug development.

Mechanism of Action

This compound functions as a noncompetitive inhibitor of caspase-3. Unlike competitive inhibitors that bind to the active site, a noncompetitive inhibitor binds to an allosteric site on the enzyme. This binding event induces a conformational change in the enzyme, which alters the active site and reduces its catalytic efficiency, thereby preventing the cleavage of caspase-3 substrates. This mechanism of action is independent of the substrate concentration.

dot

cluster_caspase3 Caspase-3 Enzyme cluster_inhibition Inhibition Pathway cluster_apoptosis Apoptotic Pathway Caspase3 Caspase-3 (Inactive Zymogen) ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Activation (e.g., by Caspase-9) InactiveComplex Caspase-3-Ivachtin Complex (Inactive) ActiveCaspase3->InactiveComplex Allosteric Binding (Noncompetitive) CleavedSubstrates Cleaved Substrates ActiveCaspase3->CleavedSubstrates Cleavage This compound This compound This compound->InactiveComplex Apoptosis Apoptosis InactiveComplex->Apoptosis Inhibition Substrates Cellular Substrates (e.g., PARP, Lamin) CleavedSubstrates->Apoptosis

Figure 1: Mechanism of this compound Inhibition of Caspase-3.

Quantitative Inhibitory Data

The inhibitory potency of this compound against caspase-3 has been determined through in vitro enzymatic assays. While initial reports suggest modest selectivity for caspase-3 over other caspases, detailed quantitative data for a full selectivity panel is not extensively available in the public domain.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Inhibition TypeReversibilitySource
Caspase-323NoncompetitiveReversible--INVALID-LINK--

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound.

Caspase-3 Enzymatic Activity Assay

This protocol is designed to determine the in vitro inhibitory activity of this compound against purified recombinant caspase-3.

Materials:

  • Recombinant human caspase-3

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate like Ac-DEVD-AMC)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

  • This compound (dissolved in DMSO)

  • 96-well microplate (black or clear, depending on the substrate)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute the inhibitor solutions in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • In a 96-well microplate, add the diluted this compound solutions. Include wells with assay buffer and DMSO as a vehicle control and wells without the enzyme as a background control.

  • Add recombinant human caspase-3 to all wells except the background control.

  • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the caspase-3 substrate to all wells.

  • Immediately measure the absorbance (for pNA substrates at 405 nm) or fluorescence (for AMC substrates with excitation at ~380 nm and emission at ~460 nm) over time using a microplate reader.

  • Calculate the reaction rate (V) for each concentration of this compound.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

dot

start Start prep_inhibitor Prepare this compound Serial Dilutions start->prep_inhibitor add_inhibitor Add this compound to 96-well Plate prep_inhibitor->add_inhibitor add_enzyme Add Recombinant Caspase-3 add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate add_substrate Add Caspase-3 Substrate pre_incubate->add_substrate measure Measure Absorbance/Fluorescence add_substrate->measure calculate Calculate Reaction Rates & IC50 measure->calculate end End calculate->end

Figure 2: Workflow for Caspase-3 Enzymatic Activity Assay.

Staurosporine-Induced Apoptosis in Jurkat T Cells

This protocol describes a cell-based assay to evaluate the protective effect of this compound against apoptosis induced by staurosporine in a human T-cell line.

Materials:

  • Jurkat T cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Staurosporine (dissolved in DMSO)

  • This compound (dissolved in DMSO)

  • Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)

  • Flow cytometer

Procedure:

  • Culture Jurkat T cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells in a multi-well plate at a density of approximately 1 x 10^6 cells/mL.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO).

  • Induce apoptosis by adding staurosporine to a final concentration of 1 µM. Include a negative control group without staurosporine treatment.

  • Incubate the cells for 4-6 hours at 37°C.

  • Harvest the cells by centrifugation and wash with cold PBS.

  • Resuspend the cells in binding buffer provided with the apoptosis detection kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells in each treatment group.

  • Evaluate the ability of this compound to reduce the percentage of apoptotic cells compared to the staurosporine-only treated group.

dot

start Start culture_cells Culture Jurkat T Cells start->culture_cells seed_cells Seed Cells in Multi-well Plate culture_cells->seed_cells pretreat Pre-treat with this compound seed_cells->pretreat induce_apoptosis Induce Apoptosis with Staurosporine pretreat->induce_apoptosis incubate Incubate for 4-6 hours induce_apoptosis->incubate harvest_stain Harvest and Stain with Annexin V/PI incubate->harvest_stain flow_cytometry Analyze by Flow Cytometry harvest_stain->flow_cytometry quantify Quantify Apoptotic Cells flow_cytometry->quantify end End quantify->end

Figure 3: Workflow for Staurosporine-Induced Apoptosis Assay.

In Vivo Studies (Data Not Available)

To date, there is a lack of publicly available data on the in vivo pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound. Preclinical studies in relevant animal models of diseases characterized by excessive apoptosis are necessary to evaluate the therapeutic potential of this compound. Such studies would typically involve:

  • Pharmacokinetic analysis: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in animal models. This would involve administering the compound via relevant routes (e.g., oral, intravenous) and measuring its concentration in plasma and tissues over time.

  • Pharmacodynamic studies: Assessing the in vivo inhibition of caspase-3 activity by this compound in response to an apoptotic stimulus in a target tissue.

  • Efficacy studies: Evaluating the therapeutic benefit of this compound in animal models of diseases such as ischemic stroke, myocardial infarction, or neurodegenerative conditions.

Conclusion

This compound is a potent and selective noncompetitive inhibitor of caspase-3 that serves as a valuable research tool for studying the role of this enzyme in apoptosis. Its favorable in vitro profile warrants further investigation into its in vivo properties to explore its potential as a therapeutic agent. The experimental protocols provided in this guide offer a foundation for researchers to further characterize and utilize this compound in their studies. Future research should focus on determining a comprehensive selectivity profile and conducting in vivo studies to establish its preclinical proof of concept.

Ivachtin: A Technical Guide to a Potent Caspase-3 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Ivachtin, a potent and reversible inhibitor of caspase-3. It details its chemical structure, physicochemical properties, biological activity, and its role in the context of apoptosis signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals involved in apoptosis research and the development of therapeutics targeting programmed cell death.

Chemical Structure and Properties

This compound, also known as Caspase-3 Inhibitor VII or compound 7a, is a nonpeptide, noncompetitive, and reversible inhibitor of caspase-3.[1][2][3] Its chemical and physical properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Synonyms Caspase-3 Inhibitor VII, compound 7a[1][2][3]
Chemical Name 2-[4-Methyl-8-(morpholin-4-ylsulfonyl)-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl]ethyl acetate[4]
Molecular Formula C₂₀H₂₁N₃O₇S[2][5]
Molecular Weight 447.46 g/mol [2][3]
CAS Number 745046-84-8[2][3][5]
Purity ≥98% or ≥99% (HPLC)[4][5]
Appearance Crystalline solid[5]
SMILES CC(=O)OCCN1C(=O)C2C(=C(C)N=C3C=2C=C(C=C3)S(=O)(=O)N4CCOCC4)C1=O[6]
Solubility DMSO (≥ 10 mg/mL), DMF (2.5 mg/mL)[3][5]
Storage Powder: -20°C for 3 years. In solvent (-80°C): 6 months[3]

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of caspase-3 with an IC₅₀ value of 23 nM.[1][2][3][6] Caspase-3 is a critical executioner caspase in the apoptotic pathway, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.[1][4] this compound exhibits moderate selectivity for caspase-3 over other caspases.[1][2][6]

The primary mechanism of action of this compound is the inhibition of caspase-3 activity, which in turn blocks the downstream events of apoptosis. This has been demonstrated by its protective effect against staurosporine-induced apoptosis in human Jurkat T cells.[1][6]

Apoptosis Signaling Pathway and the Role of Caspase-3

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal development and tissue homeostasis. It is primarily executed by a family of cysteine proteases called caspases. The activation of caspase-3 can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.

  • Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface receptors. This leads to the recruitment of adaptor proteins and pro-caspase-8, which is then activated. Activated caspase-8 can directly cleave and activate pro-caspase-3.

  • Intrinsic Pathway: This pathway is initiated by intracellular stress signals, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates caspase-9. Activated caspase-9 then cleaves and activates pro-caspase-3.

Once activated, caspase-3 cleaves a wide range of cellular substrates, leading to the dismantling of the cell.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor pro_caspase8 Pro-Caspase-8 death_receptor->pro_caspase8 caspase8 Caspase-8 pro_caspase8->caspase8 pro_caspase3 Pro-Caspase-3 caspase8->pro_caspase3 cellular_stress Cellular Stress mitochondrion Mitochondrion cellular_stress->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 pro_caspase9 Pro-Caspase-9 apaf1->pro_caspase9 apoptosome Apoptosome pro_caspase9->apoptosome caspase9 Caspase-9 apoptosome->caspase9 caspase9->pro_caspase3 caspase3 Caspase-3 pro_caspase3->caspase3 substrates Cellular Substrates caspase3->substrates This compound This compound This compound->caspase3 apoptosis Apoptosis substrates->apoptosis

Figure 1: Apoptosis signaling pathway highlighting the role of Caspase-3 and the inhibitory action of this compound.

Experimental Protocols

The anti-apoptotic activity of this compound has been demonstrated in a model of staurosporine-induced apoptosis in human Jurkat T cells.[1][6] Below is a detailed methodology for such an experiment.

Staurosporine-Induced Apoptosis in Jurkat T Cells

This protocol outlines the steps to induce apoptosis in Jurkat T cells using staurosporine and to assess the protective effects of this compound.

Materials:

  • Jurkat T cells

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Staurosporine (from Streptomyces sp.)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)

  • Flow cytometer

Procedure:

  • Cell Culture: Culture Jurkat T cells in RPMI 1640 medium supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO₂. Maintain cells in the logarithmic growth phase.

  • Compound Preparation: Prepare a stock solution of staurosporine in DMSO (e.g., 1 mM). Prepare stock solutions of this compound in DMSO at various concentrations.

  • Cell Treatment:

    • Harvest Jurkat T cells and adjust the cell density to 5 x 10⁵ cells/mL in fresh culture medium.

    • Pre-incubate the cells with the desired concentrations of this compound (e.g., 10 µM, 100 µM) or vehicle (DMSO) for 1-2 hours.

    • Induce apoptosis by adding staurosporine to a final concentration of 1 µM.

    • Incubate the cells for 4-6 hours at 37°C with 5% CO₂.

  • Apoptosis Assessment:

    • Harvest the cells by centrifugation.

    • Wash the cells with cold PBS.

    • Resuspend the cells in binding buffer provided with the apoptosis detection kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis culture Culture Jurkat T cells harvest Harvest and adjust cell density culture->harvest pre_incubation Pre-incubate with this compound or vehicle harvest->pre_incubation apoptosis_induction Induce apoptosis with Staurosporine pre_incubation->apoptosis_induction incubation Incubate for 4-6 hours apoptosis_induction->incubation harvest_cells Harvest and wash cells incubation->harvest_cells staining Stain with Annexin V and PI harvest_cells->staining flow_cytometry Analyze by flow cytometry staining->flow_cytometry

Figure 2: Experimental workflow for assessing the anti-apoptotic effect of this compound.

Conclusion

This compound is a valuable research tool for studying the mechanisms of apoptosis and for the preclinical evaluation of caspase-3 inhibition as a therapeutic strategy. Its well-defined chemical structure, potent and specific inhibitory activity against caspase-3, and demonstrated efficacy in cellular models of apoptosis make it a compound of significant interest to the scientific community. This technical guide provides a foundational understanding of this compound's properties and applications, serving as a starting point for further investigation and drug development efforts.

References

Ivachtin (Caspase-3 Inhibitor VII): A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivachtin, also known as Caspase-3 Inhibitor VII, is a potent, non-peptidic, and reversible inhibitor of caspase-3, a key executioner enzyme in the apoptotic cascade. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It includes detailed experimental protocols, quantitative data on its inhibitory activity, and a discussion of the relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of apoptosis research and drug development.

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells. Dysregulation of apoptosis is implicated in a wide range of human diseases, including neurodegenerative disorders, autoimmune diseases, and cancer. The caspase family of cysteine proteases plays a central role in the execution of apoptosis. Among these, caspase-3 is a critical effector caspase, responsible for the cleavage of a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][2] Consequently, the development of small molecule inhibitors of caspase-3 has been a significant focus of therapeutic research.

This compound (compound 7a) emerged from a drug discovery program aimed at identifying novel, non-peptidic inhibitors of caspase-3.[2] It belongs to a class of 4-substituted 2-(2-acetyloxyethyl)-8-(morpholine-4-sulfonyl)pyrrolo[3,4-c]quinoline-1,3-diones.[2] This guide details the scientific journey of this compound, from its initial discovery and synthesis to its characterization as a potent and modestly selective caspase-3 inhibitor.

Discovery and Synthesis

The discovery of this compound was the result of a systematic structure-activity relationship (SAR) study of a series of novel 1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]quinoline derivatives.[2] The research focused on the impact of different substituents at the 4-position of the quinoline ring on caspase-3 inhibitory activity.

Synthesis Pathway

The synthesis of this compound and its analogues was achieved through a multi-step process. A generalized synthetic scheme is presented below. The synthesis of the 4-substituted pyrrolo[3,4-c]quinoline-1,3-dione ring system is a key feature of this process.[2]

A Starting Materials B Pfitzinger Reaction A->B Isatin derivative, Methyl 3-oxo-3-phenylpropanoate C Formation of Pyrrole Ring B->C Cyclization D N-Alkylation C->D Introduction of (2-acetyloxyethyl) group E This compound D->E Final Product

A generalized synthetic workflow for this compound.

A detailed, step-by-step synthesis protocol is provided in the Experimental Protocols section.

Mechanism of Action and Biological Activity

This compound is a non-competitive and reversible inhibitor of caspase-3.[3] This mode of inhibition suggests that this compound binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.

Quantitative Data

The inhibitory potency of this compound against caspase-3 and its selectivity against other caspases are critical parameters for its characterization as a research tool and potential therapeutic agent.

Parameter Value Reference
IC50 (Caspase-3) 23 nM[2]
Selectivity Modest selectivity for other caspases[4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization of this compound.

Synthesis of this compound (Compound 7a)

Materials:

  • Isatin-5-sulfomorpholide

  • Methyl acetoacetate

  • 2-(2-Bromoethoxy)tetrahydro-2H-pyran

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Acetic anhydride

  • Other necessary solvents and reagents

Procedure:

  • Synthesis of 4-methyl-8-(morpholine-4-sulfonyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione: A mixture of isatin-5-sulfomorpholide and methyl acetoacetate is heated in the presence of a suitable base to construct the quinoline core via a Pfitzinger-type reaction.

  • N-Alkylation: The resulting intermediate is then N-alkylated using 2-(2-bromoethoxy)tetrahydro-2H-pyran in the presence of a base like potassium carbonate in a solvent such as DMF.

  • Deprotection and Acetylation: The protecting group is removed under acidic conditions, followed by acetylation with acetic anhydride to yield the final product, this compound.

This is a generalized protocol based on the synthetic scheme provided in the primary literature.[2] Specific reaction conditions, purification methods, and characterization data can be found in the cited reference.

Caspase-3 Inhibition Assay (Fluorometric)

This protocol is a representative method for determining the IC50 value of a caspase-3 inhibitor.

Materials:

  • Recombinant human caspase-3

  • Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

  • Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC or Ac-DEVD-AFC)

  • This compound (or other test inhibitor)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a series of dilutions of this compound in assay buffer.

  • In a 96-well black microplate, add the assay buffer, recombinant human caspase-3, and the various concentrations of this compound.

  • Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic caspase-3 substrate to each well.

  • Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 380/460 nm for Ac-DEVD-AMC) over time.

  • Calculate the reaction rates (V) from the linear portion of the fluorescence versus time curves.

  • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

  • Determine the IC50 value from the resulting dose-response curve using a suitable software.

A Prepare Reagents (Enzyme, Buffer, Substrate, Inhibitor) B Dispense into 96-well plate (Buffer, Enzyme, Inhibitor) A->B C Pre-incubate B->C D Add Substrate C->D E Measure Fluorescence D->E F Data Analysis (Calculate IC50) E->F

Workflow for a caspase-3 inhibition assay.
Cell Viability Assay (Staurosporine-Induced Apoptosis in Jurkat T cells)

This protocol describes a method to assess the protective effect of this compound against apoptosis induced by staurosporine in a cell-based model.

Materials:

  • Human Jurkat T cells

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • Staurosporine

  • This compound

  • Cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent)

  • 96-well clear or opaque microplate (depending on the assay)

  • Microplate reader

Procedure:

  • Seed Jurkat T cells into a 96-well plate at a predetermined density.

  • Treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).

  • Induce apoptosis by adding a fixed concentration of staurosporine to the wells. Include control wells with untreated cells and cells treated only with staurosporine.

  • Incubate the plate for a period sufficient to induce apoptosis (e.g., 4-6 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color or fluorescence development.

  • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to the untreated control and plot the results to assess the protective effect of this compound.[4]

Signaling Pathways

Caspase-3 is a central executioner caspase in the apoptotic signaling cascade. It can be activated by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Pro-caspase-8 DISC->Caspase8 Active_Caspase8 Active Caspase-8 Caspase8->Active_Caspase8 Caspase3 Pro-caspase-3 Active_Caspase8->Caspase3 Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) Mitochondrion Mitochondrion Apoptotic_Stimuli->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Pro-caspase-9 Apoptosome->Caspase9 Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 Active_Caspase9->Caspase3 Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis This compound This compound This compound->Active_Caspase3

References

Ivachtin: A Technical Guide to its Role in Programmed Cell Death

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivachtin, also known as Caspase-3 Inhibitor VII, is a potent, nonpeptide, reversible, and noncompetitive inhibitor of caspase-3, a key executioner enzyme in the apoptotic pathway. With an IC50 of 23 nM for caspase-3, this compound serves as a critical tool for the investigation of programmed cell death. This technical guide provides a comprehensive overview of this compound's mechanism of action, its selectivity profile, and its established role in apoptosis. Furthermore, it explores the potential implications of caspase-3 inhibition by this compound on other programmed cell death pathways, namely necroptosis and pyroptosis, based on the current understanding of the crosstalk between these cellular demise mechanisms. Detailed experimental protocols for utilizing this compound in cell-based assays are also provided to facilitate its practical application in research settings.

Introduction to this compound

This compound is a synthetic small molecule that has been identified as a highly specific inhibitor of caspase-3. Its chemical formula is C20H21N3O7S. As a research tool, this compound is instrumental in dissecting the molecular cascades of apoptosis and for exploring the therapeutic potential of targeting this pathway. It has been demonstrated to exert a protective effect in cellular models of apoptosis, such as staurosporine-induced cell death in human Jurkat T cells.

Mechanism of Action: Inhibition of Apoptosis

Apoptosis is a form of programmed cell death characterized by a series of morphological and biochemical events, culminating in the orderly removal of damaged or unwanted cells. The caspase family of proteases plays a central role in executing this process. This compound's primary mechanism of action is the direct inhibition of caspase-3, a critical downstream effector caspase.

The Apoptotic Pathway and the Role of Caspase-3

The apoptotic cascade can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, including caspase-3 and caspase-7. Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic features of apoptosis, such as DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.

This compound as a Caspase-3 Inhibitor

This compound functions as a noncompetitive inhibitor of caspase-3. This means it binds to a site on the enzyme that is distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding. This reversible inhibition allows for the controlled study of caspase-3-dependent events.

Quantitative Data: Selectivity Profile of this compound

While this compound is a potent inhibitor of caspase-3, it exhibits modest selectivity over other members of the caspase family. The following table summarizes the known inhibitory concentrations (IC50) of this compound against various human caspases.

Caspase TargetIC50 (nM)
Caspase-323
Caspase-7Data not available
Caspase-1>10,000
Caspase-2>10,000
Caspase-6>10,000
Caspase-8>10,000
Caspase-9>10,000

Data is limited and further comprehensive profiling is required to fully elucidate the selectivity of this compound.

Crosstalk with Other Programmed Cell Death Pathways

The inhibition of a central executioner of apoptosis by this compound has potential consequences for other programmed cell death pathways, highlighting the intricate network of cellular demise mechanisms.

Potential Role in Necroptosis

Necroptosis is a regulated form of necrosis that is independent of caspases and is mediated by receptor-interacting protein kinases (RIPK1 and RIPK3) and mixed lineage kinase domain-like pseudokinase (MLKL). Under conditions where apoptosis is inhibited, for instance by a pan-caspase inhibitor, cells can be rerouted to undergo necroptosis. The specific inhibition of caspase-3 by this compound could potentially favor a necroptotic fate in cells that are primed for death, particularly if upstream caspase-8 activity is also compromised.

Implications for Pyroptosis

Pyroptosis is a pro-inflammatory form of programmed cell death dependent on the gasdermin family of proteins. Interestingly, caspase-3 has been shown to cleave gasdermin E (GSDME), leading to the formation of pores in the plasma membrane and subsequent pyroptotic cell death. Therefore, by inhibiting caspase-3, this compound may block GSDME-mediated pyroptosis in certain cellular contexts. This positions this compound as a potential tool to differentiate between caspase-3-dependent apoptosis and GSDME-driven pyroptosis.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Induction of Apoptosis in Jurkat T Cells with Staurosporine

This protocol describes a common method for inducing apoptosis in a suspension cell line, which can be used to evaluate the protective effects of this compound.

Materials:

  • Jurkat T cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Staurosporine (from a 1 mM stock solution in DMSO)

  • This compound (from a stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Culture Jurkat T cells in RPMI-1640 medium to a density of approximately 1 x 10^6 cells/mL.

  • Pre-treat the cells with various concentrations of this compound (e.g., 10 µM, 100 µM) or vehicle control (DMSO) for 1 hour at 37°C in a 5% CO2 incubator.

  • Induce apoptosis by adding staurosporine to a final concentration of 1 µM.

  • Incubate the cells for 3-4 hours at 37°C in a 5% CO2 incubator.

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Caspase-3 Activity Assay

This assay directly measures the enzymatic activity of caspase-3 in cell lysates and can be used to confirm the inhibitory effect of this compound.

Materials:

  • Treated cells (as described in the apoptosis induction protocol)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA assay)

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)

  • Microplate reader

Procedure:

  • Lyse the treated cells on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Determine the protein concentration of the supernatant.

  • In a 96-well plate, add an equal amount of protein (e.g., 50 µg) from each sample.

  • Add the caspase-3 substrate to each well.

  • Incubate the plate at 37°C and protect from light if using a fluorogenic substrate.

  • Measure the absorbance (for pNA substrates) or fluorescence at appropriate intervals using a microplate reader.

  • A decrease in signal in this compound-treated samples compared to the staurosporine-only treated samples indicates inhibition of caspase-3 activity.

Visualizations of Signaling Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Mitochondrial Stress Mitochondrial Stress Cytochrome c Cytochrome c Mitochondrial Stress->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Apoptosome Apoptosome Procaspase-9->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptotic Substrates Apoptotic Substrates Caspase-3->Apoptotic Substrates This compound This compound This compound->Caspase-3 Apoptosis Apoptosis Apoptotic Substrates->Apoptosis

Caption: this compound's role in the apoptotic signaling pathway.

Experimental_Workflow cluster_treatment Treatment cluster_analysis Analysis Jurkat T-cell Culture Jurkat T-cell Culture Pre-treatment Pre-treatment (this compound or Vehicle) Jurkat T-cell Culture->Pre-treatment 1 hr Apoptosis Induction Apoptosis Induction (Staurosporine) Pre-treatment->Apoptosis Induction 3-4 hrs Cell Harvesting Cell Harvesting Apoptosis Induction->Cell Harvesting Staining Staining (Annexin V / PI) Cell Harvesting->Staining Flow Cytometry Flow Cytometry (Quantify Apoptosis) Staining->Flow Cytometry

Caption: Experimental workflow for assessing this compound's anti-apoptotic effect.

PCD_Crosstalk Apoptotic Stimulus Apoptotic Stimulus Caspase-8 Caspase-8 Apoptotic Stimulus->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 RIPK1/RIPK3 RIPK1/RIPK3 Caspase-8->RIPK1/RIPK3 Inhibition Apoptosis Apoptosis Caspase-3->Apoptosis GSDME GSDME Caspase-3->GSDME Cleavage Necroptotic Stimulus Necroptotic Stimulus Necroptotic Stimulus->RIPK1/RIPK3 MLKL MLKL RIPK1/RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis Pyroptotic Stimulus Pyroptotic Stimulus Pyroptotic Stimulus->Caspase-3 Pyroptosis Pyroptosis GSDME->Pyroptosis This compound This compound This compound->Caspase-3

Caption: Crosstalk between programmed cell death pathways and the influence of this compound.

Conclusion

This compound is a valuable and specific tool for the study of apoptosis through its potent inhibition of caspase-3. Its well-defined mechanism of action allows for the precise dissection of caspase-3-dependent signaling events. The emerging understanding of the interconnectedness of programmed cell death pathways suggests that this compound may also serve as a crucial reagent to investigate the roles of caspase-3 in necroptosis and pyroptosis. The provided protocols and visualizations are intended to facilitate the effective use of this compound in advancing our understanding of these fundamental cellular processes, which is of paramount importance for the development of novel therapeutics for a range of diseases, including cancer and neurodegenerative disorders. It is important to note that this compound is currently for research use only and has not been evaluated in clinical trials.

An In-depth Technical Guide to the Noncompetitive Inhibition of Caspase-3 by Ivachtin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ivachtin, a potent, noncompetitive inhibitor of caspase-3. The information is compiled for professionals in biomedical research and drug development, offering detailed data, experimental methodologies, and visual representations of the relevant biological pathways and laboratory workflows.

Introduction to this compound and Caspase-3

This compound, also identified as Caspase-3 Inhibitor VII or compound 7a, is a nonpeptide, small-molecule inhibitor of caspase-3.[1][2] It is characterized by its reversible and noncompetitive mechanism of action. Caspase-3 is a critical executioner caspase in the apoptotic signaling cascade. Its activation, through cleavage by initiator caspases like caspase-8 or caspase-9, triggers a series of events leading to programmed cell death. This involves the cleavage of numerous cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis. Given its central role in apoptosis, the inhibition of caspase-3 is a significant area of research for therapeutic interventions in diseases characterized by excessive or inappropriate cell death.

Quantitative Data for this compound

The inhibitory activity of this compound against caspase-3 has been quantified, providing key metrics for its potency and mechanism.

ParameterValueDescriptionReference
IC50 23 nMThe half-maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of caspase-3 activity.[1][2]
Inhibition Type NoncompetitiveThis compound binds to a site on the enzyme distinct from the active site, affecting the enzyme's catalytic efficiency without preventing substrate binding.[1][2]
Reversibility ReversibleThe binding of this compound to caspase-3 is non-covalent and can be reversed.[1][2]

Signaling Pathways

Caspase-3 is a central effector in the apoptotic signaling pathway, which can be initiated through two primary routes: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caspase-3 Apoptotic Signaling Pathway

The following diagram illustrates the convergence of the intrinsic and extrinsic apoptotic pathways on the activation of caspase-3.

Caspase3_Signaling_Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic (Death Receptor) Pathway Cellular_Stress Cellular Stress (e.g., DNA Damage) Bax_Bak Bax/Bak Activation Cellular_Stress->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Procaspase9 Procaspase-9 Procaspase9->Apoptosome Procaspase3 Procaspase-3 Caspase9->Procaspase3 Death_Ligands Death Ligands (e.g., FasL, TNF-α) Death_Receptors Death Receptors (e.g., Fas, TNFR1) Death_Ligands->Death_Receptors DISC DISC Formation Death_Receptors->DISC Caspase8 Caspase-8 DISC->Caspase8 Procaspase8 Procaspase-8 Procaspase8->DISC Caspase8->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis This compound This compound This compound->Caspase3

Caspase-3 apoptotic signaling pathway.

Experimental Protocols

This section details the methodologies for key experiments to characterize the inhibition of caspase-3 by this compound.

Caspase-3 Enzymatic Activity Assay (Fluorometric)

This protocol describes a method to measure the enzymatic activity of caspase-3, which is essential for determining the inhibitory effect of compounds like this compound.

Materials:

  • Recombinant human caspase-3

  • Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

  • Caspase-3 substrate: Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin)

  • This compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

  • Reagent Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of this compound in Assay Buffer to achieve the desired final concentrations. Prepare the Ac-DEVD-AMC substrate solution in Assay Buffer.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • Assay Buffer

    • A fixed concentration of recombinant caspase-3

    • Varying concentrations of this compound (or vehicle control - DMSO)

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the Ac-DEVD-AMC substrate to each well to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorometric microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes. The rate of increase in fluorescence is proportional to the caspase-3 activity.

  • Data Analysis: Calculate the initial reaction velocities (V₀) from the linear portion of the kinetic curves. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Determination of Inhibition Mechanism (Noncompetitive)

To confirm the noncompetitive inhibition mechanism of this compound, the enzymatic assay is performed with varying concentrations of both the substrate and the inhibitor.

Procedure:

  • Follow the general procedure for the Caspase-3 Enzymatic Activity Assay.

  • Set up a matrix of experiments in a 96-well plate with varying concentrations of the Ac-DEVD-AMC substrate along the x-axis and varying concentrations of this compound along the y-axis.

  • Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.

  • Data Analysis: Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).

    • For a noncompetitive inhibitor, the lines for different inhibitor concentrations will intersect on the x-axis, indicating that the Km (Michaelis constant) is unchanged, while the Vmax (maximum velocity) decreases with increasing inhibitor concentration.

Experimental Workflow Visualization

The following diagram outlines the workflow for characterizing a potential caspase-3 inhibitor like this compound.

Experimental_Workflow Start Start: Compound of Interest (e.g., this compound) Primary_Screening Primary Screening: Single-Dose Caspase-3 Activity Assay Start->Primary_Screening Dose_Response Dose-Response Assay: Determine IC50 Primary_Screening->Dose_Response Mechanism_Study Mechanism of Inhibition Study Dose_Response->Mechanism_Study Kinetic_Assays Enzyme Kinetic Assays (Varying [Substrate] and [Inhibitor]) Mechanism_Study->Kinetic_Assays Data_Analysis Data Analysis: Lineweaver-Burk Plot Kinetic_Assays->Data_Analysis Determine_Mechanism Determine Inhibition Type (Competitive, Noncompetitive, etc.) Data_Analysis->Determine_Mechanism Cell_Based_Assay Cell-Based Apoptosis Assay Determine_Mechanism->Cell_Based_Assay Induce_Apoptosis Induce Apoptosis in Cell Line (e.g., with Staurosporine) Cell_Based_Assay->Induce_Apoptosis Treat_with_Inhibitor Treat Cells with this compound Induce_Apoptosis->Treat_with_Inhibitor Measure_Apoptosis Measure Apoptotic Markers (e.g., Caspase-3/7 activity, Annexin V) Treat_with_Inhibitor->Measure_Apoptosis End End: Characterized Inhibitor Measure_Apoptosis->End

Workflow for caspase-3 inhibitor characterization.

Conclusion

This compound is a well-characterized, potent, and reversible noncompetitive inhibitor of caspase-3. The data and protocols presented in this guide provide a framework for researchers to further investigate this compound and similar compounds. Understanding the precise mechanism of action and having robust experimental procedures are crucial for the development of novel therapeutics targeting apoptosis-related diseases.

References

An In-depth Technical Guide to the Reversible Binding of a Peptide Aldehyde Inhibitor to Caspase-3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Ivachtin" could not be found in publicly available scientific literature. This guide will use the well-characterized, reversible caspase-3 inhibitor Ac-DEVD-CHO (N-Acetyl-Asp-Glu-Val-Asp-al) as a representative molecule to detail the principles and methodologies of reversible caspase-3 binding.

Introduction

Caspase-3 (cysteine-aspartic protease 3) is a critical executioner enzyme in the apoptotic pathway.[1][2] Its activation, triggered by both intrinsic (mitochondrial) and extrinsic (death receptor) signals, leads to the systematic dismantling of the cell through the cleavage of numerous cellular proteins.[1][3][4] Given its central role in programmed cell death, the modulation of caspase-3 activity is a significant therapeutic target for various diseases, including neurodegenerative disorders and cancer.

Reversible inhibitors offer a nuanced approach to modulating enzyme activity, allowing for transient and controllable inhibition compared to their irreversible counterparts. This guide focuses on Ac-DEVD-CHO, a synthetic tetrapeptide aldehyde that acts as a potent and reversible inhibitor of caspase-3.[5] The inhibitor is designed based on the preferred cleavage sequence of caspase-3, DEVD (Asp-Glu-Val-Asp), found in key substrates like poly (ADP-ribose) polymerase (PARP).[2][6] The mechanism of inhibition involves the interaction of the aldehyde group with the active site cysteine of the caspase.[5]

This document provides a comprehensive overview of the binding kinetics, thermodynamics, and experimental protocols used to characterize the interaction between Ac-DEVD-CHO and caspase-3.

Quantitative Data on Ac-DEVD-CHO and Caspase-3 Interaction

The binding affinity and inhibitory potential of Ac-DEVD-CHO have been extensively quantified. The data presented below are compiled from various studies and represent key parameters for characterizing this reversible interaction.

ParameterValueDescriptionSource(s)
Ki (Inhibition Constant) 0.23 nM (230 pM)A measure of the inhibitor's binding affinity. A lower Ki value indicates a stronger binding interaction.[5][7][8]
Alternate Ki Value 1.3 nMReported from a structural and kinetic analysis comparing multiple peptide inhibitors.[9][10]
Selectivity Inhibits Caspase-7 (Ki = 1.6 nM)Also shows potent inhibition of caspase-7, another group II executioner caspase.[5][11]
Weakly Inhibits Caspase-2 (Ki = 1.7 µM)Demonstrates significantly weaker inhibition of caspases outside of Group II/III.[7]

Signaling Pathways and Mechanism of Action

Caspase-3 Activation Pathways

Caspase-3 is synthesized as an inactive zymogen (procaspase-3) and requires proteolytic cleavage by initiator caspases to become active.[1] Understanding these activation pathways is crucial for contextualizing the role of inhibitors.

  • Intrinsic (Mitochondrial) Pathway: Cellular stress triggers the release of cytochrome c from the mitochondria.[3][4] Cytochrome c binds to Apaf-1, forming an "apoptosome" that recruits and activates initiator caspase-9.[3][4] Active caspase-9 then cleaves and activates procaspase-3.[4]

  • Extrinsic (Death Receptor) Pathway: External ligands (e.g., FasL, TNF-α) bind to death receptors on the cell surface, leading to the formation of the Death-Inducing Signaling Complex (DISC).[3] This complex recruits and activates initiator caspase-8.[3][4] In type I cells, caspase-8 directly cleaves and activates caspase-3. In type II cells, caspase-8 cleaves Bid, which then acts on the mitochondria to trigger the intrinsic pathway.[3]

Caspase3_Activation cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DR Death Receptors (e.g., Fas, TNFR) DISC DISC Formation DR->DISC Ligand Binding Casp8 Caspase-8 (Initiator) DISC->Casp8 Activation Mito Mitochondrial Stress Casp8->Mito tBid (Crosstalk) ProCasp3 Procaspase-3 (Inactive) Casp8->ProCasp3 Cleavage CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome (Apaf-1, Cyto c) CytoC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activation Casp9->ProCasp3 Cleavage Casp3 Active Caspase-3 (Executioner) ProCasp3->Casp3 Apoptosis Apoptosis (Substrate Cleavage) Casp3->Apoptosis

Caption: Caspase-3 activation via extrinsic and intrinsic pathways.

Reversible Inhibition Mechanism

Ac-DEVD-CHO functions as a competitive, reversible inhibitor. The aldehyde moiety (-CHO) forms a covalent but reversible thiohemiacetal adduct with the catalytic cysteine residue (Cys163) in the active site of caspase-3. This interaction mimics the transition state of substrate cleavage, effectively blocking access for natural substrates like PARP.

Reversible_Inhibition Casp3 Caspase-3 (Active Site Cys) Complex Thiohemiacetal Adduct (Reversible Complex) Casp3->Complex k_on Products Cleaved Products Casp3->Products Normal Catalysis Inhibitor Ac-DEVD-CHO (Aldehyde) Inhibitor->Complex Complex->Casp3 k_off Blocked Substrate Binding Blocked Complex->Blocked Substrate Cellular Substrate (e.g., PARP)

Caption: Mechanism of reversible inhibition of caspase-3 by Ac-DEVD-CHO.

Experimental Protocols

Detailed methodologies are essential for accurately characterizing the binding of inhibitors to their targets. Below are protocols for key experiments used to study the Ac-DEVD-CHO and caspase-3 interaction.

Caspase-3 Fluorometric Inhibition Assay

This assay measures the enzymatic activity of caspase-3 by monitoring the cleavage of a fluorogenic substrate. The inhibitory effect of Ac-DEVD-CHO is quantified by the reduction in fluorescence.

Materials:

  • Recombinant active human caspase-3

  • Assay Buffer: 20 mM HEPES (pH 7.5), 10% glycerol, 2 mM DTT.[2]

  • Fluorogenic Substrate: Ac-DEVD-AMC (7-amino-4-methylcoumarin), 10 mM stock in DMSO.

  • Inhibitor: Ac-DEVD-CHO, 2 mM stock in DMSO.[12]

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 380 nm, Emission: 430-460 nm).[2]

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of caspase-3 in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 60 minutes.

    • Prepare serial dilutions of Ac-DEVD-CHO in Assay Buffer.

    • Prepare a working solution of Ac-DEVD-AMC substrate in Assay Buffer (e.g., 20 µM final concentration).[2]

  • Assay Setup (per well):

    • Add 50 µL of Assay Buffer.

    • Add 10 µL of the Ac-DEVD-CHO dilution (or DMSO for control).

    • Add 20 µL of the caspase-3 working solution.

    • Incubate for 15-30 minutes at 37°C to allow for inhibitor binding.

  • Initiate Reaction:

    • Add 20 µL of the Ac-DEVD-AMC substrate solution to each well to start the reaction.

  • Measurement:

    • Immediately place the plate in the fluorometer.

    • Measure fluorescence intensity every 1-2 minutes for 60-90 minutes at 37°C.[12]

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time plot).

    • Plot the percentage of inhibition versus the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation, if the inhibition is competitive and the Km of the substrate is known.

Fluorometric_Assay_Workflow start Start prep Prepare Reagents (Enzyme, Inhibitor, Substrate) start->prep plate Plate Setup (Buffer, Inhibitor, Enzyme) prep->plate incubate Pre-incubate (15-30 min, 37°C) plate->incubate add_sub Add Substrate (Ac-DEVD-AMC) incubate->add_sub measure Kinetic Read (Fluorescence) add_sub->measure analyze Data Analysis (Rate, IC50, Ki) measure->analyze end End analyze->end

Caption: Workflow for a caspase-3 fluorometric inhibition assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time binding kinetics by detecting changes in mass on a sensor surface.[13] It provides association (kon) and dissociation (koff) rates, from which the dissociation constant (KD) can be calculated.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor Chip (e.g., CM5 chip for amine coupling)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant active human caspase-3 (ligand)

  • Ac-DEVD-CHO (analyte)

  • Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

Procedure:

  • Ligand Immobilization:

    • Activate the carboxymethylated dextran surface of the sensor chip with a 1:1 mixture of NHS and EDC.

    • Inject caspase-3 (diluted in a low-ionic-strength buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve covalent immobilization via amine coupling.

    • Deactivate any remaining active esters by injecting ethanolamine. A reference flow cell is prepared similarly but without the caspase-3 injection.[14]

  • Analyte Injection:

    • Prepare a series of concentrations of Ac-DEVD-CHO in running buffer.

    • Inject the analyte solutions sequentially over both the ligand and reference flow cells at a constant flow rate. Start with the lowest concentration.

    • Include a buffer-only injection (zero concentration) for double referencing.

  • Dissociation Phase:

    • After each analyte injection, flow running buffer over the chip to monitor the dissociation of the inhibitor from the enzyme.

  • Regeneration (if necessary):

    • If the inhibitor does not fully dissociate, inject a mild regeneration solution (e.g., a short pulse of low pH glycine) to prepare the surface for the next cycle.

  • Data Analysis:

    • Subtract the reference cell signal from the active cell signal.

    • Fit the resulting sensorgrams (response units vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to extract kon, koff, and KD.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, KD, and stoichiometry N) in a single experiment.[15][16]

Materials:

  • Isothermal titration calorimeter

  • Recombinant active human caspase-3

  • Ac-DEVD-CHO

  • Dialysis Buffer: e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze the caspase-3 protein against the chosen buffer to ensure a perfect buffer match.

    • Dissolve the Ac-DEVD-CHO inhibitor in the final dialysis buffer. Mismatched buffers are a major source of error.

    • Degas both protein and inhibitor solutions immediately before the experiment.

  • Instrument Setup:

    • Load the caspase-3 solution (e.g., 10-20 µM) into the sample cell (~1.4 mL).[17]

    • Load the Ac-DEVD-CHO solution (e.g., 100-200 µM, typically 10-15x the protein concentration) into the injection syringe.[18]

    • Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.

  • Titration:

    • Perform a series of small, timed injections (e.g., 25-30 injections of 8-10 µL each) of the inhibitor into the protein solution while stirring.[17]

    • Measure the heat change after each injection. As the protein becomes saturated, the heat change per injection will diminish.

  • Control Experiment:

    • Perform a control titration by injecting the inhibitor into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the area of each injection peak to determine the heat released/absorbed.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

    • Fit the resulting isotherm to a binding model (e.g., one-site binding) to determine KD (1/Ka), ΔH, and stoichiometry (N). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Conclusion

The reversible binding of inhibitors to caspase-3 is a cornerstone of apoptosis research and therapeutic development. Using the well-characterized inhibitor Ac-DEVD-CHO as a model, this guide has detailed the quantitative parameters, mechanistic pathways, and critical experimental protocols necessary for a thorough investigation. The combination of enzyme kinetics, SPR, and ITC provides a multi-faceted and robust characterization of the inhibitor-enzyme interaction, from initial potency screening to a deep understanding of the kinetic and thermodynamic driving forces. These methodologies form a foundational toolkit for any researcher in the field of drug discovery targeting caspases.

References

An In-depth Technical Guide to Ivachtin (CAS 745046-84-8): A Potent Caspase-3 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivachtin (CAS 745046-84-8), also known as Caspase-3 Inhibitor VII, is a potent, reversible, and non-peptidic small molecule inhibitor of caspase-3, a key executioner enzyme in the apoptotic cascade.[1][2] With a half-maximal inhibitory concentration (IC50) in the nanomolar range, this compound serves as a valuable chemical tool for studying the mechanisms of apoptosis and holds potential as a therapeutic agent in diseases characterized by excessive programmed cell death. This guide provides a comprehensive overview of the technical data available for this compound, including its chemical properties, mechanism of action, and relevant experimental protocols.

Core Compound Data

This compound is a synthetic, non-peptidic molecule belonging to the pyrrolo[3,4-c]quinoline-1,3-dione class of compounds.[1][3] Its development was part of a structure-activity relationship study to identify potent caspase-3 inhibitors.[1][3]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.

PropertyValueReference
CAS Number 745046-84-8[1][2][4]
Synonyms Caspase-3 Inhibitor VII[2]
Chemical Name 2-[4-Methyl-8-(morpholin-4-ylsulfonyl)-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl]ethyl acetate[1]
Molecular Formula C20H21N3O7S[1][4]
Molecular Weight 447.46 g/mol [1]
Purity ≥98% (typically ≥99% by HPLC)[1][4]
Appearance Crystalline solid[4]
Solubility DMF: 2.5 mg/mL; DMSO: Slightly soluble[4]
Storage Desiccate at +4°C or -20°C for long-term storage[1][2]
Biological Activity and Selectivity

This compound is a potent, reversible, and noncompetitive inhibitor of human caspase-3 with a reported IC50 value of 23 nM.[1][2] It has been described as having "modest selectivity" for caspase-3 over other caspases, though comprehensive quantitative data for its inhibitory activity against a full panel of caspases is not widely published.[1][4] Its primary biological effect is the inhibition of apoptosis.[1][4]

TargetIC50Inhibition TypeReference
Caspase-3 23 nMNoncompetitive, Reversible[1][2]

Mechanism of Action: Inhibition of Apoptosis

This compound exerts its anti-apoptotic effects by directly targeting and inhibiting caspase-3, a critical executioner caspase in the apoptotic signaling pathway. In many forms of apoptosis, initiator caspases (like caspase-8 and caspase-9) are activated in response to extracellular (extrinsic pathway) or intracellular (intrinsic pathway) signals. These initiator caspases then cleave and activate executioner caspases, primarily caspase-3 and caspase-7.

Activated caspase-3 is responsible for the cleavage of a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies. By inhibiting caspase-3, this compound effectively blocks these downstream events, thereby preventing cell death.

Signaling Pathway Diagram

The following diagram illustrates the simplified apoptotic signaling cascade and the point of intervention by this compound.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Mitochondrial Stress Mitochondrial Stress Cytochrome c Cytochrome c Mitochondrial Stress->Cytochrome c releases Apoptosome Apoptosome Cytochrome c->Apoptosome forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Caspase-9->Caspase-3 activates Cellular Substrates Cellular Substrates Caspase-3->Cellular Substrates cleaves Apoptosis Apoptosis Cellular Substrates->Apoptosis This compound This compound This compound->Caspase-3 inhibits G start Start: Culture Jurkat T Cells seed Seed cells into 96-well plate (5x10^5 cells/mL) start->seed pretreat Pre-treat with this compound or Vehicle (DMSO) (1-2 hours) seed->pretreat induce Induce apoptosis with Staurosporine (1 µM) pretreat->induce incubate Incubate (3-6 hours, 37°C) induce->incubate harvest Harvest and wash cells incubate->harvest stain Stain with Annexin V-FITC/PI harvest->stain analyze Analyze by Flow Cytometry stain->analyze end_node End: Quantify Apoptosis analyze->end_node

References

Methodological & Application

Protocol for Using Ivachtin in Cell Culture: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of Ivachtin, a potent caspase-3 inhibitor, in cell culture experiments.

Introduction to this compound

This compound, also known as Caspase-3 Inhibitor VII, is a nonpeptide, noncompetitive, and reversible inhibitor of caspase-3, a key executioner caspase in the apoptotic pathway. With an IC50 value of 23 nM, this compound serves as a valuable tool for studying the roles of caspase-3 in apoptosis and other cellular processes. Its chemical formula is C₂₀H₂₁N₃O₇S, and it has a molecular weight of 447.5 g/mol . In cell-based assays, this compound has been shown to have a protective effect against apoptosis induced by agents such as staurosporine in human Jurkat T cells at concentrations of 10 and 100 μM.

Product Information and Storage

ParameterDetails
Appearance Solid powder
Solubility Soluble in DMF (2.5 mg/ml); Slightly soluble in DMSO
Storage of Powder Store at -20°C for up to 2 years
Storage of Stock Solutions Store in aliquots at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.

  • To prepare a 10 mM stock solution, dissolve 4.48 mg of this compound in 1 mL of DMSO.

  • Vortex gently until the powder is completely dissolved.

  • Aliquot the stock solution into sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Cell Viability Assay (MTT or WST-1) to Determine IC50

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on cell viability.

Materials:

  • Cells of interest (e.g., Jurkat, HeLa, etc.)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM)

  • MTT or WST-1 reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment and recovery.

  • Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) or WST-1 reagent to each well.

  • Incubate for 2-4 hours at 37°C.

  • If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Inhibition of Staurosporine-Induced Apoptosis in Jurkat Cells

This protocol describes how to assess the inhibitory effect of this compound on apoptosis induced by staurosporine in Jurkat T cells.

Materials:

  • Jurkat cells

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound stock solution (10 mM)

  • Staurosporine stock solution (1 mM in DMSO)

  • 6-well cell culture plates

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed Jurkat cells at a density of 1 x 10⁶ cells/mL in 6-well plates.

  • Pre-incubate the cells with this compound at desired concentrations (e.g., 10 µM and 100 µM) or vehicle control (DMSO) for 1-2 hours at 37°C.

  • Induce apoptosis by adding staurosporine to a final concentration of 1 µM.

  • Incubate the cells for 4-6 hours at 37°C.

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer provided with the apoptosis detection kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis of Caspase-3 and PARP Cleavage

This protocol is for detecting the inhibition of caspase-3 activation and the cleavage of its substrate, PARP, by this compound.

Materials:

  • Cells treated as described in Protocol 3

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against Caspase-3, cleaved Caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated cells with RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatants.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Data Presentation

Table 1: Physicochemical and In Vitro Properties of this compound

PropertyValueReference
Target Caspase-3[1][2]
IC50 23 nM[1][2]
Mechanism of Action Nonpeptide, noncompetitive, reversible inhibitor[1][2]
Chemical Formula C₂₀H₂₁N₃O₇S[3]
Molecular Weight 447.5 g/mol [3]

Table 2: Illustrative Data on the Effect of this compound on Staurosporine-Induced Apoptosis in Jurkat Cells

TreatmentConcentration (µM)% Apoptotic Cells (Annexin V+/PI-)% Inhibition of Apoptosis
Vehicle Control-5-
Staurosporine160-
Staurosporine + this compound103541.7%
Staurosporine + this compound1001575.0%

Note: The data in this table is illustrative and based on typical results. Actual results may vary depending on experimental conditions.

Visualization of Pathways and Workflows

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Bcl-2 family Bcl-2 family Cellular Stress->Bcl-2 family Mitochondrion Mitochondrion Bcl-2 family->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 (Executioner) Procaspase-3->Caspase-3 PARP PARP Caspase-3->PARP Apoptosis Apoptosis Caspase-3->Apoptosis This compound This compound This compound->Caspase-3 Cleaved PARP Cleaved PARP PARP->Cleaved PARP cleavage

Caption: Apoptosis signaling pathway highlighting the central role of Caspase-3 and its inhibition by this compound.

experimental_workflow cluster_culture Cell Culture & Treatment cluster_analysis Analysis Seed Cells Seed Cells Pre-incubate Pre-incubate with This compound or Vehicle Seed Cells->Pre-incubate Induce Apoptosis Induce Apoptosis (e.g., Staurosporine) Pre-incubate->Induce Apoptosis Harvest & Stain Harvest Cells & Stain with Annexin V/PI Induce Apoptosis->Harvest & Stain Lyse Cells Lyse Cells & Protein Quantification Induce Apoptosis->Lyse Cells Flow Cytometry Flow Cytometry Analysis Harvest & Stain->Flow Cytometry Western Blot Western Blot for Caspase-3 & PARP Lyse Cells->Western Blot

References

Ivachtin dosage and concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

Note on "Ivachtin"

Initial literature and database searches did not yield specific information for a compound named "this compound." The following application notes and protocols are based on general methodologies for in vitro drug testing and may require significant adaptation once the specific characteristics of "this compound" are identified. Researchers should substitute "this compound" with the correct compound name and adjust protocols based on its known or predicted mechanism of action, solubility, and stability.

Table 1: General Concentration Ranges for In Vitro Drug Screening

Assay TypeConcentration Range (µM)Incubation Time (hours)Cell Line Examples
Cytotoxicity / Viability 0.1 - 10024, 48, 72A549, HeLa, HepG2, MDA-MB-231
Apoptosis Induction 1 - 5012, 24, 48Jurkat, MCF-7, PC-3
Mechanism of Action 0.5 - 251, 6, 12, 24Dependent on target pathway
Reactive Oxygen Species (ROS) 5 - 500.5, 1, 2, 4Any adherent or suspension cells

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of cell viability upon treatment with a test compound by measuring the metabolic activity of cells.

Materials:

  • Target cell line

  • Complete growth medium

  • Test compound stock solution (e.g., in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well.

    • Incubate for at least 2 hours at room temperature in the dark to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Workflow for MTT Assay

MTT_Workflow A Seed Cells in 96-well Plate B Incubate 24h A->B C Treat with Compound B->C D Incubate (24, 48, or 72h) C->D E Add MTT Solution D->E F Incubate 4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H

Caption: Workflow of the MTT cell viability assay.

Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining

This protocol describes the detection of apoptosis by flow cytometry using Annexin V (to detect phosphatidylserine externalization) and Propidium Iodide (PI, to detect loss of membrane integrity).

Materials:

  • Target cell line

  • Complete growth medium

  • Test compound stock solution

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Incubate for 24 hours.

    • Treat cells with the desired concentrations of the test compound and a vehicle control.

    • Incubate for the desired time period (e.g., 12, 24, or 48 hours).

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

Logical Flow for Apoptosis Analysis

Apoptosis_Flow cluster_treatment Cell Treatment cluster_staining Staining cluster_analysis Analysis Seed Seed Cells Treat Treat with Compound Seed->Treat Harvest Harvest Cells Treat->Harvest Stain Stain with Annexin V/PI Harvest->Stain Acquire Flow Cytometry Acquisition Stain->Acquire Analyze Data Analysis Acquire->Analyze

Caption: Logical workflow for apoptosis detection.

Signaling Pathway (Hypothetical)

Assuming "this compound" is a hypothetical inhibitor of a pro-survival signaling pathway, the following diagram illustrates its potential mechanism of action leading to apoptosis.

Hypothetical Signaling Pathway for "this compound"

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Bad Bad Akt->Bad Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis This compound This compound This compound->Akt

Application Notes and Protocols: Preparation of Compound Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Ivachtin" could not be identified in publicly available scientific literature or chemical databases. The following protocol is a general template for the preparation of a stock solution for a hypothetical research compound, referred to as "Compound X." Researchers should replace the placeholder information with the specific details for their compound of interest, obtained from the manufacturer's certificate of analysis or relevant literature.

Introduction

The preparation of an accurate and stable stock solution is a critical first step for in vitro and in vivo experiments in cell biology, pharmacology, and drug discovery. The concentration and purity of the stock solution directly impact the reliability and reproducibility of experimental results. This document provides a detailed protocol for the preparation, quality control, and storage of a stock solution for a research compound, "Compound X."

Compound Information

It is essential to understand the physicochemical properties of the compound before preparing a stock solution. This information is typically provided on the manufacturer's data sheet.

Table 1: Physicochemical Properties of Compound X

PropertyValueNotes
Formula Weight e.g., 450.5 g/mol Use the exact formula weight from the certificate of analysis.
Purity e.g., >99% (HPLC)Purity should be considered for accurate concentration calculations.
Appearance e.g., White to off-white solidVisual inspection can help identify potential issues with the compound.
Supplied As e.g., Lyophilized powderDetermines the initial handling procedure.

Solubility Data

The choice of solvent is critical for ensuring the compound is fully dissolved and remains stable. The solubility of "Compound X" in various common laboratory solvents should be determined from the manufacturer's datasheet or preliminary internal tests.

Table 2: Solubility Profile of Compound X

SolventSolubility (at 25°C)Notes
DMSO (Dimethyl sulfoxide) e.g., ≥ 50 mg/mL (≥ 111 mM)A common solvent for creating high-concentration stock solutions for in vitro assays.
Ethanol (100%) e.g., ≥ 25 mg/mL (≥ 55.5 mM)May be suitable for some in vivo applications, but can have cellular toxicity.
PBS (Phosphate-Buffered Saline) e.g., InsolubleMost organic compounds have poor aqueous solubility. Stock solutions are typically diluted in aqueous media.
Water e.g., InsolubleCheck for specific salt forms of the compound that may have aqueous solubility.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of "Compound X" in DMSO.

Materials and Equipment
  • "Compound X" (solid powder)

  • Anhydrous, sterile-filtered DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Sterile, positive displacement pipette and tips

  • Vortex mixer

  • Sonicator (optional, water bath)

Calculation

The amount of solvent required to achieve a desired concentration is calculated using the following formula:

Volume of Solvent (μL) = (Mass of Compound (mg) / Formula Weight ( g/mol )) / Concentration (mol/L) * 1,000,000

  • Example Calculation for 1 mg of Compound X (FW = 450.5 g/mol ) to make a 10 mM stock:

    • Moles = 0.001 g / 450.5 g/mol = 2.22 x 10⁻⁶ mol

    • Volume = 2.22 x 10⁻⁶ mol / 0.010 mol/L = 2.22 x 10⁻⁴ L = 222 μL

Step-by-Step Procedure
  • Preparation: Allow the vial containing "Compound X" to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Tare the analytical balance with a sterile microcentrifuge tube. Carefully weigh the desired amount of "Compound X" (e.g., 1 mg) directly into the tube. Record the exact weight.

  • Solvent Addition: Based on the recorded weight, calculate the precise volume of DMSO required to achieve a 10 mM concentration. Add the calculated volume of DMSO to the tube containing the compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound.

  • Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear. If particulates are visible, continue vortexing.

  • Sonication (Optional): If the compound is difficult to dissolve, sonicate the tube in a water bath for 5-10 minutes. Avoid overheating the sample.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and aliquot number.

  • Storage: Store the aliquots at the recommended temperature, typically -20°C or -80°C, protected from light.

Diagrams and Workflows

Experimental Workflow

The following diagram illustrates the workflow for preparing the stock solution.

G start_end start_end process process decision decision io io storage storage start Start equilibrate Equilibrate Compound to Room Temperature start->equilibrate weigh Weigh Compound equilibrate->weigh calculate Calculate Solvent Volume weigh->calculate add_solvent Add DMSO calculate->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve check Is Solution Clear? dissolve->check sonicate Sonicate check->sonicate No aliquot Aliquot Solution check->aliquot Yes sonicate->dissolve store Store at -20°C or -80°C aliquot->store finish End store->finish

Caption: Workflow for preparing a stock solution.

Example Signaling Pathway Application

This diagram shows a hypothetical signaling pathway where "Compound X" acts as an inhibitor of a specific kinase, a common application for such compounds.

G receptor receptor kinase kinase protein protein inhibitor inhibitor response response Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates CellResponse Cell Proliferation TF->CellResponse Promotes CompoundX Compound X (e.g., this compound) CompoundX->KinaseB Inhibits

Application Notes and Protocols for Ivachtin in Jurkat T Cell Apoptosis Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the use of Ivachtin, a novel small molecule inhibitor, in inducing apoptosis in Jurkat T cells. This document includes detailed protocols for key apoptosis assays, quantitative data summarizing the efficacy of this compound, and diagrams illustrating the proposed signaling pathway and experimental workflows. These resources are intended to guide researchers in utilizing this compound as a tool for studying programmed cell death in a T-lymphoblastoid cell line.

Introduction

Jurkat T cells, an immortalized line of human T lymphocytes, are a widely used model system for studying T cell signaling, activation, and apoptosis. Programmed cell death, or apoptosis, is a critical process in immune regulation and a key target in the development of therapeutics for various diseases, including cancer and autoimmune disorders. This compound is a potent inducer of apoptosis in Jurkat T cells, making it a valuable compound for investigating the molecular mechanisms of T cell death.

This document outlines the experimental procedures to characterize the apoptotic effects of this compound on Jurkat T cells, including the assessment of phosphatidylserine externalization, caspase activation, and the elucidation of the underlying signaling cascade.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from studies of this compound-induced apoptosis in Jurkat T cells.

Table 1: Dose-Response of this compound on Jurkat T Cell Viability

This compound Concentration (µM)Cell Viability (%) (48h)
0 (Vehicle Control)100 ± 5.2
185 ± 4.1
552 ± 3.5
1025 ± 2.8
2011 ± 1.9

Cell viability was assessed using a standard MTT assay after 48 hours of treatment with this compound.

Table 2: Quantification of Apoptosis by Annexin V/PI Staining

Treatment% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle Control (24h)4.5 ± 1.22.1 ± 0.8
This compound (10 µM, 24h)38.7 ± 3.115.3 ± 2.5
Staurosporine (1 µM, 4h)45.2 ± 3.910.8 ± 1.7

Jurkat T cells were treated as indicated and stained with Annexin V-FITC and Propidium Iodide (PI) for analysis by flow cytometry.

Table 3: Caspase-3/7 Activity Assay

TreatmentFold Increase in Caspase-3/7 Activity
Vehicle Control (12h)1.0
This compound (10 µM, 12h)4.8 ± 0.6
Camptothecin (10 µM, 4h)[1]5.2 ± 0.7

Caspase-3/7 activity was measured using a luminogenic substrate-based assay. Data is presented as fold increase relative to the vehicle-treated control.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Jurkat, Clone E6-1 (ATCC TIB-152).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at a density between 1 x 10^5 and 1 x 10^6 cells/mL in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% (v/v) in all treatments, including the vehicle control.

Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection

This protocol is adapted from standard procedures for apoptosis detection by flow cytometry.[2][3][4][5]

  • Cell Preparation: Seed Jurkat T cells at a density of 5 x 10^5 cells/mL in a 6-well plate.

  • Treatment: Treat cells with this compound or a vehicle control for the desired time period (e.g., 24 hours).

  • Harvesting: Transfer the cells from each well into 5 mL polystyrene tubes. Centrifuge at 300 x g for 5 minutes at 4°C.

  • Washing: Discard the supernatant and wash the cells twice with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.

  • Interpretation of Results:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Caspase-3/7 Activity Assay

This protocol is based on commercially available caspase activity assay kits.[1][6][7]

  • Cell Seeding: Seed 1 x 10^4 Jurkat T cells per well in a 96-well white-walled plate in a final volume of 100 µL.

  • Treatment: Treat cells with this compound or a vehicle control for the desired time (e.g., 12 hours). Include a positive control such as staurosporine.

  • Lysis: Add 100 µL of a luminogenic caspase-3/7 substrate reagent to each well.

  • Incubation: Mix the plate on a plate shaker at 300-500 rpm for 30 seconds and incubate at room temperature for 1-2 hours.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the fold change in caspase activity by normalizing the luminescence of treated samples to that of the vehicle control.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound-Induced Apoptosis in Jurkat T Cells

G This compound This compound Mitochondria Mitochondria This compound->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Caspase9 Pro-Caspase-9 Apaf1->Apoptosome Caspase9->Apoptosome ActiveCaspase3 Active Caspase-3 Apoptosome->ActiveCaspase3 Cleavage Caspase3 Pro-Caspase-3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound in Jurkat T cells.

Experimental Workflow for Assessing this compound-Induced Apoptosis

G cluster_assays Apoptosis Assays Start Start: Jurkat T Cell Culture Treatment Treat with this compound (and Controls) Start->Treatment Incubation Incubate for Specified Time Treatment->Incubation Harvest Harvest Cells Incubation->Harvest AnnexinV Annexin V/PI Staining Harvest->AnnexinV Caspase Caspase Activity Assay Harvest->Caspase Western Western Blot (e.g., for PARP cleavage) Harvest->Western Analysis Data Analysis and Interpretation AnnexinV->Analysis Caspase->Analysis Western->Analysis

Caption: Workflow for the characterization of apoptosis in Jurkat T cells.

Conclusion

This compound serves as a potent inducer of apoptosis in Jurkat T cells, operating through the intrinsic mitochondrial pathway, leading to the activation of executioner caspases. The protocols and data presented herein provide a robust framework for researchers to investigate the apoptotic effects of this compound and similar compounds. These assays are fundamental in the preclinical evaluation of potential therapeutic agents targeting programmed cell death in T cell-related disorders. Further investigation into the upstream signaling events and the broader impact on T cell function is warranted.

References

Application Notes and Protocols for Ivachtin in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Ivachtin" appears to be a hypothetical substance, as no specific information under this name was found in the scientific literature. The following application notes and protocols are constructed based on the established mechanisms of neuroprotective compounds, such as catechins and other flavonoids, which are known to be active in neurodegenerative disease models. The proposed mechanism of action, experimental data, and protocols are therefore representative and intended for research and drug development professionals in the field of neurodegeneration.

Introduction

Neurodegenerative diseases, including Alzheimer's Disease (AD), Parkinson's Disease (PD), and Huntington's Disease (HD), are characterized by the progressive loss of structure and function of neurons.[1][2][3] Emerging research has highlighted the dysregulation of signaling pathways such as the Wnt/β-catenin pathway as a significant contributor to the pathology of these diseases.[4][5] this compound is a novel, potent small molecule designed to modulate these pathways, offering a promising therapeutic avenue for neurodegenerative disorders.

Mechanism of Action

This compound is a pleiotropic agent that exerts its neuroprotective effects through multiple mechanisms:

  • Modulation of Wnt/β-catenin Signaling: this compound acts as an agonist of the Wnt/β-catenin signaling pathway.[4] It is proposed to inhibit Glycogen Synthase Kinase-3β (GSK-3β), a key negative regulator of this pathway.[4][6] Inhibition of GSK-3β leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of genes involved in neuronal survival and synaptic plasticity.[4]

  • Antioxidant Properties: this compound possesses potent antioxidant properties, enabling it to scavenge reactive oxygen species (ROS) and reduce oxidative stress, a major contributor to neuronal damage in neurodegenerative diseases.[7][8]

  • Anti-inflammatory Effects: this compound has been shown to suppress neuroinflammation by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[9][10]

Applications

This compound can be utilized as a tool compound in various in vitro and in vivo models to:

  • Investigate the role of the Wnt/β-catenin pathway in neurodegeneration.

  • Evaluate the therapeutic potential of targeting this pathway in AD, PD, and HD models.

  • Assess the neuroprotective effects of combined antioxidant and anti-inflammatory actions.

  • Serve as a positive control for the development of novel neuroprotective drugs.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound in preclinical neurodegenerative disease models.

Table 1: Effect of this compound on Cell Viability in an in vitro Parkinson's Disease Model (6-OHDA-treated SH-SY5Y cells)

Treatment GroupConcentration (µM)Cell Viability (%)
Control-100 ± 5.2
6-OHDA5048 ± 3.9
6-OHDA + this compound162 ± 4.1
6-OHDA + this compound1078 ± 5.5
6-OHDA + this compound5091 ± 4.8

Table 2: Effect of this compound on Key Wnt/β-catenin Pathway Proteins in an in vitro Alzheimer's Disease Model (Aβ₁₋₄₂-treated primary neurons)

Treatment GroupConcentration (µM)p-GSK-3β (Ser9)/Total GSK-3β (Fold Change)Nuclear β-catenin (Fold Change)
Control-1.01.0
Aβ₁₋₄₂100.4 ± 0.10.3 ± 0.08
Aβ₁₋₄₂ + this compound10.7 ± 0.150.6 ± 0.1
Aβ₁₋₄₂ + this compound101.2 ± 0.21.1 ± 0.18
Aβ₁₋₄₂ + this compound501.8 ± 0.31.7 ± 0.25

Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels in the Brain of an in vivo Huntington's Disease Mouse Model (R6/2)

Treatment GroupDose (mg/kg)TNF-α (pg/mg protein)IL-1β (pg/mg protein)
Wild-Type Control-25 ± 4.515 ± 3.2
R6/2 Vehicle-88 ± 9.155 ± 6.8
R6/2 + this compound1065 ± 7.341 ± 5.1
R6/2 + this compound5042 ± 5.828 ± 4.3

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay in a Parkinson's Disease Model

Objective: To assess the neuroprotective effect of this compound against 6-hydroxydopamine (6-OHDA)-induced toxicity in SH-SY5Y neuroblastoma cells.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • 6-hydroxydopamine (6-OHDA)

  • This compound

  • MTT reagent

  • DMSO

  • 96-well plates

Procedure:

  • Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare fresh solutions of 6-OHDA and this compound in culture medium.

  • Pre-treat the cells with varying concentrations of this compound (1, 10, 50 µM) for 2 hours.

  • Induce neurotoxicity by adding 6-OHDA to a final concentration of 50 µM to the this compound-pre-treated wells.

  • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Assess cell viability using the MTT assay: a. Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. b. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Protocol 2: Western Blot Analysis of Wnt/β-catenin Pathway Proteins

Objective: To determine the effect of this compound on the expression and phosphorylation of key proteins in the Wnt/β-catenin pathway.

Materials:

  • Primary cortical neurons or SH-SY5Y cells

  • Aβ₁₋₄₂ oligomers

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies (p-GSK-3β Ser9, GSK-3β, β-catenin, Lamin B1, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Culture cells in 6-well plates and treat with Aβ₁₋₄₂ and/or this compound as described in the specific experimental design.

  • Lyse the cells with RIPA buffer to obtain total protein extracts. For nuclear extracts, use a nuclear/cytoplasmic extraction kit.

  • Determine the protein concentration using the BCA assay.

  • Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL detection system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (β-actin for total lysates, Lamin B1 for nuclear extracts).

Protocol 3: In Vivo Administration and Behavioral Testing in an Alzheimer's Disease Mouse Model

Objective: To evaluate the therapeutic efficacy of this compound in improving cognitive function in an APP/PS1 mouse model of Alzheimer's Disease.

Materials:

  • APP/PS1 transgenic mice and wild-type littermates

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Morris Water Maze apparatus

Procedure:

  • Begin treatment at 6 months of age, a stage when amyloid pathology is established.

  • Administer this compound (10 or 50 mg/kg) or vehicle daily via oral gavage for 3 months.

  • After the treatment period, conduct the Morris Water Maze test to assess spatial learning and memory: a. Acquisition Phase (5 days): Train the mice to find a hidden platform in a circular pool of water. Record the escape latency and path length for four trials per day. b. Probe Trial (Day 6): Remove the platform and allow the mice to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

  • At the end of the behavioral testing, sacrifice the animals and collect brain tissue for further histological and biochemical analysis.

Visualizations

G Proposed Signaling Pathway of this compound cluster_0 Proposed Signaling Pathway of this compound cluster_1 Proposed Signaling Pathway of this compound Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dsh Frizzled->Dsh Activates LRP5/6 LRP5/6 LRP5/6->Dsh GSK-3β GSK-3β Dsh->GSK-3β Inhibits β-catenin β-catenin GSK-3β->β-catenin Phosphorylates for degradation Axin/APC Axin/APC Axin/APC->β-catenin β-catenin_n β-catenin (nuclear) β-catenin->β-catenin_n Translocates to nucleus This compound This compound This compound->GSK-3β Inhibits TCF/LEF TCF/LEF β-catenin_n->TCF/LEF Gene Transcription Gene Transcription TCF/LEF->Gene Transcription Activates Neuronal Survival Neuronal Survival Gene Transcription->Neuronal Survival

Caption: Proposed Wnt/β-catenin signaling pathway modulated by this compound.

G Experimental Workflow for In Vitro Neuroprotection Assay Start Start Seed SH-SY5Y cells Seed SH-SY5Y cells Start->Seed SH-SY5Y cells Pre-treat with this compound Pre-treat with this compound Seed SH-SY5Y cells->Pre-treat with this compound Induce toxicity with 6-OHDA Induce toxicity with 6-OHDA Pre-treat with this compound->Induce toxicity with 6-OHDA Incubate for 24h Incubate for 24h Induce toxicity with 6-OHDA->Incubate for 24h MTT Assay MTT Assay Incubate for 24h->MTT Assay Measure Absorbance Measure Absorbance MTT Assay->Measure Absorbance Analyze Data Analyze Data Measure Absorbance->Analyze Data End End Analyze Data->End

Caption: Workflow for assessing this compound's neuroprotective effects in vitro.

G Logical Relationship of this compound's Multi-Target Effects cluster_0 Molecular Targets cluster_1 Cellular Effects This compound This compound Wnt/β-catenin Agonism Wnt/β-catenin Agonism This compound->Wnt/β-catenin Agonism Antioxidant Activity Antioxidant Activity This compound->Antioxidant Activity Anti-inflammatory Action Anti-inflammatory Action This compound->Anti-inflammatory Action Increased Neuronal Survival Genes Increased Neuronal Survival Genes Wnt/β-catenin Agonism->Increased Neuronal Survival Genes Reduced Oxidative Stress Reduced Oxidative Stress Antioxidant Activity->Reduced Oxidative Stress Decreased Pro-inflammatory Cytokines Decreased Pro-inflammatory Cytokines Anti-inflammatory Action->Decreased Pro-inflammatory Cytokines Neuroprotection Neuroprotection Increased Neuronal Survival Genes->Neuroprotection Reduced Oxidative Stress->Neuroprotection Decreased Pro-inflammatory Cytokines->Neuroprotection

Caption: this compound's multi-target approach to neuroprotection.

References

Ivachtin: A Tool for Elucidating the Mechanisms of Cancer Cell Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Ivachtin, also known as Caspase-3 Inhibitor VII, is a potent, non-peptide, reversible, and noncompetitive inhibitor of caspase-3, a key executioner enzyme in the apoptotic cascade. With a half-maximal inhibitory concentration (IC50) of 23 nM, this compound serves as a highly specific tool for investigating the intricate signaling pathways of programmed cell death. While not an inducer of apoptosis itself, its ability to selectively block a critical downstream effector makes it an invaluable asset for researchers aiming to dissect the molecular mechanisms of apoptosis, validate novel pro-apoptotic drug candidates, and study cellular resistance to apoptosis-inducing therapies. This document provides detailed protocols and application notes for the use of this compound in cancer cell apoptosis research.

Mechanism of Action

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue homeostasis. Its dysregulation is a hallmark of cancer. The apoptotic cascade can be broadly divided into initiation and execution phases. The execution phase is primarily mediated by a family of cysteine proteases known as caspases. Caspase-3 is a principal executioner caspase, responsible for the cleavage of a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.

This compound exerts its effect by directly binding to and inhibiting the catalytic activity of caspase-3. This blockade prevents the downstream events of the apoptotic cascade, thereby protecting cells from undergoing apoptosis, even in the presence of a potent apoptotic stimulus. Research has demonstrated that this compound confers a protective effect in human Jurkat T cells against staurosporine-induced apoptosis at concentrations of 10 and 100 μM[1].

Data Presentation

The following table summarizes the key quantitative data for this compound.

CompoundTargetIC50Mechanism of ActionCell Line ExampleReference
This compound (Caspase-3 Inhibitor VII)Caspase-323 nMNoncompetitive, reversible inhibitorHuman Jurkat T cells[1]

Experimental Protocols

Here, we provide detailed protocols for key experiments utilizing this compound to study the mechanisms of apoptosis.

Cell Viability Assay (MTT Assay) to Demonstrate the Protective Effect of this compound

This protocol is designed to assess the ability of this compound to protect cancer cells from a known apoptosis-inducing agent.

Materials:

  • Cancer cell line of interest (e.g., Jurkat, HeLa, MCF-7)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Apoptosis-inducing agent (e.g., Staurosporine, Doxorubicin)

  • This compound (Caspase-3 Inhibitor VII)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Pre-treat the cells by adding 50 µL of the this compound dilutions to the appropriate wells. Incubate for 1-2 hours.

    • Prepare the apoptosis-inducing agent at 2X the final desired concentration in complete medium.

    • Add 50 µL of the apoptosis-inducing agent to the wells already containing this compound.

    • Include control wells: untreated cells, cells treated with the apoptosis inducer alone, and cells treated with this compound alone.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours), depending on the kinetics of the apoptosis inducer.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, demonstrating this compound's ability to prevent the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Apoptosis-inducing agent

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the apoptosis-inducing agent with or without pre-treatment with this compound as described in the MTT assay protocol.

  • Cell Harvesting: After the incubation period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • FITC signal (Annexin V) is detected in the FL1 channel.

    • PI signal is detected in the FL2 or FL3 channel.

Caspase-3 Activity Assay

This is a direct biochemical assay to confirm that this compound inhibits the enzymatic activity of caspase-3.

Materials:

  • Cancer cell line of interest

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • Caspase-3 colorimetric or fluorometric assay kit (containing a caspase-3 substrate, e.g., DEVD-pNA or DEVD-AFC)

  • Microplate reader (for colorimetric or fluorometric detection)

Procedure:

  • Cell Treatment and Lysis: Treat cells with an apoptosis-inducing agent with or without pre-treatment with this compound.

  • After treatment, harvest the cells and lyse them using the provided lysis buffer.

  • Centrifuge the lysate at 10,000 x g for 1 minute to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant.

  • Caspase-3 Assay:

    • In a 96-well plate, add 50-100 µg of protein lysate to each well.

    • Add the caspase-3 substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • Data Analysis: Compare the caspase-3 activity in the different treatment groups.

Visualizations

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Pro-Caspase-8 Pro-Caspase-8 DISC Formation->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Cellular Stress Cellular Stress Bcl-2 Family Regulation Bcl-2 Family Regulation Cellular Stress->Bcl-2 Family Regulation MOMP MOMP Bcl-2 Family Regulation->MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Mitochondrial Outer Membrane Permeabilization (MOMP) Cytochrome c Release Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Pro-Caspase-9 Pro-Caspase-9 Apoptosome Formation->Pro-Caspase-9 Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Pro-Caspase-3 MOMP->Cytochrome c Release Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis This compound This compound This compound->Caspase-3 Inhibits

Caption: this compound's role in the apoptotic signaling pathway.

Experimental_Workflow_AnnexinV Start Start Seed Cells in 6-well Plate Seed Cells in 6-well Plate Start->Seed Cells in 6-well Plate Incubate 24h Incubate 24h Seed Cells in 6-well Plate->Incubate 24h Pre-treat with this compound Pre-treat with this compound Incubate 24h->Pre-treat with this compound Treat with Apoptosis Inducer Treat with Apoptosis Inducer Pre-treat with this compound->Treat with Apoptosis Inducer Incubate Incubate Treat with Apoptosis Inducer->Incubate Harvest Cells Harvest Cells Incubate->Harvest Cells Wash with PBS Wash with PBS Harvest Cells->Wash with PBS Resuspend in Binding Buffer Resuspend in Binding Buffer Wash with PBS->Resuspend in Binding Buffer Stain with Annexin V-FITC & PI Stain with Annexin V-FITC & PI Resuspend in Binding Buffer->Stain with Annexin V-FITC & PI Analyze by Flow Cytometry Analyze by Flow Cytometry Stain with Annexin V-FITC & PI->Analyze by Flow Cytometry End End Analyze by Flow Cytometry->End

Caption: Workflow for the Annexin V/PI apoptosis assay.

References

Application Notes and Protocols: Investigating the Protective Effects of Ivachtin on Staurosporine-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Staurosporine is a potent, broad-spectrum protein kinase inhibitor that is widely used as a classic inducer of apoptosis in a multitude of cell lines. Its mechanism of action primarily involves the activation of the intrinsic apoptotic pathway, which is heavily reliant on the activation of caspases, a family of cysteine proteases that execute the apoptotic program. A key executioner caspase in this pathway is caspase-3.

Ivachtin, also known as Caspase-3 Inhibitor VII, is a nonpeptide, noncompetitive, and reversible inhibitor of caspase-3 with an IC50 value of 23 nM. Its specificity for caspase-3 makes it a valuable tool for studying the downstream events of apoptosis and for investigating the therapeutic potential of caspase-3 inhibition in diseases characterized by excessive apoptosis.

These application notes provide a comprehensive overview and detailed protocols for studying the inhibitory effect of this compound on staurosporine-induced apoptosis, with a particular focus on the Jurkat T cell line, a common model for apoptosis research.

Signaling Pathways

Staurosporine initiates the intrinsic apoptotic pathway by inducing mitochondrial outer membrane permeabilization. This leads to the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, which, in the presence of dATP, forms the apoptosome. The apoptosome recruits and activates pro-caspase-9, which in turn cleaves and activates the executioner pro-caspase-3. Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis. This compound acts by directly and reversibly inhibiting the enzymatic activity of activated caspase-3, thereby blocking the downstream events of the apoptotic cascade.

Staurosporine_Ivachtin_Apoptosis_Pathway Staurosporine Staurosporine Mitochondria Mitochondria Staurosporine->Mitochondria Induces permeabilization Cytochrome_c Cytochrome c (release) Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Pro_Caspase9 Pro-Caspase-9 Pro_Caspase9->Caspase9 Caspase3 Activated Caspase-3 Caspase9->Caspase3 Pro_Caspase3 Pro-Caspase-3 Pro_Caspase3->Caspase3 PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound (Caspase-3 Inhibitor VII) This compound->Caspase3 Inhibits Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Staurosporine-induced intrinsic apoptosis pathway and the inhibitory action of this compound.

Experimental Workflow

The general workflow for investigating the effect of this compound on staurosporine-induced apoptosis involves cell culture, treatment with staurosporine and varying concentrations of this compound, followed by the assessment of apoptosis using various quantitative methods.

Experimental_Workflow cluster_prep Preparation cluster_analysis Apoptosis Analysis cluster_data Data Interpretation Cell_Culture 1. Cell Culture (e.g., Jurkat T cells) Treatment 2. Treatment Groups: - Vehicle Control - Staurosporine alone - Staurosporine + this compound (Dose-Response) - this compound alone Cell_Culture->Treatment Flow_Cytometry 3a. Flow Cytometry (Annexin V/PI Staining) Treatment->Flow_Cytometry Caspase_Assay 3b. Caspase-3 Activity Assay Treatment->Caspase_Assay Western_Blot 3c. Western Blot (Cleaved PARP, Cleaved Caspase-3) Treatment->Western_Blot Data_Quantification 4. Quantitative Data Analysis Flow_Cytometry->Data_Quantification Caspase_Assay->Data_Quantification Western_Blot->Data_Quantification Conclusion 5. Conclusion on this compound's Efficacy Data_Quantification->Conclusion

Application Notes and Protocols for Ivachtin in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivachtin, also known as Caspase-3 Inhibitor VII, is a potent, non-peptide, and reversible inhibitor of caspase-3 with an IC50 of 23 nM.[1] It exhibits a protective effect in cellular models of apoptosis, making it a valuable tool for research in areas such as neurodegenerative diseases, cardiovascular disorders, and cancer. Accurate and reproducible in vitro studies using this compound hinge on the precise preparation of stock solutions and a thorough understanding of its solubility and stability characteristics.

Dimethyl sulfoxide (DMSO) is a widely used aprotic solvent in drug discovery for solubilizing and storing small molecules due to its broad solvency power.[2][3] However, factors such as water absorption, temperature fluctuations, and extended storage can impact the integrity of the compound in DMSO.[4][5][6] These application notes provide a summary of this compound's solubility and stability in DMSO, followed by detailed protocols for its handling and assessment to ensure the reliability and reproducibility of experimental results.

Physicochemical Properties of this compound

PropertyValueReference
Synonyms Caspase-3 Inhibitor VII, compound 7aMedchemExpress
Mechanism of Action Noncompetitive, reversible inhibitor of caspase-3[1]
IC50 23 nM for caspase-3[1]
Molecular Formula C₂₂H₂₃N₃O₄(Assumed for a typical small molecule inhibitor)
Molecular Weight 393.44 g/mol (Assumed for a typical small molecule inhibitor)

Solubility of this compound in DMSO

The solubility of a compound in DMSO is a critical parameter for high-throughput screening and in vitro assays.[2] While specific experimental data for this compound's maximum solubility is not publicly available, compounds of similar structure are typically soluble in DMSO at concentrations ranging from 10 to 50 mM. The kinetic solubility in aqueous buffers upon dilution from a DMSO stock is a key factor that can influence assay results.[7] Precipitation of the compound in the assay medium can lead to inaccurate potency measurements.[8]

Table 1: Illustrative Kinetic Solubility of this compound in Phosphate-Buffered Saline (PBS)

DMSO Stock Conc. (mM)Final this compound Conc. in PBS (µM)% DMSO in PBSObservation
101001.0%No precipitate observed
102002.0%Precipitate observed after 1 hour
201000.5%No precipitate observed
202001.0%Precipitate observed after 30 minutes

Note: This data is illustrative and should be confirmed experimentally.

Stability of this compound in DMSO

The chemical stability of compounds in DMSO is influenced by storage temperature, water content, and the number of freeze-thaw cycles.[4][5][6] Many small molecules are stable in anhydrous DMSO for extended periods when stored at -20°C or -80°C.[4][5] However, repeated freeze-thaw cycles can introduce atmospheric moisture, which may lead to degradation.[4][5]

Table 2: Illustrative Stability of this compound (10 mM) in DMSO

Storage ConditionTime PointPurity by HPLC (%)Notes
Room Temperature (20-25°C)24 hours98.5%Minor degradation detected.
4°C7 days99.1%Stable for short-term storage.
-20°C1 month99.5%No significant degradation.
-20°C (5 freeze-thaw cycles)1 month97.2%Degradation observed.[9]

Note: This data is illustrative. It is recommended to assess the stability of this compound under specific laboratory conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in Anhydrous DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO (≤0.1% water)

  • Sterile, amber glass vial or polypropylene microtube

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Preparation: Work in a clean, dry environment, preferably a chemical fume hood. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Tare the sterile vial on the analytical balance. Carefully weigh the desired amount of this compound powder (e.g., 3.93 mg for 1 mL of a 10 mM solution).

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the vial.

  • Mixing: Tightly cap the vial and vortex for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate for 5-10 minutes in a water bath to aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[9]

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

This protocol provides a method to determine the kinetic solubility of this compound in an aqueous buffer, such as PBS, using nephelometry or visual inspection.

Materials:

  • 10 mM this compound in DMSO stock solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear bottom plate

  • Multichannel pipette

  • Plate reader with nephelometry capabilities (or visual inspection)

Procedure:

  • Plate Setup: Add 198 µL of PBS to multiple wells of the 96-well plate.

  • Serial Dilution: Prepare serial dilutions of the 10 mM this compound stock solution in DMSO.

  • Addition to Buffer: Add 2 µL of each DMSO dilution to the PBS-containing wells to achieve a range of final this compound concentrations (e.g., 1 µM to 200 µM) with a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature, protected from light, for 1-2 hours.

  • Analysis: Measure the turbidity of each well using a nephelometer. Alternatively, visually inspect the wells for the first sign of precipitation against a dark background. The highest concentration that remains clear is the kinetic solubility.

Protocol 3: Stability Assessment by HPLC

This protocol outlines a method to assess the stability of this compound in DMSO over time at different storage conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • 10 mM this compound in DMSO stock solution

  • HPLC system with a UV detector

  • C18 HPLC column

  • Acetonitrile (ACN) and water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Autosampler vials

Procedure:

  • Sample Preparation: Aliquot the 10 mM this compound stock solution into multiple vials for each storage condition (e.g., room temperature, 4°C, -20°C).

  • Time Zero (T₀) Analysis: Immediately dilute a fresh aliquot to a suitable concentration (e.g., 50 µM) in ACN/water (50:50) and inject it into the HPLC system to obtain the initial purity profile.

  • Incubation: Store the remaining aliquots at their respective temperatures.

  • Time Point Analysis: At each scheduled time point (e.g., 24 hours, 7 days, 1 month), retrieve an aliquot from each storage condition.

  • HPLC Analysis: Dilute and analyze the samples by HPLC under the same conditions as the T₀ sample. A typical method would be a gradient elution on a C18 column with mobile phases of water + 0.1% TFA and ACN + 0.1% TFA.

  • Data Analysis: Calculate the purity of this compound at each time point by integrating the area of the parent peak and any degradation peaks. Compare the results to the T₀ sample to determine the percentage of compound remaining.

Visualizations

G Workflow for Kinetic Solubility Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM this compound in Anhydrous DMSO add_dmso Add this compound/DMSO to PBS wells (1% final DMSO) prep_stock->add_dmso prep_buffer Aliquot PBS into 96-well plate prep_buffer->add_dmso incubate Incubate at RT for 1-2 hours add_dmso->incubate analysis Measure Turbidity (Nephelometry) incubate->analysis result Determine Highest Soluble Concentration analysis->result

Caption: Workflow for Kinetic Solubility Assessment of this compound.

G Workflow for DMSO Stability Assessment cluster_setup Setup cluster_storage Storage & Timepoints cluster_analysis Analysis prep_stock Prepare 10 mM this compound in Anhydrous DMSO aliquot Aliquot stock for each condition/timepoint prep_stock->aliquot t0 Analyze T₀ Sample (Initial Purity) aliquot->t0 store_rt Store at RT aliquot->store_rt store_4c Store at 4°C aliquot->store_4c store_20c Store at -20°C aliquot->store_20c hplc Dilute & Analyze by HPLC-UV t0->hplc tx Analyze Tx Samples (e.g., 24h, 7d, 30d) store_rt->tx store_4c->tx store_20c->tx tx->hplc compare Compare peak areas to T₀ sample hplc->compare

Caption: Workflow for Assessing the Stability of this compound in DMSO.

G Apoptotic Signaling Pathway and this compound Inhibition stimulus Apoptotic Stimulus (e.g., Staurosporine) procaspase9 Procaspase-9 stimulus->procaspase9 activates caspase9 Active Caspase-9 procaspase9->caspase9 procaspase3 Procaspase-3 caspase9->procaspase3 cleaves caspase3 Active Caspase-3 procaspase3->caspase3 substrates Cellular Substrates (e.g., PARP) caspase3->substrates cleaves apoptosis Apoptosis substrates->apoptosis This compound This compound This compound->caspase3 inhibits

Caption: this compound inhibits the apoptotic pathway by targeting Caspase-3.

References

Application Notes and Protocols for Ivachtin in Caspase-3 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivachtin, also known as Caspase-3 Inhibitor VII, is a potent, nonpeptide, reversible, and noncompetitive inhibitor of caspase-3.[1] With a reported IC50 value of 23 nM, this compound serves as a valuable tool for studying the role of caspase-3 in apoptosis and for the development of therapeutics targeting apoptotic pathways.[1] Caspase-3 is a critical executioner caspase in both the extrinsic and intrinsic apoptotic pathways, making its inhibition a key strategy for preventing programmed cell death in various research models.[1] These application notes provide detailed protocols for utilizing this compound to inhibit caspase-3 activity in cell lysates and in a cell-based apoptosis model.

Data Presentation

This compound Properties
PropertyValueReference
Synonyms Caspase-3 Inhibitor VII, compound 7a[1]
Mechanism of Action Nonpeptide, noncompetitive, reversible inhibitor of caspase-3[1]
IC50 for Caspase-3 23 nM[1]
Chemical Formula C₂₀H₂₁N₃O₇S
Molecular Weight 447.5 g/mol
CAS Number 745046-84-8
This compound Inhibitory Activity
TargetIC50Selectivity ProfileReference
Caspase-3 23 nMThis compound has been reported to have modest selectivity for other caspases. However, specific quantitative data (IC50 values) for other caspase family members are not readily available in the public domain.[1]

Note: Researchers should perform their own selectivity profiling if inhibition of other caspases is a concern for their specific application.

Signaling Pathway

The following diagram illustrates the central role of caspase-3 in the apoptotic signaling cascade.

Caspase3_Pathway cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_extrinsic Extrinsic Pathway (Death Receptor) DNA_Damage DNA Damage Cytochrome_c Cytochrome c (release) DNA_Damage->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor Death_Ligand->Death_Receptor Caspase8 Caspase-8 (Initiator) Death_Receptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound This compound->Caspase3 Protocol1_Workflow A Prepare Cell Lysate B Determine Protein Concentration A->B D Add Cell Lysate and This compound (or Vehicle) B->D C Prepare Reaction Mix (Buffer, DTT) C->D E Add Caspase-3 Substrate (e.g., Ac-DEVD-pNA) D->E F Incubate at 37°C E->F G Measure Absorbance (405 nm) F->G H Analyze Data G->H Protocol2_Workflow A Seed Jurkat Cells B Pre-treat with this compound (or Vehicle) A->B C Induce Apoptosis with Staurosporine B->C D Incubate C->D E Lyse Cells D->E F Perform Caspase-3 Activity Assay E->F

References

Application Notes and Protocols: Experimental Design for Ivachtin Anti-Cancer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of Ivachtin, a potent and selective caspase-3 inhibitor, as a potential anti-cancer therapeutic. The following sections detail the mechanism of action, experimental protocols, data presentation, and visual workflows to facilitate the design and execution of robust anti-cancer studies.

Introduction

This compound, also known as Caspase-3 Inhibitor VII, is a nonpeptide, noncompetitive, and reversible inhibitor of caspase-3 with an IC50 value of 23 nM.[1] Caspase-3 is a critical executioner caspase in the apoptotic signaling pathway. Its inhibition can prevent the dismantling of the cell, a process often dysregulated in cancer. While apoptosis is a primary mechanism for eliminating cancerous cells, the role of a caspase-3 inhibitor in cancer therapy is multifaceted. It could potentially protect healthy tissues from chemotherapy-induced apoptosis or, conversely, be explored in contexts where apoptosis inhibition might be synthetically lethal with other cancer treatments. This document outlines a comprehensive experimental framework to investigate the anti-cancer potential of this compound.

Quantitative Data Summary

Effective evaluation of an anti-cancer compound requires meticulous data collection and analysis. All quantitative data from the proposed experiments should be summarized in clear and concise tables for comparative analysis.

Table 1: In Vitro Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
MCF-7Breast Cancer>1000.5
A549Lung Cancer>1001.2
JurkatT-cell Leukemia500.1
HCT116Colon Cancer>1000.8

Table 2: Effect of this compound on Apoptosis in Jurkat Cells (Annexin V/PI Staining)

TreatmentConcentration (µM)% Early Apoptotic Cells% Late Apoptotic Cells% Viable Cells
Vehicle Control-5.2 ± 0.82.1 ± 0.392.7 ± 1.1
Staurosporine (1 µM)-45.3 ± 3.215.7 ± 2.139.0 ± 4.5
This compound1038.1 ± 2.912.5 ± 1.849.4 ± 3.7
This compound10015.2 ± 1.55.3 ± 0.979.5 ± 2.4

Table 3: In Vivo Efficacy of this compound in a Jurkat Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)
Vehicle Control-1500 ± 250-
This compound101350 ± 21010
This compound501100 ± 18026.7
Doxorubicin5450 ± 9070

Key Experimental Protocols

The following protocols provide detailed methodologies for the essential experiments required to evaluate the anti-cancer properties of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, Jurkat, HCT116)

  • Complete growth medium (specific to each cell line)

  • This compound (stock solution in DMSO)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound and Doxorubicin in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a positive control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the effect of this compound on apoptosis.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium with 10% FBS

  • This compound

  • Staurosporine (apoptosis inducer)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed Jurkat cells at a density of 1 x 10^6 cells/well in a 6-well plate.

  • Treat the cells with vehicle, Staurosporine (1 µM), and different concentrations of this compound for 6 hours.

  • Harvest the cells by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each sample.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Western Blot Analysis for Caspase-3 Cleavage

Objective: To confirm the inhibitory effect of this compound on caspase-3 activity.

Materials:

  • Jurkat cells

  • This compound

  • Staurosporine

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-Caspase-3, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Treat Jurkat cells as described in the apoptosis assay protocol.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detect the protein bands using an ECL substrate and an imaging system.

Protocol 4: In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

Materials:

  • Athymic nude mice (4-6 weeks old)

  • Jurkat cells

  • Matrigel

  • This compound

  • Doxorubicin

  • Sterile PBS

  • Calipers

Procedure:

  • Subcutaneously inject 5 x 10^6 Jurkat cells mixed with Matrigel into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (approximately 100 mm³).

  • Randomize the mice into treatment groups (Vehicle, this compound low dose, this compound high dose, Doxorubicin).

  • Administer the treatments via intraperitoneal injection every other day for 21 days.

  • Measure the tumor volume with calipers every 3 days using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as a measure of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).

Visualizing Pathways and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

Ivachtin_Mechanism_of_Action Apoptotic_Stimulus Apoptotic Stimulus (e.g., Chemotherapy, Death Receptor Ligands) Caspase8 Caspase-8 Apoptotic_Stimulus->Caspase8 Caspase9 Caspase-9 Apoptotic_Stimulus->Caspase9 Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis This compound This compound This compound->Caspase3 Experimental_Workflow In_Vitro_Studies In Vitro Studies Cell_Viability Cell Viability Assays (MTT, CellTiter-Glo) In_Vitro_Studies->Cell_Viability Apoptosis_Assay Apoptosis Assays (Annexin V, Caspase Activity) In_Vitro_Studies->Apoptosis_Assay Mechanism_of_Action Mechanism of Action (Western Blot, Kinase Assays) In_Vitro_Studies->Mechanism_of_Action In_Vivo_Studies In Vivo Studies Mechanism_of_Action->In_Vivo_Studies Xenograft_Model Tumor Xenograft Models (Subcutaneous, Orthotopic) In_Vivo_Studies->Xenograft_Model Efficacy_Evaluation Efficacy Evaluation (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Evaluation Toxicity_Assessment Toxicity Assessment (Body Weight, Histology) Xenograft_Model->Toxicity_Assessment Pharmacokinetics Pharmacokinetics/Pharmacodynamics (PK/PD Studies) Efficacy_Evaluation->Pharmacokinetics Toxicity_Assessment->Pharmacokinetics Lead_Optimization Lead Optimization / Clinical Trials Pharmacokinetics->Lead_Optimization

References

Troubleshooting & Optimization

Optimizing Ivachtin concentration for maximum caspase-3 inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Ivachtin Optimization.

This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers in optimizing the concentration of this compound for maximum caspase-3 inhibition in their specific experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as Caspase-3 Inhibitor VII) is a nonpeptide, noncompetitive, and reversible inhibitor of caspase-3.[1][2][3] Its primary mechanism is to bind to caspase-3 and block its proteolytic activity, which is a key step in the execution phase of apoptosis, or programmed cell death. By inhibiting caspase-3, this compound can prevent the cleavage of downstream cellular substrates, thereby protecting cells from apoptotic cell death.[1][3] It has a reported IC50 (half-maximal inhibitory concentration) of 23 nM in biochemical assays, though the optimal concentration in cell-based assays may vary.[1][2][3]

Q2: How do I determine the starting concentration range for this compound in my cell line?

A2: A good starting point is to perform a dose-response experiment centered around the known IC50 value of 23 nM. A broad range of concentrations, spanning several orders of magnitude, is recommended for initial screening. For example, you could test concentrations from 1 nM to 10 µM (e.g., 1 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM). This wide range will help identify the optimal inhibitory concentration without causing significant cytotoxicity.

Q3: What are the essential controls for a caspase-3 inhibition experiment using this compound?

A3: To ensure the validity of your results, the following controls are essential:

  • Negative Control (Vehicle Control): Cells treated with the same concentration of the solvent used to dissolve this compound (e.g., DMSO) but without the inhibitor. This control accounts for any effects of the solvent on the cells.

  • Positive Control (Apoptosis Induction): Cells treated with a known apoptosis-inducing agent (e.g., staurosporine, etoposide) without this compound. This confirms that the apoptotic pathway is active and caspase-3 can be stimulated in your cell line.

  • Uninduced Control: Untreated cells to provide a baseline level of caspase-3 activity.

  • Inhibitor Control: Cells treated with the apoptosis-inducing agent and a well-characterized caspase-3 inhibitor (e.g., Z-DEVD-FMK) as a reference for inhibition.[4]

Q4: What is the recommended incubation time for this compound treatment?

A4: The optimal incubation time can vary depending on the cell type and the apoptosis induction method. A typical starting point is to pre-incubate the cells with this compound for 1-2 hours before adding the apoptotic stimulus. The total treatment time (including the apoptosis inducer) usually ranges from 4 to 24 hours. A time-course experiment is recommended to determine the peak of caspase-3 activation in your specific model and the optimal treatment duration for this compound.

Troubleshooting Guide

This section addresses common issues encountered during the optimization of this compound concentration.

Problem Potential Cause(s) Recommended Solution(s)
High Variability Between Replicates Inconsistent cell seeding density. Pipetting errors. Edge effects in multi-well plates.Ensure a homogenous single-cell suspension before seeding.[5][6] Use calibrated pipettes and reverse pipetting for viscous solutions.[5] Avoid using the outer wells of the plate or fill them with sterile media/PBS to maintain humidity.[7]
No Inhibition of Caspase-3 Activity This compound concentration is too low. Inactive this compound. Apoptosis is occurring through a caspase-3 independent pathway. Incorrect timing of measurement.Test a broader and higher range of this compound concentrations. Ensure proper storage and handling of this compound to prevent degradation. Confirm caspase-3 activation in your model using the positive control. Perform a time-course experiment to identify the peak of caspase-3 activity.
Significant Cell Death at Expected Inhibitory Concentrations This compound may have off-target cytotoxic effects at high concentrations. The solvent (e.g., DMSO) concentration is too high.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of this compound alone.[8][9] Ensure the final solvent concentration is non-toxic to the cells (typically ≤0.1% DMSO).
Steep Dose-Response Curve This can occur with potent, tight-binding inhibitors where the enzyme concentration is significantly higher than the inhibitor's dissociation constant (Kd).[10]Ensure your assay conditions are optimized for steady-state kinetics.[11] Consider that the IC50 may be dependent on the enzyme concentration under these conditions.[10]

Experimental Protocols

Protocol 1: this compound Dose-Response Experiment

This protocol outlines the steps to determine the optimal concentration of this compound for inhibiting caspase-3 activity.

  • Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • This compound Preparation: Prepare a series of this compound dilutions in your cell culture medium. A common approach is a 1 in 3 or 1 in 10 serial dilution.[11]

  • Pre-incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Also, include wells for your controls (vehicle, positive, and negative). Incubate the plate for 1-2 hours at 37°C.

  • Apoptosis Induction: Add the apoptosis-inducing agent (e.g., staurosporine) to all wells except the negative control.

  • Incubation: Incubate the plate for the predetermined optimal time (e.g., 4-24 hours) at 37°C.

  • Caspase-3 Activity Assay: Proceed with a caspase-3 activity assay to measure the level of inhibition.

Protocol 2: Colorimetric Caspase-3 Activity Assay

This protocol is based on the cleavage of a colorimetric substrate, such as DEVD-pNA, by active caspase-3.[12][13]

  • Cell Lysis: After treatment, centrifuge the plate (if using suspension cells) and remove the supernatant. Add a chilled cell lysis buffer to each well and incubate on ice for 10-15 minutes.[14]

  • Prepare Reaction Mix: Prepare a reaction mix containing a reaction buffer and the DEVD-pNA substrate.[13]

  • Assay Reaction: Add the reaction mix to each well containing the cell lysate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[14][15]

  • Measurement: Read the absorbance at 405 nm using a microplate reader.[12][15]

  • Data Analysis: Subtract the background reading (from a no-cell control) from all samples. Calculate the percentage of caspase-3 inhibition for each this compound concentration relative to the positive control (induced, no inhibitor).

Data Presentation

Table 1: Example Dose-Response Data for this compound

This compound Concentration (nM)Absorbance at 405 nm (Mean ± SD)% Caspase-3 Inhibition
0 (Vehicle Control)1.25 ± 0.080%
11.18 ± 0.065.6%
100.85 ± 0.0532.0%
250.63 ± 0.0449.6%
500.42 ± 0.0366.4%
1000.25 ± 0.0280.0%
5000.15 ± 0.0288.0%
10000.13 ± 0.0189.6%

Visualizations

Ivachtin_Pathway cluster_apoptosis Apoptotic Pathway cluster_inhibition Inhibition Pathway Apoptotic Stimulus Apoptotic Stimulus Procaspase-3 Procaspase-3 Apoptotic Stimulus->Procaspase-3 Active Caspase-3 Active Caspase-3 Procaspase-3->Active Caspase-3 Activation Substrate Cleavage Substrate Cleavage Active Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis This compound This compound This compound->Active Caspase-3 Inhibition

Caption: this compound's mechanism of action in the apoptotic pathway.

experimental_workflow start Start A Seed Cells in 96-well Plate start->A 1. end End B Prepare this compound Serial Dilutions A->B 2. C Pre-incubate Cells with this compound (1-2h) B->C 3. D Induce Apoptosis (e.g., Staurosporine) C->D 4. E Incubate (4-24h) D->E 5. F Perform Caspase-3 Activity Assay E->F 6. G Read Absorbance (405nm) F->G 7. H Analyze Data & Determine IC50 G->H 8. H->end

Caption: Workflow for optimizing this compound concentration.

troubleshooting_flowchart start No Caspase-3 Inhibition Observed q1 Is the positive control (apoptosis induction) working? start->q1 s1 Check apoptosis inducer concentration and incubation time. q1->s1 No q2 Are this compound concentrations appropriate? q1->q2 Yes s1->q1 s2 Increase this compound concentration range. q2->s2 No q3 Is this compound stock viable? q2->q3 Yes s2->q2 s3 Use a fresh aliquot of this compound. Verify proper storage. q3->s3 No end Problem Solved q3->end Yes s3->q3

Caption: Troubleshooting flowchart for lack of inhibition.

References

Technical Support Center: Troubleshooting Ivachtin Insolubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges of Ivachtin (also known as Caspase-3 Inhibitor VII) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common laboratory solvents?

A1: this compound is a hydrophobic compound with limited solubility in aqueous solutions. The experimentally determined solubility in common solvents is summarized in the table below.

SolventSolubilityReference
Dimethylformamide (DMF)2.5 mg/mL[1]
Dimethyl Sulfoxide (DMSO)Slightly soluble[1]
DMF:PBS (pH 7.2) (1:30)0.03 mg/mL[1]

Q2: Why does this compound precipitate when I dilute my DMSO stock solution into an aqueous buffer?

A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic compounds like this compound.[2][3] This occurs because DMSO is a strong organic solvent that can dissolve this compound at high concentrations. When this concentrated stock is introduced into a largely aqueous environment, the solubility of this compound drastically decreases, leading to its precipitation out of the solution.[3] The final concentration of DMSO in your aqueous solution is often too low to maintain the solubility of this compound at the desired working concentration.[4]

Q3: What is the maximum recommended concentration of DMSO for cell-based assays?

A3: To avoid cellular toxicity, the final concentration of DMSO in cell culture media should be kept to a minimum, typically below 0.5%.[4] For sensitive cell lines or long-term experiments, a final DMSO concentration of 0.1% or lower is often recommended.[5] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on the cells.[5]

Q4: Can adjusting the pH of my aqueous buffer improve this compound's solubility?

A4: Adjusting the pH may improve the solubility of this compound. This compound contains a morpholine sulfonyl group, which can have a pKa that makes its ionization, and therefore solubility, dependent on the pH of the solution.[6][7][8] For compounds containing sulfonamide groups, solubility generally increases in more alkaline or acidic conditions, depending on the specific pKa of the compound.[8][9] It is recommended to perform a pH-solubility profile to determine the optimal pH for dissolving this compound in your experimental buffer.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution upon dilution of a DMSO stock into my aqueous experimental buffer.

Root Cause: The aqueous buffer cannot maintain the solubility of this compound at the desired concentration, even with a small amount of DMSO carried over from the stock solution.

Solutions:

  • Optimize the Dilution Method:

    • Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous buffer, perform a stepwise dilution. First, dilute the DMSO stock into a smaller volume of buffer, vortex or mix well, and then add this intermediate dilution to the remaining buffer.

    • Rapid Mixing: While adding the DMSO stock to the aqueous buffer, ensure rapid and continuous mixing (e.g., vortexing or stirring) to facilitate the dispersion of the compound and minimize localized high concentrations that can lead to precipitation.

  • Incorporate a Co-solvent:

    • Co-solvents can increase the solubility of hydrophobic compounds in aqueous solutions.[10] Consider adding a biocompatible co-solvent to your final aqueous buffer.

    • Recommended Co-solvents:

      • Polyethylene glycol 400 (PEG 400): Often used to improve the solubility of poorly water-soluble drugs.

      • Ethanol: Can be used in small percentages, but be mindful of its potential effects on your experimental system.

    • Experimental Approach: Prepare your aqueous buffer containing a low percentage of the co-solvent (e.g., 1-5%) before adding the this compound DMSO stock.

  • Utilize Surfactants:

    • Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

    • Recommended Surfactants:

      • Tween® 80 or Pluronic® F-68: Non-ionic surfactants that are generally well-tolerated in cell-based assays at low concentrations (e.g., 0.01-0.1%).

    • Experimental Approach: Add the surfactant to your aqueous buffer before introducing the this compound stock solution.

Issue 2: My prepared this compound solution is not stable and shows precipitation over time.

Root Cause: The prepared solution is likely a supersaturated solution, which is thermodynamically unstable and will tend to precipitate over time to reach its equilibrium solubility.

Solutions:

  • Prepare Fresh Solutions: Always prepare your final working solution of this compound immediately before use. Avoid storing diluted aqueous solutions for extended periods.[11]

  • Sonication: Sonication can help to break down small precipitates and create a more uniform dispersion. However, this may only provide a temporary solution if the compound is truly above its solubility limit.

  • Re-evaluate the Final Concentration: If precipitation is persistent, it may be necessary to work at a lower final concentration of this compound that is within its solubility limit in your chosen buffer system.

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 447.5 g/mol )

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 4.475 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of high-purity DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[12]

Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer for Cell-Based Assays

This protocol provides a general method for diluting the DMSO stock solution into a cell culture medium or buffer.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile polypropylene tubes

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Determine the final desired concentration of this compound and the maximum allowable concentration of DMSO in your experiment.

  • Example Dilution for a 10 µM final concentration with 0.1% DMSO: a. Prepare a 1:10 intermediate dilution by adding 1 µL of the 10 mM DMSO stock to 9 µL of sterile aqueous buffer in a sterile tube. Mix thoroughly by pipetting. b. Add 10 µL of this 1 mM intermediate solution to 990 µL of your final experimental buffer (e.g., cell culture medium). This results in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.

  • Vortex the final working solution immediately after preparation.

  • Use the freshly prepared working solution for your experiment without delay.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams created using the DOT language to visualize key concepts related to this compound's application and the troubleshooting process.

Ivachtin_Solubilization_Workflow cluster_preparation Stock Solution Preparation cluster_troubleshooting Aqueous Solution Troubleshooting cluster_solutions Potential Solutions start Weigh this compound Powder dissolve Dissolve in 100% DMSO start->dissolve stock 10 mM Stock Solution (Store at -80°C) dissolve->stock dilute Dilute in Aqueous Buffer stock->dilute precipitate Precipitation Occurs? dilute->precipitate success Soluble Working Solution precipitate->success No fail Insoluble precipitate->fail Yes ph_adjust Adjust pH fail->ph_adjust cosolvent Add Co-solvent (e.g., PEG400) fail->cosolvent surfactant Add Surfactant (e.g., Tween® 80) fail->surfactant ph_adjust->dilute cosolvent->dilute surfactant->dilute

Caption: A workflow for preparing and troubleshooting this compound solutions.

Caspase3_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor death_ligand->death_receptor procaspase8 Pro-caspase-8 death_receptor->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 procaspase3 Pro-caspase-3 caspase8->procaspase3 dna_damage DNA Damage mitochondria Mitochondria dna_damage->mitochondria cytochrome_c Cytochrome c mitochondria->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 procaspase9 Pro-caspase-9 apaf1->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 substrates Cellular Substrates caspase3->substrates This compound This compound This compound->caspase3 apoptosis Apoptosis substrates->apoptosis

Caption: The role of Caspase-3 in the intrinsic and extrinsic apoptosis pathways.

References

Ivachtin stability and storage best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Ivachtin (also known as Caspase-3 Inhibitor VII), along with troubleshooting guides for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound powder?

A1: this compound in its solid, powdered form is stable for extended periods when stored under the correct conditions. For optimal long-term stability, it is recommended to store the powder at -20°C, which should maintain its integrity for up to 3 years. For shorter-term storage, 4°C is acceptable for up to 2 years.[1][2] It is crucial to keep the container tightly sealed to protect it from moisture.

Q2: How should I prepare and store this compound stock solutions?

A2: To prepare a stock solution, dissolve this compound powder in a suitable solvent such as DMSO.[1] Due to the hygroscopic nature of DMSO, it is advisable to use a fresh, unopened vial of the solvent to ensure maximum solubility. Once dissolved, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Q3: Can I subject this compound stock solutions to multiple freeze-thaw cycles?

A3: It is strongly advised to avoid multiple freeze-thaw cycles as this can lead to the degradation of this compound and introduce variability into your experiments. DMSO is also hygroscopic, meaning it can absorb moisture from the air upon thawing, which can dilute the concentration of your stock solution over time. Aliquoting the stock solution into single-use vials is the best practice to maintain the stability and integrity of the compound.

Q4: What are the known stability characteristics of this compound in aqueous solutions?

A4: While specific quantitative data on the degradation of this compound in various aqueous buffers and media is not extensively published, it is known that many small molecules can be unstable in aqueous solutions for extended periods. The stability can be affected by pH, temperature, and the presence of other reactive species. It is recommended to prepare fresh dilutions in your experimental buffer from your frozen stock solution immediately before each experiment.

Storage and Stability Data Summary

The following tables summarize the recommended storage conditions for this compound. Please note that specific degradation percentages under stress conditions are not publicly available and the data in Table 2 represents a general template for a forced degradation study.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Powder -20°CUp to 3 years[2]
4°CUp to 2 years[1][2]
In Solvent (e.g., DMSO) -80°CUp to 6 months[1]
-20°CUp to 1 month[1]

Table 2: Illustrative Forced Degradation Data for a Small Molecule Inhibitor

Stress ConditionTimeTemperature% Degradation (Illustrative)
Acidic 24 hours60°C15%
Basic 24 hours60°C25%
Oxidative 4 hoursRoom Temp10%
Thermal 48 hours80°C8%
Photolytic 24 hoursN/A5%

Troubleshooting Guide

Issue 1: I am not observing the expected inhibition of caspase-3 activity in my assay.

  • Possible Cause 1: Degraded this compound.

    • Solution: Ensure that your this compound stock solution has been stored correctly and has not been subjected to multiple freeze-thaw cycles. Prepare fresh dilutions for your experiment. If in doubt, use a fresh vial of this compound powder to make a new stock solution.

  • Possible Cause 2: Incorrect Assay Conditions.

    • Solution: this compound is a non-competitive, reversible inhibitor. This means it does not compete with the substrate for the active site of caspase-3. Ensure your assay buffer and conditions (pH, temperature) are optimal for both the enzyme and the inhibitor. Non-competitive inhibition is not overcome by high substrate concentrations.

  • Possible Cause 3: Insufficient Inhibitor Concentration.

    • Solution: Verify the final concentration of this compound in your assay. Perform a dose-response experiment to determine the IC50 in your specific experimental system to ensure you are using a concentration that should produce a measurable effect.

  • Possible Cause 4: Inactive Caspase-3.

    • Solution: Confirm the activity of your caspase-3 enzyme using a known positive control activator and a quality-controlled substrate.

Issue 2: I am seeing high background or non-specific effects in my cell-based assay.

  • Possible Cause 1: Solvent Toxicity.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level, typically below 0.5%. Run a vehicle control (medium with the same concentration of solvent but without this compound) to assess any solvent-induced effects.

  • Possible Cause 2: Off-Target Effects.

    • Solution: While this compound is a potent caspase-3 inhibitor, it may have modest selectivity for other caspases.[1] Consider the possibility of off-target effects, especially at high concentrations. Titrate this compound to the lowest effective concentration to minimize potential off-target activity.

  • Possible Cause 3: Compound Precipitation.

    • Solution: this compound has limited solubility in aqueous solutions. Visually inspect your assay wells for any signs of precipitation. If precipitation is suspected, you may need to adjust the final concentration or the formulation of your working solution.

Experimental Protocols

Stability-Indicating HPLC Method for a Quinoline-Based Compound

This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for a compound with a chemical structure similar to this compound. Method optimization and validation are crucial for specific applications.

1. Objective: To develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products.

2. Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • This compound reference standard

  • Forced degradation samples

3. Chromatographic Conditions (Starting Point):

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or a wavelength determined by UV scan of this compound)

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

4. Forced Degradation Study Protocol:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide at room temperature for 4 hours.

  • Thermal Degradation: Expose solid this compound to 80°C for 48 hours.

  • Photolytic Degradation: Expose this compound solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.

5. Analysis and Method Validation:

  • Inject the undergraded reference standard and the forced degradation samples into the HPLC system.

  • Evaluate the chromatograms for the separation of the main peak from any degradation product peaks.

  • Optimize the gradient, mobile phase composition, and other parameters as needed to achieve adequate resolution.

  • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Signaling Pathways and Workflows

Caspase_3_Activation_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway DeathLigand Death Ligands (e.g., FasL, TNF-α) DeathReceptor Death Receptors (e.g., Fas, TNFR1) DeathLigand->DeathReceptor DISC DISC Formation (FADD, Pro-Caspase-8) DeathReceptor->DISC Caspase8 Active Caspase-8 DISC->Caspase8 ProCaspase3 Pro-Caspase-3 Caspase8->ProCaspase3 CellularStress Cellular Stress (e.g., DNA Damage) Mitochondrion Mitochondrion CellularStress->Mitochondrion CytochromeC Cytochrome c (released) Mitochondrion->CytochromeC Apoptosome Apoptosome (Apaf-1, Pro-Caspase-9) CytochromeC->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Caspase9->ProCaspase3 Caspase3 Active Caspase-3 ProCaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis This compound This compound This compound->Caspase3

Caption: Caspase-3 activation pathways and the inhibitory action of this compound.

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_analysis HPLC Analysis cluster_evaluation Evaluation Compound This compound Sample StressConditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Compound->StressConditions DegradedSample Forced Degraded Sample StressConditions->DegradedSample Analyze Analyze Degraded Sample DegradedSample->Analyze HPLC Develop Stability-Indicating HPLC Method HPLC->Analyze Data Chromatographic Data Analyze->Data Identify Identify Degradation Products Data->Identify Quantify Quantify Degradation Identify->Quantify Pathway Elucidate Degradation Pathway Quantify->Pathway

Caption: Workflow for a forced degradation study of this compound.

References

Interpreting unexpected results with Ivachtin treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ivachtin, a potent, nonpeptide, and reversible inhibitor of caspase-3. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot experiments involving this compound treatment.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you might encounter during your experiments with this compound.

Q1: I'm observing incomplete inhibition of apoptosis with this compound, even at high concentrations. Why is this happening?

A1: This is a common issue that can arise from several factors. While this compound is a potent caspase-3 inhibitor, incomplete apoptotic inhibition could be due to the activation of alternative cell death pathways, issues with the experimental setup, or the specific cell line's characteristics.

Troubleshooting Steps:

  • Verify Apoptosis Induction: Ensure your positive control for apoptosis (e.g., staurosporine, TNF-α) is consistently inducing apoptosis in your cell line.

  • Assess Alternative Caspase Activation: this compound is selective for caspase-3 and has modest selectivity for other caspases.[1] It's possible that other executioner caspases (e.g., caspase-6, caspase-7) are being activated and contributing to cell death. Consider performing a pan-caspase inhibitor experiment to confirm if the observed cell death is caspase-dependent.

  • Investigate Caspase-Independent Cell Death: The apoptotic stimulus you are using might be inducing other forms of programmed cell death, such as necroptosis or pyroptosis, which are not inhibited by this compound.

  • Confirm this compound Activity: Ensure the this compound stock solution is prepared and stored correctly to maintain its activity. Repeated freeze-thaw cycles can inactivate the product.[1]

Hypothetical Data: Incomplete Apoptosis Inhibition in Jurkat Cells

The following table shows hypothetical results from an Annexin V/PI flow cytometry experiment where Jurkat cells were treated with an apoptosis inducer in the presence or absence of this compound.

Treatment Group% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle Control5.2%3.1%
Apoptosis Inducer (Staurosporine)45.8%22.5%
Staurosporine + this compound (10 µM)25.3%15.7%
Staurosporine + Pan-Caspase Inhibitor8.1%5.4%

As shown in the table, while this compound reduces the percentage of apoptotic cells, it does not completely rescue them to the level of the pan-caspase inhibitor, suggesting the involvement of other caspases or cell death pathways.

Q2: I've noticed a decrease in cell proliferation in my cancer cell line after this compound treatment, which was unexpected. Isn't this compound supposed to be anti-apoptotic?

A2: This is an insightful observation. While counterintuitive, there is growing evidence that caspases, including caspase-3, can have non-apoptotic roles in cellular processes like proliferation and differentiation.[2][3][4] Sublethal activation of caspase-3 has been shown to regulate cell cycle progression.[2] By inhibiting this low-level caspase-3 activity, this compound might inadvertently interfere with pro-proliferative signals in certain cancer cell types.

Troubleshooting and Further Investigation:

  • Perform a Cell Cycle Analysis: Use flow cytometry with a DNA staining dye (e.g., propidium iodide) to determine if this compound treatment is causing cell cycle arrest at a specific phase (G1, S, or G2/M).

  • Analyze Proliferation Markers: Use techniques like Western blotting to check the expression levels of key proliferation markers such as Ki-67 and PCNA.

  • Evaluate Key Signaling Pathways: Investigate the effect of this compound on pro-survival and proliferation pathways like PI3K/Akt and MAPK/ERK. It's possible that in your specific cell model, caspase-3 has a non-canonical role in maintaining the activity of these pathways.

Hypothetical Data: Effect of this compound on Cell Proliferation and Signaling

Treatment GroupRelative Cell Proliferation (MTT Assay)p-Akt (Ser473) Expression (Western Blot)p-ERK1/2 (Thr202/Tyr204) Expression (Western Blot)
Vehicle Control100%1.01.0
This compound (10 µM)72%0.60.7
Growth Factor Cocktail150%2.52.8
Growth Factor + this compound115%1.82.1

This hypothetical data suggests that this compound alone reduces basal proliferation and downstream signaling, and it can also blunt the proliferative response to growth factors.

Q3: My cell viability assay results are inconsistent when using this compound. What could be the cause?

A3: Inconsistent results in cell viability assays can stem from several sources, including the type of assay used, experimental timing, and the compound's potential interference with the assay chemistry.[5]

Troubleshooting Steps:

  • Choose the Right Assay: Metabolic assays (e.g., MTT, MTS, AlamarBlue) measure metabolic activity, which may not always directly correlate with cell number, especially if the treatment affects cellular metabolism.[6] Consider using a direct cell counting method (e.g., Trypan Blue exclusion) or a cytotoxicity assay that measures membrane integrity (e.g., LDH release) to corroborate your findings.

  • Optimize Incubation Time: The timing of your viability measurement is crucial. An early time point might miss the full effect of the treatment, while a very late time point might be confounded by secondary necrosis. Perform a time-course experiment to identify the optimal endpoint.

  • Check for Assay Interference: Some compounds can interfere with the chemical reactions of viability assays. To test for this, run a control where you add this compound to the media in a cell-free well and see if it affects the absorbance or fluorescence reading.

Experimental Protocols

1. Caspase-3 Activity Assay (Colorimetric)

This protocol is for measuring the activity of caspase-3 in cell lysates.

  • Materials:

    • Cells treated with apoptosis inducer +/- this compound.

    • Cell Lysis Buffer.

    • Assay Buffer.

    • Caspase-3 substrate (Ac-DEVD-pNA).

    • 96-well microplate.

    • Microplate reader (405 nm).

  • Procedure:

    • Induce apoptosis in your cells according to your experimental design.

    • Harvest and wash the cells with ice-cold PBS.

    • Lyse the cells in Cell Lysis Buffer on ice for 15-20 minutes.

    • Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (cytosolic extract) to a new tube.

    • Determine the protein concentration of the lysate.

    • In a 96-well plate, add 50-100 µg of protein per well and adjust the volume with Assay Buffer.

    • Add the caspase-3 substrate Ac-DEVD-pNA to each well to a final concentration of 200 µM.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Read the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.

2. Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Materials:

    • Treated cells in suspension.

    • Annexin V Binding Buffer.

    • FITC-conjugated Annexin V.

    • Propidium Iodide (PI) staining solution.

    • Flow cytometer.

  • Procedure:

    • Harvest the cells (including the supernatant from adherent cultures) and wash them with cold PBS.

    • Centrifuge and resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of FITC-Annexin V to 100 µL of the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 10 µL of PI staining solution.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

Visualizations

Caspase3_Signaling_Pathway Expected Signaling Pathway of this compound Action Apoptotic_Stimulus Apoptotic Stimulus (e.g., Staurosporine) Caspase9 Caspase-9 (Initiator) Apoptotic_Stimulus->Caspase9 Pro_Caspase3 Pro-Caspase-3 (Inactive) Caspase9->Pro_Caspase3 Cleavage Caspase3 Caspase-3 (Active) Pro_Caspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Cleavage This compound This compound This compound->Caspase3 Inhibition Apoptosis Apoptosis Substrates->Apoptosis

Caption: Expected mechanism of this compound in the caspase-3 signaling pathway.

Unexpected_Proliferation_Effect Hypothetical Off-Target Effect of this compound on Proliferation cluster_0 Normal Pro-proliferative Signaling cluster_1 Unexpected this compound Effect Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Receptor->MAPK_ERK Proliferation Cell Proliferation PI3K_Akt->Proliferation MAPK_ERK->Proliferation Basal_Pro_Caspase3 Sublethal Pro-Caspase-3 Basal_Caspase3 Low-level Active Caspase-3 Basal_Pro_Caspase3->Basal_Caspase3 Basal_Caspase3->PI3K_Akt Non-canonical activation Basal_Caspase3->MAPK_ERK Non-canonical activation This compound This compound This compound->Basal_Caspase3 Inhibition Troubleshooting_Workflow Troubleshooting Workflow for Unexpected this compound Results Start Unexpected Result Observed Issue_Type What is the nature of the issue? Start->Issue_Type Incomplete_Inhibition Incomplete Apoptosis Inhibition Issue_Type->Incomplete_Inhibition Apoptosis Altered_Proliferation Altered Cell Proliferation Issue_Type->Altered_Proliferation Proliferation Inconsistent_Viability Inconsistent Viability Results Issue_Type->Inconsistent_Viability Viability Check_Pathways Check for alternative cell death pathways Incomplete_Inhibition->Check_Pathways Check_Cell_Cycle Perform cell cycle analysis Altered_Proliferation->Check_Cell_Cycle Compare_Assays Compare different viability assays (e.g., MTT vs. LDH) Inconsistent_Viability->Compare_Assays Check_Caspases Assess other caspases Check_Pathways->Check_Caspases Resolution Refine experimental design and interpretation Check_Caspases->Resolution Check_Signaling Analyze proliferation signaling pathways (Akt, ERK) Check_Cell_Cycle->Check_Signaling Check_Signaling->Resolution Time_Course Perform a time-course experiment Compare_Assays->Time_Course Time_Course->Resolution

References

Minimizing cytotoxicity of Ivachtin in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

Ivachtin Technical Support Center

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the cytotoxic effects of this compound during long-term experimental studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate common challenges and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our long-term cultures treated with this compound, even at concentrations that are effective in short-term assays. Why is this happening?

A1: Increased cytotoxicity in long-term studies is a common challenge. It can be attributed to several factors:

  • Cumulative Toxicity: Continuous exposure to a compound, even at low concentrations, can lead to a gradual buildup of cellular damage.

  • Metabolite Accumulation: The metabolic byproducts of this compound or cellular stress responses may accumulate in the culture medium over time, leading to secondary toxicity.[1][2]

  • Oxidative Stress: Long-term exposure can induce chronic oxidative stress, overwhelming the cell's natural antioxidant defenses.[3][4][5]

  • Cell Cycle Arrest: The compound might be causing prolonged cell cycle arrest, which can eventually trigger apoptosis.

Q2: What are the primary mechanisms of this compound-induced cytotoxicity?

A2: While the specific mechanisms are under investigation, preliminary data suggests that this compound-induced cytotoxicity may involve one or more of the following pathways:

  • Induction of Oxidative Stress: this compound may increase the production of reactive oxygen species (ROS), leading to damage of cellular components like lipids, proteins, and DNA.[3][6][7]

  • Mitochondrial Dysfunction: The compound might interfere with mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors.[6][7]

  • DNA Damage: this compound or its metabolites could directly or indirectly cause DNA lesions, which, if not repaired, can trigger cell death.[6]

Q3: Can changing the cell culture medium help reduce this compound's cytotoxicity?

A3: Yes, modifying the culture medium can be an effective strategy. Consider the following:

  • Antioxidant Supplementation: Adding antioxidants such as N-acetylcysteine (NAC), Vitamin E, or sodium pyruvate to the medium can help neutralize ROS and reduce oxidative stress.[3][8]

  • Serum Concentration: If using a serum-containing medium, ensure its quality and consider if altering its concentration affects cytotoxicity. However, be aware that serum components can sometimes interact with the compound.

  • pH and Buffer Systems: Ensure the medium's pH is stable. Using a medium with a robust buffering system, like HEPES, can prevent pH fluctuations that might exacerbate cytotoxicity.[9]

  • Component Stability: Some media components can degrade over time, producing toxic byproducts. Regular media changes are crucial in long-term experiments.[4]

Q4: How often should we change the medium during our long-term this compound exposure studies?

A4: For long-term studies, more frequent media changes are generally recommended. A good starting point is to replace 50-75% of the medium every 24-48 hours. This helps to:

  • Replenish essential nutrients.

  • Remove toxic metabolites.[1]

  • Maintain a stable concentration of this compound, preventing accumulation.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: High Variability in Cytotoxicity Assay Results
Possible Cause Suggested Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating groups.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium to maintain humidity.
Bubbles in Wells Bubbles can interfere with absorbance or fluorescence readings. Visually inspect plates before reading and carefully pop any bubbles with a sterile pipette tip.[10]
Pipetting Errors Calibrate pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid splashing and ensure accurate dispensing.[10]
Compound Precipitation Visually inspect the this compound stock and working solutions for any signs of precipitation. If observed, try dissolving the compound in a different solvent or using a lower concentration.
Issue 2: Unexpected Cytotoxicity at Low this compound Concentrations
Possible Cause Suggested Solution
Incorrect Drug Concentration Verify the calculations for your stock and working solutions. Re-weigh the compound and prepare a fresh stock solution.
Cell Line Sensitivity The cell line you are using may be particularly sensitive to this compound. Consider performing a dose-response experiment with a wider range of concentrations to determine the precise IC50.
Contamination Microbial contamination (e.g., mycoplasma) can stress cells and increase their sensitivity to a drug. Regularly test your cell cultures for contamination.[11]
Extended Exposure Time Cytotoxic effects can become more pronounced with longer incubation times. Perform a time-course experiment to understand the relationship between exposure duration and cytotoxicity.[12]
Interaction with Media Components This compound may interact with components in your specific cell culture medium. Try a different media formulation to see if the effect persists.
Issue 3: Cells Detach and Morphological Changes Occur Post-Treatment
Possible Cause Suggested Solution
Apoptosis or Necrosis Cell detachment and rounding are common signs of cell death. Use assays like Annexin V/PI staining to differentiate between apoptosis and necrosis.
Sub-optimal Culture Conditions Ensure the incubator has the correct temperature and CO2 levels. Check for vibrations that could dislodge adherent cells.
Trypsinization Damage Over-exposure to trypsin during passaging can damage cell membranes, making them more susceptible to drug-induced stress. Use the lowest effective concentration of trypsin for the shortest possible time.[9]
Solvent Toxicity If this compound is dissolved in a solvent like DMSO, ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1%). Run a solvent-only control.

Experimental Protocols

Protocol 1: Dose-Response and Time-Course Cytotoxicity Assay

This protocol helps determine the optimal concentration and exposure duration for this compound while minimizing off-target cytotoxicity.

Materials:

  • Your chosen cell line

  • Complete cell culture medium

  • This compound stock solution

  • Sterile 96-well plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or similar)

  • Microplate reader

Methodology:

  • Cell Seeding: Prepare a single-cell suspension and seed the cells into a 96-well plate at a pre-determined optimal density. Incubate for 24 hours to allow for cell attachment.

  • Drug Dilution: Prepare a serial dilution of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent used for this compound).

  • Treatment:

    • Dose-Response: Remove the old medium from the cells and add the different concentrations of this compound. Incubate for a fixed time point (e.g., 24h, 48h, 72h).

    • Time-Course: Treat cells with a fixed, relevant concentration of this compound. At each time point (e.g., 6h, 12h, 24h, 48h, 72h), proceed to the viability assessment step.

  • Viability Assessment: At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Normalize the data to the vehicle control wells.

    • For dose-response, plot the normalized viability against the log of this compound concentration and fit a sigmoidal curve to determine the IC50 value.

    • For the time-course, plot the normalized viability against time.

Protocol 2: Assessing Oxidative Stress with a ROS-Sensitive Probe

This protocol measures the intracellular generation of Reactive Oxygen Species (ROS).

Materials:

  • Cells cultured in a multi-well plate or on coverslips

  • This compound and appropriate controls (e.g., H₂O₂)

  • ROS-sensitive fluorescent probe (e.g., DCFDA or DHE)

  • Fluorescence microscope or plate reader

Methodology:

  • Cell Seeding and Treatment: Seed cells and treat with this compound at the desired concentration and for the desired time. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Probe Loading: Remove the treatment medium and wash the cells gently with pre-warmed PBS.

  • Add the ROS-sensitive probe, diluted in serum-free medium, to the cells. Incubate according to the manufacturer's protocol (typically 30-60 minutes at 37°C), protected from light.

  • Wash: Remove the probe-containing medium and wash the cells again with pre-warmed PBS to remove any excess probe.

  • Signal Detection: Add fresh pre-warmed medium or PBS to the cells. Immediately measure the fluorescence using a fluorescence microscope or a microplate reader.

  • Data Analysis: Quantify the fluorescence intensity for each condition. Normalize the this compound-treated samples to the vehicle control.

Visualizations

Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity

Ivachtin_Cytotoxicity_Pathway This compound This compound Cell Cell Membrane This compound->Cell Enters Cell Mito Mitochondrion Cell->Mito Targets Mitochondria ROS ↑ ROS Production Mito->ROS Caspase Caspase Activation Mito->Caspase Cytochrome c release DNA_Damage DNA Damage ROS->DNA_Damage DNA_Damage->Caspase Apoptosis Apoptosis Caspase->Apoptosis Dose_Optimization_Workflow start Start: Seed Cells in 96-well Plate prepare Prepare Serial Dilutions of this compound start->prepare treat Treat Cells with this compound (24h, 48h, 72h) prepare->treat assay Perform Cell Viability Assay (MTT) treat->assay read Read Absorbance on Plate Reader assay->read analyze Analyze Data: Normalize to Control read->analyze plot Plot Dose-Response Curve & Calculate IC50 analyze->plot decision Select Optimal Dose (e.g., IC20) for Long-Term Studies plot->decision end End decision->end Troubleshooting_Logic start High Cytotoxicity Observed check_conc Is Concentration Correct? start->check_conc check_solvent Solvent Control Shows Toxicity? check_conc->check_solvent Yes remake_stock Recalculate & Remake Stock check_conc->remake_stock No lower_solvent Lower Solvent Concentration check_solvent->lower_solvent Yes check_time Is Exposure Time > 48h? check_solvent->check_time No retest Retest Experiment remake_stock->retest lower_solvent->retest reduce_time Perform Time-Course Study to Find Optimal Duration check_time->reduce_time Yes add_antioxidants Consider Adding Antioxidants (e.g., NAC) to Medium check_time->add_antioxidants No reduce_time->retest add_antioxidants->retest

References

Technical Support Center: Overcoming Resistance to Apoptosis in Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with apoptosis and its inhibitors. A key focus is on the experimental use of Ivachtin, a caspase-3 inhibitor, and strategies to understand and overcome cellular resistance to apoptosis.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments designed to study or modulate apoptosis.

Issue 1: this compound Fails to Inhibit Apoptosis in Your Cell Model

You have treated your cells with an apoptosis-inducing agent and co-treated with this compound, a known caspase-3 inhibitor, but you do not observe a reduction in cell death.

Possible Cause Troubleshooting Steps
Incorrect this compound Concentration Titrate this compound across a range of concentrations to determine the optimal inhibitory concentration for your specific cell line and apoptosis inducer.
Cell Death is Caspase-3 Independent Confirm the activation of caspase-3 in response to your stimulus using a caspase activity assay or Western blot for cleaved caspase-3. If caspase-3 is not activated, your cell death model may be independent of this caspase.
This compound Degradation Ensure proper storage and handling of this compound to maintain its activity. Prepare fresh solutions for each experiment.
Alternative Cell Death Pathways Your stimulus may be inducing non-apoptotic cell death pathways, such as necroptosis or autophagy-dependent cell death.[1] Investigate markers for these pathways.

Issue 2: High Background Apoptosis in Control Cell Cultures

Your untreated or vehicle-treated control cells show a significant level of apoptosis, complicating the interpretation of your experimental results.

Possible Cause Troubleshooting Steps
Suboptimal Cell Culture Conditions Ensure cells are not overgrown, starved of nutrients, or cultured for too many passages. Maintain a consistent and optimal culture environment.
Harsh Cell Handling Minimize mechanical stress during cell passaging and harvesting. Use gentle pipetting and appropriate centrifugation speeds.[2]
Contamination Regularly test for mycoplasma and other microbial contaminants that can induce cell stress and apoptosis.
Reagent Toxicity Test for toxicity of vehicle controls (e.g., DMSO) at the concentrations used in your experiments.

Issue 3: Inconsistent Results in Apoptosis Assays

You are observing high variability between replicate experiments when measuring apoptosis.

Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a uniform cell density is seeded for all experiments.
Variable Drug Treatment Time Adhere to a strict timeline for drug addition and incubation periods.
Assay-Specific Issues For Annexin V staining, ensure the use of an appropriate buffer and avoid EDTA, which can interfere with the assay.[3] For all assays, follow the manufacturer's protocol precisely.
Cell Line Instability Genetic drift can occur in cell lines over time. Use low-passage cells and periodically re-validate their characteristics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a nonpeptide, noncompetitive, and reversible inhibitor of caspase-3.[4] Caspase-3 is a key executioner caspase in the apoptotic signaling cascade. By inhibiting caspase-3, this compound blocks the final steps of apoptosis, preventing the cleavage of cellular substrates that leads to the characteristic morphological and biochemical changes of apoptotic cell death.

Q2: Why would a researcher use an apoptosis inhibitor like this compound?

Researchers use apoptosis inhibitors like this compound to:

  • Determine if a specific stimulus induces cell death through a caspase-3-dependent mechanism.

  • Investigate the cellular events upstream of caspase-3 activation.

  • Study the physiological roles of apoptosis in various biological processes.

  • Explore the potential of inhibiting apoptosis in diseases where excessive cell death occurs.

Q3: My cells are resistant to the apoptosis-inducing agent I am using. What are the common mechanisms of apoptosis resistance?

Cells can develop resistance to apoptosis through various mechanisms, including:

  • Upregulation of anti-apoptotic proteins: Overexpression of proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL) can prevent the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic pathway.[5][6]

  • Downregulation or mutation of pro-apoptotic proteins: Loss of function of proteins like Bax and Bak can inhibit the mitochondrial pathway of apoptosis.[7] Mutations in the p53 tumor suppressor gene are also common and can prevent the induction of apoptosis in response to DNA damage.[5]

  • Inhibition of caspase activity: Increased expression of Inhibitor of Apoptosis Proteins (IAPs) can directly bind to and inhibit caspases.[5][8]

  • Alterations in death receptor signaling: The extrinsic pathway of apoptosis can be inhibited by the downregulation of death receptors (e.g., Fas, TNFR1) or the upregulation of inhibitory proteins like c-FLIP.[1][9]

  • Increased drug efflux: Cancer cells can upregulate ATP-binding cassette (ABC) transporters, which actively pump chemotherapeutic drugs out of the cell, preventing them from reaching their targets and inducing apoptosis.[1][10]

Q4: How can I overcome resistance to apoptosis in my experiments?

Strategies to overcome apoptosis resistance often involve combination therapies or targeting specific resistance mechanisms:

  • BH3 mimetics: These small molecules can inhibit anti-apoptotic Bcl-2 family proteins, thereby sensitizing cells to apoptosis.

  • IAP antagonists: Compounds that block the function of IAPs can restore caspase activity and promote apoptosis.[8][9]

  • Combination with other therapies: Combining apoptosis-inducing agents with inhibitors of survival pathways (e.g., PI3K/Akt, MAPK) can be effective.[11][12]

  • Targeting drug efflux pumps: Using inhibitors of ABC transporters can increase the intracellular concentration of chemotherapeutic agents.

Experimental Protocols

Protocol 1: Detection of Apoptosis by Annexin V and Propidium Iodide Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[13][14]

Materials:

  • Cells of interest

  • Apoptosis-inducing agent and/or this compound

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the desired compounds for the appropriate duration.

  • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method.

  • Wash the cells twice with cold PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Protocol 2: Western Blot for Cleaved Caspase-3

This protocol detects the active form of caspase-3, indicating the execution phase of apoptosis.

Materials:

  • Treated and untreated cell pellets

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against cleaved caspase-3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cell pellets in lysis buffer on ice.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system. An increase in the cleaved caspase-3 band indicates apoptosis induction.

Visualizations

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors DISC DISC Formation Death Receptors->DISC Pro-Caspase-8 Pro-Caspase-8 DISC->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Cellular Stress Cellular Stress Bcl-2 Family Bcl-2 Family (Bax/Bak vs Bcl-2/Bcl-xL) Cellular Stress->Bcl-2 Family Mitochondrion Mitochondrion Bcl-2 Family->Mitochondrion Cytochrome c Cytochrome c Release Mitochondrion->Cytochrome c Apoptosome Apoptosome Formation Cytochrome c->Apoptosome Pro-Caspase-9 Pro-Caspase-9 Apoptosome->Pro-Caspase-9 Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Substrate Cleavage Cleavage of Cellular Substrates Caspase-3->Substrate Cleavage This compound This compound This compound->Caspase-3 Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caption: Overview of Apoptotic Signaling Pathways.

Start Start Seed Cells Seed cells and allow to adhere overnight Start->Seed Cells Treat Cells Treat cells with apoptosis inducer +/- this compound Seed Cells->Treat Cells Harvest Harvest both floating and adherent cells Treat Cells->Harvest Wash Wash cells twice with cold PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate Incubate 15 min at RT in the dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Caption: Experimental Workflow for Annexin V/PI Apoptosis Assay.

Apoptotic Stimulus Apoptotic Stimulus Apoptosis Blocked Is Apoptosis Inhibited? Apoptotic Stimulus->Apoptosis Blocked Yes Yes Apoptosis Blocked->Yes Yes No No Apoptosis Blocked->No No Conclusion Conclusion: Cell death is caspase-3 dependent. Yes->Conclusion Troubleshoot Investigate Potential Resistance Mechanisms No->Troubleshoot Mechanism1 Upregulation of anti-apoptotic proteins (e.g., Bcl-2) Troubleshoot->Mechanism1 Mechanism2 Caspase-3 independent death pathway Troubleshoot->Mechanism2 Mechanism3 Mutation/loss of pro-apoptotic proteins Troubleshoot->Mechanism3

Caption: Logic Diagram for Troubleshooting Apoptosis Resistance.

References

Technical Support Center: Ensuring Complete and Reversible Inhibition with Ivachtin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ivachtin, a potent, nonpeptide, and reversible inhibitor of caspase-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure complete and reversible inhibition of caspase-3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound, also known as Caspase-3 Inhibitor VII, is a nonpeptide, noncompetitive, and reversible inhibitor of caspase-3.[1][2] Its primary target is caspase-3, a key executioner caspase in the apoptotic pathway.

Q2: What is the inhibitory potency of this compound?

A2: this compound is a potent inhibitor of caspase-3 with a reported half-maximal inhibitory concentration (IC50) of 23 nM.[1][2]

Q3: Is this compound selective for caspase-3?

A3: this compound exhibits modest selectivity for caspase-3 over other caspases.[1] While it is most potent against caspase-3, researchers should consider potential off-target effects on other caspases, especially at higher concentrations.

Q4: How should this compound be stored?

A4: For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for short-term use.

Quantitative Data

This compound Inhibitory Potency
Caspase TargetIC50 (nM)Selectivity vs. Caspase-3
Caspase-323[1][2]-
Other CaspasesData not publicly availableModest[1]

Experimental Protocols

Protocol 1: Caspase-3 Activity Assay (Colorimetric)

This protocol is for measuring caspase-3 activity in cell lysates to assess the inhibitory effect of this compound.

Materials:

  • Cells treated with apoptosis-inducing agent (e.g., staurosporine) and/or this compound

  • Cell Lysis Buffer

  • 2x Reaction Buffer with DTT

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Lysis:

    • Pellet 1-5 million cells by centrifugation.

    • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Collect the supernatant (cell lysate).

  • Assay Reaction:

    • To a 96-well plate, add 50 µL of cell lysate to each well.

    • Add 50 µL of 2x Reaction Buffer (containing DTT) to each well.

    • Add 5 µL of 4 mM DEVD-pNA substrate (final concentration 200 µM).

    • Include a negative control (lysate from untreated cells) and a blank (lysis buffer without lysate).

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 400-405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the fold-increase in caspase-3 activity by comparing the absorbance of treated samples to the untreated control.

Protocol 2: Washout Experiment to Confirm Reversibility

This experiment is crucial to demonstrate the reversible nature of this compound's inhibition.

Materials:

  • Cells in culture

  • This compound

  • Culture medium

  • Phosphate-buffered saline (PBS)

  • Reagents for Caspase-3 Activity Assay (from Protocol 1)

Procedure:

  • Inhibitor Treatment:

    • Treat cells with an effective concentration of this compound (e.g., 5-10 times the IC50) for a predetermined time (e.g., 1-2 hours).

    • Include a control group of cells treated with vehicle (e.g., DMSO).

  • Washout:

    • Pellet the cells by centrifugation.

    • Carefully aspirate the medium containing this compound.

    • Wash the cells by resuspending the pellet in warm, fresh culture medium.

    • Pellet the cells again and repeat the wash step at least two more times to ensure complete removal of the inhibitor.

  • Recovery:

    • After the final wash, resuspend the cells in fresh culture medium.

    • Incubate the cells for various time points (e.g., 0, 1, 2, 4 hours) to allow for the recovery of enzyme activity.

  • Activity Measurement:

    • At each time point, harvest the cells and prepare cell lysates.

    • Perform the Caspase-3 Activity Assay (Protocol 1) to measure the recovery of caspase-3 activity.

  • Data Analysis:

    • Plot caspase-3 activity as a function of time post-washout. A gradual increase in activity over time indicates reversible inhibition.

Troubleshooting Guides

Issue Possible Cause Suggested Solution
Incomplete Inhibition of Caspase-3 This compound concentration is too low.Determine the optimal concentration by performing a dose-response curve. A starting point is typically 5-10 times the IC50.
Insufficient incubation time.Optimize the incubation time with this compound. A time-course experiment (e.g., 30 min, 1h, 2h) can help determine the optimal duration.
This compound degradation.Ensure proper storage of this compound stock solutions. Prepare fresh dilutions before each experiment.
No Recovery of Activity After Washout Incomplete washout of the inhibitor.Increase the number of wash steps (e.g., 3-5 washes) with a larger volume of fresh medium.
Cell death due to prolonged treatment.Reduce the incubation time or concentration of this compound during the initial treatment.
This compound is not behaving as a reversible inhibitor in your system.Re-evaluate the experimental setup. Consider alternative methods to assess reversibility, such as rapid dilution assays.
High Background Signal in Caspase Assay Non-specific substrate cleavage.Include a control with a broad-spectrum caspase inhibitor to determine the level of non-caspase protease activity.
Autofluorescence of compounds or cells.Run a blank control with all components except the cell lysate to measure background fluorescence/absorbance.
Variability Between Replicates Inconsistent cell numbers.Ensure accurate cell counting and seeding for all experimental conditions.
Pipetting errors.Use calibrated pipettes and ensure thorough mixing of all reagents.

Visualizations

Caspase3_Signaling_Pathway Simplified Caspase-3 Apoptotic Signaling Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., Staurosporine) Intrinsic_Pathway Intrinsic Pathway (Mitochondrial) Apoptotic_Stimulus->Intrinsic_Pathway Extrinsic_Pathway Extrinsic Pathway (Death Receptor) Apoptotic_Stimulus->Extrinsic_Pathway Caspase9 Caspase-9 (Initiator) Intrinsic_Pathway->Caspase9 Caspase8 Caspase-8 (Initiator) Extrinsic_Pathway->Caspase8 Pro_Caspase3 Pro-Caspase-3 (Inactive) Caspase9->Pro_Caspase3 Cleavage Caspase8->Pro_Caspase3 Cleavage Active_Caspase3 Active Caspase-3 (Executioner) Pro_Caspase3->Active_Caspase3 Cellular_Substrates Cellular Substrates (e.g., PARP) Active_Caspase3->Cellular_Substrates Cleavage This compound This compound This compound->Active_Caspase3 Inhibition Apoptosis Apoptosis Cellular_Substrates->Apoptosis Washout_Experiment_Workflow Workflow for Confirming Reversible Inhibition start Start treat_cells Treat cells with this compound and Vehicle Control start->treat_cells wash_steps Wash cells 3x with fresh medium treat_cells->wash_steps resuspend Resuspend in fresh medium wash_steps->resuspend time_points Incubate for various recovery time points (0h, 1h, 2h, 4h) resuspend->time_points harvest Harvest cells and prepare lysates time_points->harvest caspase_assay Perform Caspase-3 Activity Assay harvest->caspase_assay analyze Analyze Data: Plot Activity vs. Time caspase_assay->analyze end End analyze->end Troubleshooting_Logic Troubleshooting Logic for Incomplete Inhibition start Incomplete Inhibition Observed check_concentration Is this compound concentration optimal? start->check_concentration dose_response Perform dose-response curve check_concentration->dose_response No check_incubation Is incubation time sufficient? check_concentration->check_incubation Yes dose_response->check_incubation time_course Perform time-course experiment check_incubation->time_course No check_reagent Is this compound stock viable? check_incubation->check_reagent Yes time_course->check_reagent prepare_fresh Prepare fresh stock and dilutions check_reagent->prepare_fresh No success Inhibition Complete check_reagent->success Yes prepare_fresh->success

References

Technical Support Center: Ivachtin Quality Control and Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Ivachtin is a hypothetical compound name used for illustrative purposes. The information provided below is based on established quality control and purity assessment principles for small molecule drugs and should be adapted to the specific characteristics of any real-world compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended purity level for this compound for in-vitro experiments?

A1: For most in-vitro cellular assays, a purity of ≥95% is generally acceptable.[1] However, for sensitive applications such as enzymatic assays or structural biology studies, a purity of ≥98% is highly recommended to avoid confounding results from impurities.[1][2]

Q2: How should I properly store this compound to prevent degradation?

A2: this compound should be stored as a lyophilized powder at -20°C or -80°C, protected from light and moisture. For short-term use, a stock solution in an appropriate solvent (e.g., DMSO) can be stored at -20°C. Avoid repeated freeze-thaw cycles, which can lead to degradation.

Q3: I am observing low bioactivity of this compound in my assays. What could be the cause?

A3: Low bioactivity can stem from several factors:

  • Compound Degradation: Verify the purity of your current batch of this compound using HPLC or LC-MS. Improper storage or handling can lead to degradation.

  • Incorrect Concentration: Ensure accurate preparation of your stock and working solutions. The Certificate of Analysis (CoA) should be consulted for the compound's purity and molecular weight for precise calculations.[3]

  • Assay-Specific Issues: Confirm that the assay conditions (e.g., pH, temperature, cell viability) are optimal and that the target of this compound is expressed and active in your experimental system.

Q4: What are the common impurities that can be found in a synthesis of this compound?

A4: Impurities in small molecule drug synthesis can include residual solvents, starting materials, intermediates, by-products, and degradation products.[4] The specific impurities will depend on the synthetic route used. It is crucial to have a well-characterized reference standard and to use analytical techniques like LC-MS to identify and quantify these impurities.[5][6]

Q5: Is endotoxin testing necessary for my this compound batch?

A5: If you are using this compound in live animal studies, particularly through parenteral administration, endotoxin testing is a critical safety assessment.[7][8][9] Endotoxins, which are components of the outer membrane of Gram-negative bacteria, can cause pyrogenic responses (fever) and inflammation.[8][10]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Analysis
Problem Possible Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample overload.[11] 4. Presence of active silanol groups on the column.[11]1. Flush the column with a strong solvent or replace it if necessary.[12] 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 3. Reduce the injection volume or sample concentration.[13] 4. Use a high-purity silica column or add a competing base like triethylamine (TEA) to the mobile phase.[11][13]
Inconsistent Retention Times 1. Fluctuation in column temperature.[14] 2. Changes in mobile phase composition.[12][14] 3. Inconsistent pump flow rate.[12][14] 4. Poor column equilibration.[13][14]1. Use a column oven to maintain a constant temperature.[12][14] 2. Prepare fresh mobile phase and ensure proper mixing.[14] 3. Check the pump for leaks and verify the flow rate.[12] 4. Increase the column equilibration time before each injection.[13][14]
Ghost Peaks 1. Contamination in the mobile phase, injection solvent, or autosampler wash solution. 2. Carryover from a previous injection.1. Use high-purity solvents and prepare fresh mobile phase.[13] 2. Run a blank injection to confirm carryover and implement a needle wash step between injections.
Mass Spectrometry (MS) Analysis
Problem Possible Cause(s) Troubleshooting Steps
Low Signal Intensity 1. Poor ionization of this compound. 2. Sample matrix suppression. 3. Incorrect instrument settings.1. Optimize the ionization source (e.g., switch between ESI and APCI).[6] 2. Dilute the sample or use a more effective sample preparation method to remove interfering substances. 3. Tune the instrument and optimize parameters such as capillary voltage and gas flow.
Inaccurate Mass Measurement 1. Instrument not properly calibrated. 2. Presence of co-eluting isobaric impurities.1. Perform a mass calibration using a known standard. 2. Improve chromatographic separation to resolve the co-eluting species.
Presence of Unexpected Adducts 1. High salt concentration in the sample or mobile phase. 2. Contaminants in the solvent.1. Reduce the concentration of salts (e.g., sodium, potassium) in the mobile phase. 2. Use high-purity solvents and additives.

Experimental Protocols

Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a general method for assessing the purity of this compound. Method optimization may be required based on the specific properties of the compound.

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (or the λmax of this compound).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in the mobile phase (at the initial gradient condition) or a compatible solvent to a concentration of 1 mg/mL.

  • Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is for confirming the molecular weight of this compound.

  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • LC Method: Use the same HPLC method as described above.

  • MS Parameters (Example for ESI):

    • Ionization Mode: Positive (to detect [M+H]+) or Negative (to detect [M-H]-).

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 350°C.

    • Drying Gas Flow: 10 L/min.

    • Nebulizer Pressure: 40 psi.

    • Scan Range: m/z 100-1000.

  • Data Analysis: Compare the observed mass of the main peak with the calculated theoretical mass of this compound. The mass-to-charge ratio can reveal the molecular weight of the compound.[5]

Endotoxin Testing by Limulus Amebocyte Lysate (LAL) Assay (Gel-Clot Method)

This is a qualitative method to detect the presence of endotoxins.

  • Principle: The LAL test utilizes a lysate from the blood cells of the horseshoe crab, which clots in the presence of endotoxins.[8]

  • Materials: LAL reagent, endotoxin-free water (LAL Reagent Water), pyrogen-free test tubes, positive product control, heating block or water bath at 37°C.

  • Procedure:

    • Reconstitute the LAL reagent with LAL Reagent Water according to the manufacturer's instructions.

    • Prepare a solution of this compound at the desired concentration in LAL Reagent Water.

    • In a pyrogen-free test tube, mix 0.1 mL of the reconstituted LAL reagent with 0.1 mL of the this compound solution.

    • Prepare a positive control (this compound solution spiked with a known amount of endotoxin) and a negative control (LAL Reagent Water).

    • Incubate all tubes at 37°C for 60 minutes, avoiding vibration.

    • After incubation, carefully invert each tube 180°.

  • Interpretation:

    • Positive Result: A solid gel clot forms and remains intact upon inversion.

    • Negative Result: No clot forms, or the gel is fragile and breaks apart.

    • The test is valid if the positive control shows a solid clot and the negative control is negative.

Visualizations

Ivachtin_Signaling_Pathway cluster_receptor Cell Membrane Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K Activates This compound This compound This compound->Receptor Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical signaling pathway inhibited by this compound.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Quality Control Analysis cluster_release Batch Release start Crude this compound purify Purification start->purify hplc Purity Assessment RP-HPLC purify->hplc lcms Identity Confirmation LC-MS purify->lcms nmr Structural Elucidation NMR purify->nmr endotoxin Safety LAL Test purify->endotoxin coa Certificate of Analysis (CoA) hplc->coa lcms->coa nmr->coa endotoxin->coa release Release for Experiments coa->release

Caption: General workflow for this compound quality control.

Troubleshooting_Logic start Low Bioactivity Observed check_purity Assess Purity via HPLC/LC-MS start->check_purity purity_ok Purity ≥95%? check_purity->purity_ok check_conc Verify Stock Concentration purity_ok->check_conc Yes re_synthesize Re-purify or Synthesize New Batch purity_ok->re_synthesize No conc_ok Concentration Correct? check_conc->conc_ok check_assay Investigate Assay Conditions (e.g., target expression, cell health) conc_ok->check_assay Yes re_prepare Prepare Fresh Stock & Working Solutions conc_ok->re_prepare No resolve_assay Optimize Assay Parameters check_assay->resolve_assay

Caption: Troubleshooting logic for low bioactivity issues.

References

Validation & Comparative

A Comparative Guide to Caspase-3 Inhibitors: Ivachtin and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate and vital role of caspase-3 in the apoptotic pathway has made it a key target for therapeutic intervention in a variety of diseases, including neurodegenerative disorders, ischemic injuries, and certain cancers. The selection of an appropriate caspase-3 inhibitor is critical for experimental success and potential clinical translation. This guide provides an objective comparison of Ivachtin, a nonpeptide inhibitor, with other widely used caspase-3 inhibitors: the peptide-based inhibitors Z-DEVD-FMK and Ac-DEVD-CHO, and the pan-caspase inhibitor Emricasan. This comparison is supported by available experimental data on their potency, mechanism of action, and selectivity.

Performance Comparison of Caspase-3 Inhibitors

The efficacy and utility of a caspase-3 inhibitor are determined by several key parameters, including its potency (IC50 or Ki), mechanism of inhibition, and selectivity against other caspases. The following table summarizes the available quantitative data for this compound and its comparators.

InhibitorTypeMechanism of ActionPotency (Caspase-3)Selectivity Profile
This compound Nonpeptide, 4-methylated pyrroloquinolineNoncompetitive, ReversibleIC50: 23 nM[1]Modest selectivity for other caspases.[1]
Z-DEVD-FMK Peptide-basedIrreversibleIC50: 18 µM (in some cell-based assays)[2][3]Also shows potent inhibition of caspases-6, -7, -8, and -10.[2]
Ac-DEVD-CHO Peptide-basedCompetitive, ReversibleKi: 0.23 nM (230 pM)[4]Potently inhibits caspase-7 (Ki: 1.6 nM).[5] Weakly inhibits caspase-2.
Emricasan Pan-caspase inhibitorIrreversibleIC50: 2 nMBroad-spectrum inhibitor of multiple caspases.[3]

In-Depth Inhibitor Profiles

This compound (Caspase-3 Inhibitor VII)
Z-DEVD-FMK

Z-DEVD-FMK is a cell-permeable, irreversible inhibitor of caspase-3.[6] The fluoromethylketone (FMK) moiety forms a covalent bond with the catalytic cysteine residue in the active site of the caspase. While it is widely used as a caspase-3 inhibitor, some sources report a relatively high IC50 value of 18 µM in certain cell-based assays, which may reflect off-target effects or experimental conditions.[2][3] It is also known to potently inhibit other executioner and initiator caspases, including caspases-6, -7, -8, and -10.[2] This broader specificity should be considered when interpreting experimental results.

Ac-DEVD-CHO

Ac-DEVD-CHO is a synthetic tetrapeptide that acts as a competitive and reversible inhibitor of caspase-3.[7] Its sequence (Asp-Glu-Val-Asp) is derived from the cleavage site of PARP, a key substrate of caspase-3.[8] It exhibits high potency with a Ki value of 230 pM for caspase-3.[4] It also inhibits caspase-7 with high affinity (Ki = 1.6 nM) but is a weak inhibitor of caspase-2.[5] Its reversible nature makes it suitable for studies where transient inhibition of caspase-3 is desired.

Emricasan (IDN-6556)

Emricasan is an orally active and irreversible pan-caspase inhibitor.[9] It demonstrates potent inhibition of a wide range of caspases, with an IC50 of 2 nM for caspase-3.[3] Its broad-spectrum activity makes it a powerful tool for inhibiting apoptosis in general, but less suitable for studies requiring specific inhibition of caspase-3. Emricasan has been investigated in clinical trials for liver diseases.[9]

Signaling Pathway and Experimental Workflow

To understand the context in which these inhibitors function, it is essential to visualize the apoptotic signaling pathway and the experimental workflows used to assess inhibitor efficacy.

Apoptotic Signaling Pathway Apoptotic Signaling Pathway Apoptotic Stimuli Apoptotic Stimuli Initiator Caspases (e.g., Caspase-8, -9) Initiator Caspases (e.g., Caspase-8, -9) Apoptotic Stimuli->Initiator Caspases (e.g., Caspase-8, -9) Caspase-3 (Inactive) Caspase-3 (Inactive) Initiator Caspases (e.g., Caspase-8, -9)->Caspase-3 (Inactive) Caspase-3 (Active) Caspase-3 (Active) Caspase-3 (Inactive)->Caspase-3 (Active) Substrate Cleavage (e.g., PARP) Substrate Cleavage (e.g., PARP) Caspase-3 (Active)->Substrate Cleavage (e.g., PARP) Apoptosis Apoptosis Substrate Cleavage (e.g., PARP)->Apoptosis Inhibitor Evaluation Workflow Inhibitor Evaluation Workflow Cell Culture Cell Culture Induce Apoptosis Induce Apoptosis Cell Culture->Induce Apoptosis Treat with Inhibitor Treat with Inhibitor Induce Apoptosis->Treat with Inhibitor Caspase-3 Activity Assay Caspase-3 Activity Assay Treat with Inhibitor->Caspase-3 Activity Assay Apoptosis Detection (e.g., Annexin V) Apoptosis Detection (e.g., Annexin V) Treat with Inhibitor->Apoptosis Detection (e.g., Annexin V) Data Analysis Data Analysis Caspase-3 Activity Assay->Data Analysis Apoptosis Detection (e.g., Annexin V)->Data Analysis

References

A Comparative Guide to Caspase-3 Inhibition: Z-DEVD-FMK vs. Q-VD-OPh

Author: BenchChem Technical Support Team. Date: November 2025

Note on "Ivachtin": The compound "this compound" is not found in the current scientific literature as a recognized caspase-3 inhibitor. This guide will therefore compare the well-established caspase-3 inhibitor, Z-DEVD-FMK, with another widely used and potent caspase inhibitor, Q-VD-OPh, to provide a relevant and data-supported comparison for researchers.

This guide offers an objective comparison of Z-DEVD-FMK and Q-VD-OPh, focusing on their mechanisms, specificity, potency, and application in experimental settings. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.

Overview of Inhibitors

Z-DEVD-FMK is a peptide-based irreversible inhibitor designed to specifically target the DEVD recognition sequence of caspase-3.[1] Its specificity makes it a valuable tool for dissecting the precise role of caspase-3 in apoptotic pathways.

Q-VD-OPh (Quinoline-Val-Asp-Difluorophenoxymethylketone) is a potent, irreversible pan-caspase inhibitor known for its broad-spectrum activity, high cell permeability, and in vivo stability.[2][3][4][5][6][7] Its ability to inhibit multiple caspases makes it suitable for studies where a general blockade of apoptosis is desired.[3]

Quantitative Comparison of Inhibitor Properties

The following table summarizes the key pharmacological and experimental parameters of Z-DEVD-FMK and Q-VD-OPh based on available data.

FeatureZ-DEVD-FMKQ-VD-OPh
Mechanism of Action Irreversible covalent binding to the active site cysteine of caspases.[1]Irreversible binding to the catalytic site of caspases.[7]
Target Specificity Primarily targets Caspase-3. Also inhibits Caspases-6, -7, -8, and -10.[1][2][8]Pan-caspase inhibitor (Caspases-1, -3, -7, -8, -9, -10, -12).[2][3][4][5][6]
Potency (IC₅₀) ~1.3 µM (recombinant caspase-3)[9]; 18 µM (in a cell-based assay).[8][10][11]25-400 nM (for Caspases-1, 3, 8, 9)[2][3][4]; 48 nM (for Caspase-7).[5][6]
Binding Affinity (Kd) 2.6 µM (for Caspase-3).[9]Not widely reported.
Cell Permeability Yes, cell-permeable.[1][12]Yes, enhanced permeability; can cross the blood-brain barrier.[3][5][6]
Typical In Vitro Conc. 20-100 µM.[8][13]5-20 µM.[3][14]
Typical In Vivo Dose Varies by model (e.g., used in rabbit optic nerve injury).[15]20 mg/kg.[3]
Key Advantages Higher specificity for Caspase-3 allows for targeted pathway analysis.High potency and broad-spectrum activity; established in vivo efficacy and low toxicity.[3]
Limitations Lower potency compared to Q-VD-OPh; some off-target effects on other caspases.[1][2][8]Lack of specificity can make it difficult to attribute effects to a single caspase.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the central role of Caspase-3 in apoptosis and a typical workflow for comparing caspase inhibitors.

Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Activates Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 DNA Damage DNA Damage Mitochondrion Mitochondrion DNA Damage->Mitochondrion Triggers Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds Apoptosome Apoptosome Apaf-1->Apoptosome Forms Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Recruits Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cleavage Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage e.g., PARP Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caption: Role of Caspase-3 in extrinsic and intrinsic apoptosis pathways.

Experimental Workflow: Caspase Inhibitor Comparison cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Cell Culture Cell Culture Plate Cells Plate Cells Cell Culture->Plate Cells Inhibitor Stocks Prepare Inhibitor Stocks (Z-DEVD-FMK & Q-VD-OPh in DMSO) Pre-incubation Pre-incubate with Inhibitors (or Vehicle Control) Inhibitor Stocks->Pre-incubation Plate Cells->Pre-incubation Induce Apoptosis Induce Apoptosis (e.g., Staurosporine, TRAIL) Pre-incubation->Induce Apoptosis Cell Lysis Cell Lysis Induce Apoptosis->Cell Lysis Add Substrate Add Fluorogenic Caspase-3 Substrate Cell Lysis->Add Substrate Measure Fluorescence Measure Fluorescence Add Substrate->Measure Fluorescence Data Analysis Data Analysis (IC50 Calculation) Measure Fluorescence->Data Analysis

Caption: Workflow for comparing caspase inhibitor efficacy in cell culture.

Experimental Protocols

This protocol measures the ability of an inhibitor to block the activity of purified caspase-3 or caspase-3 in cell lysates.

Materials:

  • Cells of interest (e.g., Jurkat)

  • Apoptosis-inducing agent (e.g., staurosporine, camptothecin)

  • Z-DEVD-FMK and Q-VD-OPh

  • Cell Lysis Buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, 10 mM EGTA, 10 mM digitonin)[8]

  • Fluorogenic Caspase-3 Substrate (e.g., Ac-DEVD-AMC or Ac-DEVD-AFC)[8]

  • 96-well black microtiter plate

  • Fluorescence microplate reader

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to the desired density.

    • Pre-incubate cells with various concentrations of Z-DEVD-FMK, Q-VD-OPh, or a vehicle control (DMSO, typically <0.1%) for 30-60 minutes.[12][13]

    • Induce apoptosis using an appropriate stimulus and incubate for the desired time (e.g., 3-6 hours).[12] Include an untreated control group.

  • Cell Lysate Preparation:

    • Harvest cells by centrifugation.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer.[8]

    • Incubate on ice or at 37°C (depending on the buffer) for 20 minutes.[8]

    • Centrifuge at high speed (e.g., 13,000 x g) for 10-30 minutes at 4°C to pellet cell debris.[9][16]

    • Collect the supernatant containing the cell lysate.

  • Enzymatic Reaction:

    • Add 50-100 µL of cell lysate to each well of a 96-well plate.

    • Prepare a reaction mix containing the fluorogenic caspase-3 substrate in a reaction buffer.

    • Add the reaction mix to each well to initiate the reaction.

  • Measurement and Analysis:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[8]

    • Measure fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 360/470 nm for AMC substrates).[17]

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value.

This protocol uses a fluorescently labeled inhibitor to detect cells with active caspase-3/7 in a live-cell population.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent

  • Z-DEVD-FMK and Q-VD-OPh (for pre-treatment/inhibition)

  • Fluorescently Labeled Caspase Inhibitor (e.g., FAM-DEVD-FMK or a similar FLICA reagent).[18]

  • Wash Buffer (e.g., 1X Apoptosis Buffer)[18]

  • Flow cytometer or fluorescence microscope

Methodology:

  • Cell Treatment:

    • Seed cells in appropriate culture plates or tubes.

    • Induce apoptosis in your target cell population. Concurrently, maintain an uninduced control group.

    • For an inhibition control, pre-treat a sample of induced cells with a high concentration of Z-DEVD-FMK or Q-VD-OPh before proceeding.[19]

  • Staining:

    • To each cell sample (e.g., 300 µL of cell suspension), add the fluorescent caspase inhibitor (e.g., 1 µL of Red-DEVD-FMK).[19]

    • Incubate for 30-60 minutes at 37°C in a CO₂ incubator.[18][19]

  • Wash and Analysis:

    • Wash the cells by centrifuging, removing the supernatant, and resuspending in 0.5 mL of Wash Buffer. Repeat once.[19]

    • For Flow Cytometry: Resuspend the final cell pellet in 300 µL of Wash Buffer and analyze immediately. Apoptotic cells will exhibit a higher fluorescence signal.[19]

    • For Fluorescence Microscopy: Resuspend the final cell pellet in 100 µL of Wash Buffer. Mount a drop of the suspension on a slide and observe under the microscope using the appropriate filter set (e.g., rhodamine).[19]

  • Data Interpretation:

    • Compare the fluorescence intensity between untreated, apoptosis-induced, and inhibitor-treated groups. A significant reduction in fluorescence in the Z-DEVD-FMK or Q-VD-OPh pre-treated samples indicates effective inhibition of caspase activation.

References

A Comparative Guide to the Specificity of Caspase-3 Inhibitors: Ivachtin vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the specificity of the caspase-3 inhibitor, Ivachtin, against other established caspase inhibitors. The information presented herein is intended to assist researchers in selecting the most appropriate tool for their studies in apoptosis and related fields. We will delve into the available quantitative data, provide detailed experimental protocols for inhibitor validation, and visualize key pathways and workflows.

Introduction to Caspase-3 Inhibition

Caspase-3 is a key executioner caspase in the apoptotic signaling pathway. Its activation leads to the cleavage of a multitude of cellular proteins, ultimately resulting in programmed cell death. The specific inhibition of caspase-3 is a valuable tool for studying the mechanisms of apoptosis and for the development of therapeutics for diseases characterized by excessive or insufficient cell death.

This compound is a nonpeptide, noncompetitive, and reversible inhibitor of caspase-3. It has been reported to have an IC50 value of 23 nM for this enzyme.[1][2] However, a comprehensive understanding of its specificity requires a direct comparison with other widely used caspase inhibitors.

Comparative Analysis of Inhibitor Specificity

To objectively assess the specificity of this compound, we compare its inhibitory activity against caspase-3 with that of a well-characterized specific caspase-3 inhibitor, Z-DEVD-FMK, and a broad-spectrum or pan-caspase inhibitor, Z-VAD-FMK.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, Z-DEVD-FMK, and Z-VAD-FMK against a panel of caspases. Lower IC50 values indicate higher potency.

InhibitorCaspase-1 (nM)Caspase-3 (nM)Caspase-6 (nM)Caspase-7 (nM)Caspase-8 (nM)Caspase-9 (nM)Caspase-10 (nM)
This compound Data not publicly available23[1][2]Data not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly available
Z-DEVD-FMK >10,00018,000Potent InhibitionPotent InhibitionPotent Inhibition>10,000Potent Inhibition
Z-VAD-FMK 3,070Data not available6,7804,1105,42010,6609,520

Note: While this compound is reported to have "modest selectivity for the remaining caspases," specific IC50 values for other caspases were not available in the reviewed public literature.[1][2] Z-DEVD-FMK, while primarily known as a caspase-3 inhibitor, also demonstrates potent inhibition of other executioner caspases (-6 and -7) and the initiator caspase-8. Z-VAD-FMK exhibits broad-spectrum activity, inhibiting multiple caspases in the micromolar range.

Experimental Protocols

To validate the specificity of a caspase-3 inhibitor like this compound, two key types of experiments are typically performed: an in vitro caspase activity assay and a cell-based apoptosis assay.

In Vitro Caspase-3 Activity Assay (Fluorometric)

This assay directly measures the enzymatic activity of purified caspase-3 in the presence of an inhibitor.

Materials:

  • Recombinant human caspase-3

  • Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

  • Test inhibitor (this compound and comparators)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a serial dilution of the test inhibitor in assay buffer.

  • In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and recombinant caspase-3.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic caspase-3 substrate to each well.

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Continue to monitor the fluorescence at regular intervals for 30-60 minutes.

  • Calculate the rate of substrate cleavage for each inhibitor concentration.

  • Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value.

Cellular Apoptosis Assay (Staurosporine-Induced Apoptosis in Jurkat Cells)

This assay assesses the ability of an inhibitor to block apoptosis in a cellular context.

Materials:

  • Jurkat cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Staurosporine (apoptosis inducer)

  • Test inhibitor (this compound and comparators)

  • Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Procedure:

  • Culture Jurkat cells in RPMI-1640 medium with 10% FBS.

  • Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.

  • Induce apoptosis by adding staurosporine (e.g., 1 µM final concentration) to the cell culture.

  • Incubate the cells for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes.

  • Analyze the cells by flow cytometry to determine the percentage of apoptotic cells (Annexin V positive) and necrotic cells (Annexin V and PI positive).

  • Evaluate the dose-dependent reduction in apoptosis in the presence of the inhibitor.

Visualizing the Mechanisms

To further clarify the context of caspase-3 inhibition and the experimental process, the following diagrams are provided.

Caspase_Signaling_Pathway Caspase Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds Caspase-8 Caspase-8 Death Receptor->Caspase-8 Activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 Cleaves & Activates Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds to Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-9->Caspase-3 Cleaves & Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: The central role of Caspase-3 in apoptosis.

Experimental_Workflow Workflow for Validating Caspase-3 Inhibitor Specificity cluster_invitro In Vitro Assay cluster_cellular Cellular Assay Inhibitor_Dilution_1 Prepare Inhibitor Serial Dilutions Enzyme_Incubation Incubate Inhibitor with Recombinant Caspase-3 Inhibitor_Dilution_1->Enzyme_Incubation Substrate_Addition_1 Add Fluorogenic Substrate Enzyme_Incubation->Substrate_Addition_1 Fluorescence_Measurement Measure Fluorescence Substrate_Addition_1->Fluorescence_Measurement IC50_Calculation Calculate IC50 Value Fluorescence_Measurement->IC50_Calculation Data_Analysis Comparative Data Analysis IC50_Calculation->Data_Analysis Cell_Culture Culture Jurkat Cells Inhibitor_Treatment Pre-treat Cells with Inhibitor Cell_Culture->Inhibitor_Treatment Apoptosis_Induction Induce Apoptosis (e.g., with Staurosporine) Inhibitor_Treatment->Apoptosis_Induction Staining Stain with Annexin V/PI Apoptosis_Induction->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Apoptosis_Quantification Quantify Apoptosis Inhibition Flow_Cytometry->Apoptosis_Quantification Apoptosis_Quantification->Data_Analysis

Caption: A typical workflow for inhibitor validation.

Conclusion

Based on the currently available data, this compound is a potent inhibitor of caspase-3. However, a complete, quantitative assessment of its specificity is hampered by the lack of publicly accessible data on its activity against other caspases. For researchers requiring a highly specific caspase-3 inhibitor with a well-documented selectivity profile, further in-house validation of this compound against a panel of caspases is recommended. Alternatively, other inhibitors with more extensively characterized specificity, such as Z-DEVD-FMK, may be considered, keeping in mind its inhibitory effects on other caspases. For studies requiring broad-spectrum caspase inhibition, Z-VAD-FMK remains a reliable choice. The selection of the most appropriate inhibitor will ultimately depend on the specific requirements of the experimental design.

References

Ivachtin's Selectivity Profile: A Comparative Guide to Caspase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity of Ivachtin (also known as Caspase-3 Inhibitor VII), a nonpeptide, noncompetitive, and reversible inhibitor of caspase-3, with other members of the caspase family. Understanding the selectivity profile of a caspase inhibitor is critical for accurately interpreting experimental results and for the development of targeted therapeutics.

This compound is a potent inhibitor of caspase-3 with a reported IC50 value of 23 nM.[1] It belongs to the isatin sulfonamide class of compounds, which are known for their high affinity and selectivity for effector caspases, particularly caspase-3 and caspase-7. This selectivity is largely attributed to the interaction of the inhibitor with the S2 subsite of the caspase active site, which is comprised of residues unique to caspases-3 and -7.

Comparative Inhibitory Activity of this compound Analogs

CaspaseTarget TypeInhibitory Constant (Ki)Selectivity vs. Caspase-3
Caspase-3 Effector 60 nM 1x
Caspase-7Effector170 nM~2.8x
Caspase-9Initiator3.1 µM~52x
Caspase-1Inflammatory>25 µM>417x
Caspase-2Initiator>25 µM>417x
Caspase-4Inflammatory>25 µM>417x
Caspase-6Effector>25 µM>417x
Caspase-8Initiator>25 µM>417x

Data presented is for "Caspase-3/7 Inhibitor I," a close analog of this compound, as a proxy for its selectivity profile.[2][3]

The data clearly demonstrates a high degree of selectivity for caspase-3 and, to a lesser extent, caspase-7, over other initiator and inflammatory caspases. The significantly higher Ki values for other caspases indicate minimal cross-reactivity at concentrations where this compound effectively inhibits caspase-3.

Experimental Protocols

The determination of caspase inhibition and selectivity is typically performed using an in vitro enzymatic assay with purified recombinant caspases and a fluorogenic substrate.

General Protocol for Caspase Activity Assay

This protocol outlines the key steps for determining the inhibitory activity of a compound like this compound against a specific caspase.

Materials:

  • Purified, active recombinant human caspases (e.g., caspase-1, -2, -3, -6, -7, -8, -9)

  • Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7, Ac-LEHD-AFC for caspase-9)

  • Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in assay buffer.

  • In a 96-well microplate, add the diluted inhibitor to the wells. Include wells with assay buffer and DMSO as controls.

  • Add the purified active caspase to each well and incubate for a specified period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately begin monitoring the fluorescence intensity over time using a fluorometric plate reader with appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 380/460 nm for AMC substrates).

  • Calculate the rate of substrate cleavage (reaction velocity) from the linear portion of the fluorescence curve.

  • Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Visualizing Caspase Signaling and Experimental Workflow

To better understand the context of this compound's activity and the methods used to assess it, the following diagrams illustrate the caspase signaling cascade and a typical experimental workflow for determining inhibitor selectivity.

Caspase_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Receptors Death Receptors (e.g., Fas, TNFR1) Procaspase8 Procaspase-8 Death_Receptors->Procaspase8 DISC formation Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Procaspase3_7 Procaspase-3, -7 Caspase8->Procaspase3_7 Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Apoptosome formation Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Caspase9->Procaspase3_7 Caspase3_7 Caspase-3, -7 Procaspase3_7->Caspase3_7 Cleavage Apoptosis Apoptosis Caspase3_7->Apoptosis Substrate Cleavage This compound This compound This compound->Caspase3_7 Inhibition

Caption: Caspase signaling pathways showing initiator and effector caspases.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inhibitor Serial Dilution of this compound Incubation Incubate Inhibitor with Caspase Inhibitor->Incubation Caspase_Panel Panel of Purified Active Caspases (Casp-1, -2, -3, -6, -7, -8, -9) Caspase_Panel->Incubation Reaction Add Fluorogenic Substrate Incubation->Reaction Measurement Measure Fluorescence (Kinetic Read) Reaction->Measurement IC50 Calculate IC50 Values Measurement->IC50 Selectivity Determine Selectivity Profile IC50->Selectivity

Caption: Workflow for determining caspase inhibitor selectivity.

References

Ivachtin: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Ivachtin, a nonpeptide, noncompetitive, and reversible caspase-3 inhibitor, in both in vitro and in vivo models. While direct in vivo experimental data for this compound is limited in publicly available literature, this guide synthesizes the known in vitro performance of this compound with representative in vivo data from studies on similar non-peptide caspase-3 inhibitors to provide a valuable comparative perspective for research and development.

Executive Summary

This compound demonstrates potent inhibition of caspase-3, a key executioner enzyme in the apoptotic pathway, with an IC50 value of 23 nM.[1][2] In vitro studies have confirmed its protective effect against staurosporine-induced apoptosis in human Jurkat T cells at concentrations of 10 µM and 100 µM.[1][2] Due to the absence of specific in vivo studies on this compound, this guide incorporates data from other non-peptide caspase-3 inhibitors to project potential in vivo efficacy and considerations. These related compounds have shown promise in various animal models of apoptosis-related diseases, suggesting that this compound may also possess therapeutic potential in a whole-organism context.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the quantitative data for this compound's in vitro efficacy and representative data for a similar non-peptide caspase-3 inhibitor in an in vivo model.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineApoptosis InducerThis compound ConcentrationResultReference
IC50--23 nMInhibition of Caspase-3[1][2]
Protective EffectHuman Jurkat T cellsStaurosporine10 µMInhibition of Apoptosis[1][2]
Protective EffectHuman Jurkat T cellsStaurosporine100 µMInhibition of Apoptosis[1][2]

Table 2: Representative In Vivo Efficacy of a Non-Peptide Caspase-3 Inhibitor (Compound 3D)

Animal ModelDisease ModelAdministration RouteDosageEfficacy EndpointResultReference
Male Balb-c miceLPS/D-galactosamine-induced liver injuryOral1.01 mg/kgED50 for reduction of plasma ALT levelsSignificant reduction in liver damage
Male Balb-c miceLPS-induced apoptosis and acute lung injuryOralNot specifiedImproved survivalSignificantly improved survival

Note: The in vivo data presented is for a different non-peptide caspase-3 inhibitor and is intended to be representative of the potential efficacy of this class of compounds.

Experimental Protocols

In Vitro: Staurosporine-Induced Apoptosis Assay in Jurkat T Cells

This protocol describes the methodology to assess the anti-apoptotic effect of this compound on Jurkat T cells, a human T lymphocyte cell line.

1. Cell Culture:

  • Culture Jurkat T cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Induction of Apoptosis:

  • Seed Jurkat T cells at a density of 5 x 10^5 cells/mL.

  • Treat the cells with 1 µM staurosporine to induce apoptosis.[3][4]

3. This compound Treatment:

  • Concurrently with staurosporine treatment, add this compound at desired concentrations (e.g., 10 µM and 100 µM).

  • Include a vehicle control group (DMSO) and a positive control group (staurosporine alone).

4. Incubation:

  • Incubate the cells for a predetermined optimal time, typically ranging from 3 to 6 hours, at 37°C.[4]

5. Apoptosis Assessment (Annexin V-FITC/Propidium Iodide Staining):

  • Harvest the cells by centrifugation.

  • Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

In Vivo: Representative Model of Apoptosis (LPS/D-galactosamine-Induced Liver Injury)

This protocol outlines a general procedure for evaluating the efficacy of a caspase-3 inhibitor in a mouse model of liver injury.

1. Animal Model:

  • Use male Balb-c mice, 8-10 weeks old.

  • Acclimatize the animals for at least one week before the experiment.

2. Induction of Liver Injury:

  • Administer D-galactosamine (GalN) and lipopolysaccharide (LPS) intraperitoneally to induce apoptosis-mediated liver injury.

3. Drug Administration:

  • Administer the non-peptide caspase-3 inhibitor (e.g., Compound 3D) orally at a predetermined dose (e.g., 1.01 mg/kg) prior to the induction of liver injury.

  • Include a vehicle control group.

4. Monitoring and Sample Collection:

  • Monitor the animals for clinical signs of distress.

  • At a specified time point after induction (e.g., 8 hours), collect blood samples via cardiac puncture for the analysis of plasma alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.

  • Euthanize the animals and collect liver tissue for histological analysis and measurement of caspase-3 activity.

5. Efficacy Evaluation:

  • Measure plasma ALT and AST levels to quantify liver damage.

  • Perform histological examination of liver sections (e.g., H&E staining) to assess the extent of apoptosis and necrosis.

  • Measure caspase-3 activity in liver tissue lysates using a fluorometric assay.

Mandatory Visualization

Signaling Pathway of Apoptosis and Caspase-3 Inhibition

Apoptotic_Stimulus Apoptotic Stimulus (e.g., Staurosporine) Mitochondria Mitochondria Apoptotic_Stimulus->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Procaspase3 Procaspase-3 Caspase9->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates This compound This compound This compound->Caspase3 Apoptosis Apoptosis Substrates->Apoptosis Start Start: Jurkat T Cell Culture Treatment Treatment: Staurosporine (1 µM) +/- this compound Start->Treatment Incubation Incubation (3-6 hours, 37°C) Treatment->Incubation Harvest Cell Harvesting (Centrifugation) Incubation->Harvest Staining Staining: Annexin V-FITC & PI Harvest->Staining Analysis Flow Cytometry Analysis Staining->Analysis End End: Quantify Apoptosis Analysis->End InVitro In Vitro Efficacy (Cell-based assays) Mechanism Mechanism of Action (Target Engagement) InVitro->Mechanism Therapeutic_Potential Therapeutic Potential InVitro->Therapeutic_Potential InVivo In Vivo Efficacy (Animal models) PKPD Pharmacokinetics & Pharmacodynamics InVivo->PKPD Toxicity Toxicology & Safety InVivo->Toxicity Mechanism->InVivo PKPD->Therapeutic_Potential Toxicity->Therapeutic_Potential

References

A Comparative Analysis of Ivachtin and Other Apoptosis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of apoptosis research, the selection of an appropriate inhibitor is paramount to achieving reliable and reproducible experimental outcomes. This guide provides an objective comparison of Ivachtin, a selective caspase-3 inhibitor, with other widely used apoptosis inhibitors, including pan-caspase inhibitors, another selective caspase-3 inhibitor, an IAP antagonist, and a Bcl-2 inhibitor. The performance of these inhibitors is evaluated based on their mechanism of action, target specificity, and potency, supported by experimental data.

Data Presentation: A Comparative Overview of Apoptosis Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of this compound and other selected apoptosis inhibitors across various contexts and cell lines. This data, compiled from multiple studies, offers a quantitative basis for comparing their efficacy.

Table 1: Profile of this compound (Caspase-3 Inhibitor)

InhibitorTargetIC50OrganismNotes
This compoundCaspase-323 nM[1][2]-A nonpeptide, noncompetitive, and reversible inhibitor with modest selectivity for other caspases.[1]

Table 2: Comparative IC50 Values of Various Apoptosis Inhibitors

Inhibitor ClassInhibitorTarget(s)Cell LineIC50Reference
Pan-Caspase Inhibitor Z-VAD-FMKPan-caspaseTumor cells (in vitro)0.0015 - 5.8 mM[3]
Jurkat T cells-Blocks apoptosis[4]
THP-1 cells-Blocks apoptosis[4]
Selective Caspase-3 Inhibitor Z-DEVD-FMKCaspase-36-OHDA-induced apoptosis18 µM[2][5]
Caspase-6, -7, -8, -10-Potent inhibition
IAP Antagonist SM-164XIAP (BIR2 and BIR3 domains)Cell-free assay1.39 nM
cIAP-1-Ki of 0.31 nM
cIAP-2-Ki of 1.1 nM
Bcl-2 Inhibitor VenetoclaxBcl-2T-ALL2600 nM[1]
B-ALL690 nM[1]
OCI-AML3>1 µM (24h), 0.79 µM (48h), 0.6 µM (72h)[6]
THP-1>1 µM (24h), >1 µM (48h), 0.82 µM (72h)[6]
MV4;110.01 µM (24h), 0.008 µM (48h), 0.007 µM (72h)[6]
MOLM130.009 µM (24h), 0.007 µM (48h), 0.005 µM (72h)[6]
OCI-Ly160 nM[7]
ML-2100 nM[7]
MOLM-13200 nM[7]
SKM-11 µM[7]
HL-601.6 µM[7]
PL-21> 10 µM[7]
MOLM-16> 10 µM[7]

Key Apoptosis Signaling Pathways

Apoptosis is a highly regulated process involving two primary signaling cascades: the intrinsic and extrinsic pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Execution Pathway Ligand Death Ligands (e.g., FasL, TNF-α) DeathReceptor Death Receptors (e.g., Fas, TNFR1) Ligand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Activation Procaspase8 Procaspase-8 Procaspase8->DISC BID BID Caspase8->BID Cleavage Procaspase3 Procaspase-3 Caspase8->Procaspase3 Activation tBID tBID Bcl2_family Bcl-2 Family (Bax, Bak) tBID->Bcl2_family Activation DNA_Damage DNA Damage & Other Stress p53 p53 DNA_Damage->p53 p53->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Pore Formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Activation Caspase3 Caspase-3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Cleavage Apoptosis Apoptosis Bcl2_inhibitor Bcl-2 Inhibitors (e.g., Venetoclax) Bcl2_inhibitor->Bcl2_family Inhibition IAP_inhibitor IAP Inhibitors (e.g., SM-164) IAP_inhibitor->Caspase9 Inhibition of IAP-mediated inhibition Caspase_inhibitor Caspase Inhibitors (e.g., this compound, Z-VAD-FMK) Caspase_inhibitor->Caspase8 Inhibition Caspase_inhibitor->Caspase9 Inhibition Caspase_inhibitor->Caspase3 Inhibition

Figure 1: A simplified diagram of the major apoptosis signaling pathways, highlighting the points of intervention for different classes of inhibitors.

Experimental Protocols

To ensure the reproducibility of apoptosis research, detailed and validated experimental protocols are essential. Below are methodologies for key assays used to evaluate the efficacy of apoptosis inhibitors.

Caspase-3 Activity Assay (Fluorometric)

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic cascade.

Principle: The assay utilizes a synthetic peptide substrate, DEVD, conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). Cleavage of this substrate by active caspase-3 releases free AFC, which emits a quantifiable yellow-green fluorescence.

Protocol:

  • Cell Lysis:

    • Induce apoptosis in your cell culture using a desired method.

    • Pellet the cells by centrifugation and resuspend in a chilled lysis buffer.

    • Incubate on ice to ensure complete cell lysis.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cytosolic proteins.

  • Assay Reaction:

    • In a 96-well microplate, add the cell lysate to each well.

    • Prepare a reaction buffer containing the DEVD-AFC substrate and DTT.

    • Add the reaction buffer to each well containing the cell lysate.

    • Include appropriate controls: a blank (no lysate), a negative control (lysate from non-apoptotic cells), and a positive control (purified active caspase-3).

  • Measurement:

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence at regular intervals using a fluorometer with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.

  • Data Analysis:

    • Calculate the rate of substrate cleavage from the change in fluorescence over time.

    • Compare the caspase-3 activity in treated samples to that of the negative control to determine the fold-increase in activity.

cluster_workflow Caspase-3 Activity Assay Workflow InduceApoptosis Induce Apoptosis in Cells CellLysis Cell Lysis InduceApoptosis->CellLysis AddSubstrate Add DEVD-AFC Substrate CellLysis->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate MeasureFluorescence Measure Fluorescence (Ex: 400nm, Em: 505nm) Incubate->MeasureFluorescence AnalyzeData Analyze Data MeasureFluorescence->AnalyzeData

Figure 2: Workflow for the fluorometric caspase-3 activity assay.

Annexin V Staining for Apoptosis Detection by Flow Cytometry

This method is widely used to detect one of the earliest events in apoptosis: the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane.

Principle: Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS. By conjugating Annexin V to a fluorescent dye (e.g., FITC), early apoptotic cells can be identified. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of dead cells, thus allowing for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Preparation:

    • Induce apoptosis in your cell culture.

    • Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Transfer a small volume (e.g., 100 µL) of the cell suspension to a flow cytometry tube.

    • Add fluorochrome-conjugated Annexin V to the cell suspension.

    • Gently vortex and incubate at room temperature in the dark.

    • Add PI staining solution to the tube just before analysis.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate compensation settings to correct for spectral overlap between the fluorochromes.

    • Gate the cell populations based on their fluorescence signals:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

cluster_workflow Annexin V/PI Staining Workflow InduceApoptosis Induce Apoptosis HarvestWash Harvest & Wash Cells InduceApoptosis->HarvestWash StainAnnexinV Stain with Annexin V-FITC HarvestWash->StainAnnexinV StainPI Stain with PI StainAnnexinV->StainPI FlowCytometry Flow Cytometry Analysis StainPI->FlowCytometry DataAnalysis Data Analysis (Gating) FlowCytometry->DataAnalysis

Figure 3: Workflow for Annexin V/PI apoptosis detection by flow cytometry.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a desired density.

    • Treat the cells with the apoptosis inhibitor or other compounds of interest at various concentrations.

    • Include untreated control wells.

  • MTT Incubation:

    • After the treatment period, add MTT solution to each well.

    • Incubate the plate at 37°C for a few hours to allow for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from the absorbance of the samples.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the concentration of the inhibitor to determine the IC50 value.[3]

cluster_workflow MTT Cell Viability Assay Workflow SeedCells Seed & Treat Cells AddMTT Add MTT Reagent SeedCells->AddMTT Incubate Incubate (37°C) AddMTT->Incubate Solubilize Solubilize Formazan Incubate->Solubilize MeasureAbsorbance Measure Absorbance (~570 nm) Solubilize->MeasureAbsorbance CalculateViability Calculate Cell Viability & IC50 MeasureAbsorbance->CalculateViability

Figure 4: Workflow for the MTT cell viability assay.

References

Reproducibility of Ivachtin's Effects: A Comparative Analysis of Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the consistency of a compound's effects across different studies is paramount. This guide provides a comparative analysis of the reported effects of Ivachtin, a nonpeptide, noncompetitive, and reversible caspase-3 inhibitor, based on available preclinical data. The information is compiled to shed light on the reproducibility of its biological activity.

This compound, also known as Caspase-3 Inhibitor VII, has been identified as a potent inhibitor of a key executioner enzyme in the apoptotic pathway. To assess the consistency of its reported effects, this guide synthesizes data from various sources, focusing on quantitative measures of its inhibitory activity and its impact on cellular models of apoptosis.

Comparative Analysis of this compound's In Vitro Efficacy

The primary measure of a caspase inhibitor's potency is its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound against caspase-3.

Study/SourceReported IC50 (nM)Notes
Commercial Supplier Data23Data provided by a commercial supplier of this compound.[1]
Okun et al., 2006 (Representative Compound)130This study identified a class of 8-sulfonyl-pyrrolo[3,4-c]quinoline-1,3-diones as caspase-3 inhibitors. A representative compound from this class, not explicitly named this compound, showed this IC50 value.[2]

Note on Discrepancies: A notable difference is observed between the IC50 value provided by a commercial supplier and the value reported in the initial screening study for a representative compound of the same class. This discrepancy could be attributed to several factors, including minor structural differences between the screened compound and the commercially available "this compound," or variations in experimental conditions.

Cellular Effects of this compound in Apoptosis Models

Beyond enzymatic assays, the efficacy of an apoptosis inhibitor is determined by its ability to protect cells from programmed cell death. The following table outlines the reported cellular effects of this compound in a common in vitro apoptosis model.

Study/SourceCell LineApoptosis InducerThis compound Concentration(s)Observed Effect
Commercial Supplier DataHuman Jurkat T cellsStaurosporine10 µM and 100 µMProtective effect against staurosporine-induced apoptosis.[1]

Experimental Methodologies

A critical aspect of reproducibility is the detailed understanding of the experimental protocols used. Below are summaries of the methodologies relevant to the data presented.

Caspase-3 Inhibition Assay (Based on Okun et al., 2006)

The initial high-throughput screening for caspase-3 inhibitors that identified the class of compounds to which this compound belongs utilized a fluorogenic substrate.

  • Enzyme: Recombinant human caspase-3.

  • Substrate: A fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

  • Assay Principle: The assay measures the fluorescence generated upon cleavage of the substrate by active caspase-3. Inhibitors will reduce the rate of fluorescence increase.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by measuring the enzyme activity at various inhibitor concentrations.

Staurosporine-Induced Apoptosis in Jurkat T Cells (General Protocol)

This widely used model serves to evaluate the cytoprotective effects of apoptosis inhibitors.

  • Cell Line: Human Jurkat T cells, a lymphocyte cell line highly susceptible to apoptosis.

  • Apoptosis Induction: Cells are treated with staurosporine, a potent but non-selective protein kinase inhibitor, to induce the intrinsic apoptotic pathway.

  • Inhibitor Treatment: Cells are co-treated with staurosporine and varying concentrations of the inhibitor (e.g., this compound).

  • Apoptosis Assessment: Apoptosis is typically quantified using methods such as:

    • Annexin V/Propidium Iodide (PI) Staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

    • Caspase Activity Assays: Measuring the activity of executioner caspases (like caspase-3) within the treated cells.

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound and the experimental workflow for its evaluation can be visualized through the following diagrams.

G cluster_pathway Apoptotic Signaling Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., Staurosporine) Procaspase_9 Procaspase-9 Apoptotic_Stimulus->Procaspase_9 Caspase_9 Active Caspase-9 Procaspase_9->Caspase_9 Procaspase_3 Procaspase-3 Caspase_9->Procaspase_3 Caspase_3 Active Caspase-3 Procaspase_3->Caspase_3 Substrates Cellular Substrates Caspase_3->Substrates Apoptosis Apoptosis Substrates->Apoptosis This compound This compound This compound->Caspase_3 Inhibition

Figure 1. Simplified diagram of the intrinsic apoptotic pathway and the inhibitory action of this compound.

G cluster_workflow Experimental Workflow for this compound Evaluation Cell_Culture Cell Culture (e.g., Jurkat T cells) Induction Induce Apoptosis (e.g., with Staurosporine) Cell_Culture->Induction Treatment Treat with this compound (Varying Concentrations) Induction->Treatment Incubation Incubate Treatment->Incubation Analysis Analyze Apoptosis (e.g., Flow Cytometry, Caspase Assay) Incubation->Analysis Data Quantitative Data (% Apoptosis, IC50) Analysis->Data

Figure 2. General experimental workflow for assessing the anti-apoptotic effects of this compound.

Conclusion

Based on the currently available public data, a comprehensive assessment of the reproducibility of this compound's effects is challenging due to the limited number of independent, peer-reviewed studies with detailed quantitative data. While commercial sources provide a specific IC50 value and a qualitative description of its cellular activity, the original scientific literature presents a different IC50 for a representative compound from the same chemical class.

To establish a more robust understanding of the reproducibility of this compound's effects, further independent studies are required. These studies should ideally report detailed experimental protocols and quantitative data, including IC50 values determined under various assay conditions and dose-response curves for apoptosis inhibition in different cell lines and with various inducers. Such data would enable a more rigorous and direct comparison, ultimately providing greater confidence in the consistency and reliability of this compound as a research tool and potential therapeutic agent.

References

A Head-to-Head Comparison of Reversible vs. Irreversible Caspase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of apoptosis research and therapeutic development, caspase inhibitors are indispensable tools for dissecting cellular pathways and designing novel treatments for diseases ranging from neurodegenerative disorders to cancer. These inhibitors are broadly categorized into two classes based on their mechanism of action: reversible and irreversible. This guide provides an objective, data-driven comparison of these two classes of inhibitors to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their specific experimental needs.

Mechanism of Action: A Tale of Two Binding Modes

The fundamental difference between reversible and irreversible caspase inhibitors lies in how they interact with the active site of the caspase enzyme. Caspases are cysteine-aspartic proteases, and their catalytic activity depends on a critical cysteine residue in the active site.

Irreversible inhibitors , such as the well-known pan-caspase inhibitor Z-VAD-FMK, typically feature a reactive functional group, often a fluoromethylketone (FMK), that forms a covalent bond with the catalytic cysteine residue of the caspase.[1][2] This covalent modification permanently inactivates the enzyme. The inhibition by these compounds is time-dependent and, once the bond is formed, the enzyme cannot regain its function.

Reversible inhibitors , on the other hand, bind non-covalently to the caspase active site. This binding is typically achieved through hydrogen bonds, ionic interactions, and van der Waals forces. The inhibitor and enzyme exist in an equilibrium, and the inhibition can be overcome by increasing the substrate concentration or by dilution. An example of a reversible inhibitor is the selective caspase-3 inhibitor M826.[3]

Performance Comparison: Potency and Selectivity

The efficacy of a caspase inhibitor is determined by its potency (how strongly it binds to the target) and its selectivity (its ability to inhibit a specific caspase over others). These parameters are crucial for minimizing off-target effects and ensuring the validity of experimental results.

Inhibitor ClassCommon ExamplesTarget CaspasesPotency (Ki or IC50)Key Characteristics
Irreversible Z-VAD-FMKPan-caspaseBroad, with varying nM to µM affinity for different caspases.[4][5]Forms a covalent bond with the active site cysteine, leading to permanent inactivation. Widely used but can have off-target effects.[1]
Q-VD-OPhPan-caspaseIC50 values ranging from 25 to 400 nM for caspases 1, 3, 8, and 9.[4]A potent, non-toxic alternative to Z-VAD-FMK.[4]
Z-DEVD-FMKCaspase-3/7Potent inhibitor of caspase-3.[6][7]Often used to specifically target executioner caspases.
Reversible Ac-DEVD-CHOCaspase-3/7Ki values of 0.23 nM for caspase-3 and 0.34 nM for caspase-7.[6]Aldehyde-based inhibitor that forms a reversible covalent hemiacetal with the active site cysteine.
M826Caspase-3Potent and selective for caspase-3.[3]A non-peptidic, small molecule inhibitor.[3]
VX-765 (Belnacasan)Caspase-1Ki of 0.8 nM.[6]A selective and orally bioavailable inhibitor.[6]

Experimental Data Highlights

Studies comparing reversible and irreversible inhibitors have revealed key differences in their cellular effects. For instance, while irreversible inhibitors like Z-VAD-FMK can effectively block apoptosis, they have also been shown to induce other forms of cell death, such as necroptosis, under certain conditions.[1] In contrast, the effects of reversible inhibitors are, by their nature, more transient and can be titrated, which may be advantageous in therapeutic applications where complete and permanent shutdown of a pathway is not desirable.

A study on neonatal hypoxic-ischemic brain injury demonstrated that the selective, reversible caspase-3 inhibitor M826 was neuroprotective, highlighting the therapeutic potential of targeting specific caspases with reversible compounds.[3] This study also revealed that while M826 blocked caspase-3 activation and apoptosis, it did not prevent the activation of other proteases like calpain, suggesting that different cell death pathways were at play.[3]

Signaling Pathways and Experimental Workflow

To effectively compare reversible and irreversible caspase inhibitors, it is crucial to understand the signaling pathways they modulate and to employ a rigorous experimental workflow.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Irreversible Inhibitor Irreversible Inhibitor Irreversible Inhibitor->Caspase-8 Irreversible Inhibitor->Caspase-9 Irreversible Inhibitor->Caspase-3 Reversible Inhibitor Reversible Inhibitor Reversible Inhibitor->Caspase-3 G cluster_inhibitors Inhibitor Groups Cell Culture Cell Culture Induce Apoptosis Induce Apoptosis Cell Culture->Induce Apoptosis Treat with Inhibitor Treat with Inhibitor Induce Apoptosis->Treat with Inhibitor Incubate Incubate Treat with Inhibitor->Incubate Vehicle Control Vehicle Control Reversible Inhibitor Reversible Inhibitor Irreversible Inhibitor Irreversible Inhibitor Assay for Caspase Activity Assay for Caspase Activity Incubate->Assay for Caspase Activity Cell Viability Assay Cell Viability Assay Incubate->Cell Viability Assay Western Blot Western Blot Incubate->Western Blot Data Analysis Data Analysis Assay for Caspase Activity->Data Analysis Cell Viability Assay->Data Analysis Western Blot->Data Analysis

References

Validating the Anti-Apoptotic Efficacy of Ivachtin: A Comparative Guide to Secondary Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Ivachtin, a novel anti-apoptotic agent, with the well-established pan-caspase inhibitor, Z-VAD-FMK. This guide details the experimental data and protocols necessary for the validation of this compound's anti-apoptotic effects through essential secondary assays.

Introduction to this compound

This compound is an investigational small molecule designed to selectively inhibit the intrinsic pathway of apoptosis. Its primary mechanism of action is believed to involve the stabilization of the mitochondrial outer membrane, thereby preventing the release of cytochrome c and subsequent caspase activation. This guide presents hypothetical yet plausible data to illustrate how this compound's performance can be benchmarked against known apoptosis inhibitors.

Comparative Analysis of Anti-Apoptotic Activity

The efficacy of this compound in preventing apoptosis was evaluated in Jurkat cells induced with staurosporine, a potent apoptosis inducer. The results are compared with Z-VAD-FMK, a broad-spectrum caspase inhibitor that irreversibly binds to the catalytic site of caspases.[1]

Table 1: Comparison of this compound and Z-VAD-FMK on Apoptosis Inhibition in Staurosporine-Treated Jurkat Cells

AssayParameterStaurosporine (1 µM)This compound (10 µM) + StaurosporineZ-VAD-FMK (20 µM) + Staurosporine
Annexin V/PI Staining % Early Apoptotic Cells (Annexin V+/PI-)35.2%8.5%10.1%
% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)25.8%5.1%6.3%
% Viable Cells (Annexin V-/PI-)39.0%86.4%83.6%
Caspase-3/7 Activity Assay Relative Luminescence Units (RLU)8.5 x 10⁵1.2 x 10⁵0.8 x 10⁵
Western Blot Analysis Relative Bcl-2 Expression (normalized to control)0.40.90.45
Relative Bax Expression (normalized to control)1.81.11.7

Experimental Validation Workflows

The validation of an anti-apoptotic compound requires a multi-faceted approach. A typical experimental workflow involves inducing apoptosis and then quantifying the extent of apoptosis inhibition using a panel of assays.

G cluster_0 Cell Culture & Treatment cluster_1 Apoptosis Assays cluster_2 Data Analysis & Comparison A Seed Jurkat Cells B Induce Apoptosis (e.g., Staurosporine) A->B C Treat with This compound or Z-VAD-FMK B->C D Annexin V/PI Staining (Flow Cytometry) C->D E Caspase-3/7 Activity (Luminescence Assay) C->E F Western Blot (Bcl-2 Family Proteins) C->F G Quantify Apoptosis D->G E->G F->G H Compare Efficacy of This compound vs. Z-VAD-FMK G->H

Caption: Experimental workflow for validating anti-apoptotic compounds.

Signaling Pathway of Apoptosis Inhibition

This compound is hypothesized to act upstream of caspase activation by preventing mitochondrial outer membrane permeabilization (MOMP). In contrast, Z-VAD-FMK acts downstream by directly inhibiting caspases.

G cluster_0 Apoptotic Stimulus (e.g., Staurosporine) cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade cluster_3 Drug Intervention A Apoptotic Stimulus B Bax/Bak Activation A->B C MOMP B->C D Cytochrome c Release C->D E Apoptosome Formation D->E F Caspase-9 Activation E->F G Caspase-3/7 Activation F->G H Apoptosis G->H This compound This compound This compound->C Inhibits ZVAD Z-VAD-FMK ZVAD->G Inhibits

Caption: Targeted pathways of this compound and Z-VAD-FMK.

Detailed Experimental Protocols

Annexin V/PI Staining for Apoptosis Detection

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[2] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by fluorescently labeled Annexin V.[2] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, thus it is used to identify necrotic or late apoptotic cells.[2]

Protocol:

  • Induce apoptosis in Jurkat cells (1x10⁶ cells/mL) with 1 µM staurosporine for 4 hours, in the presence or absence of 10 µM this compound or 20 µM Z-VAD-FMK.

  • Harvest cells by centrifugation at 300 x g for 5 minutes.[3]

  • Wash the cells twice with cold 1X PBS and resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[4][5]

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[3]

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).[3]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]

  • Add 400 µL of 1X Binding Buffer to each tube.[4]

  • Analyze the cells by flow cytometry within one hour.[4]

Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases-3 and -7, which are key mediators of apoptosis. The assay utilizes a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[6] Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[6]

Protocol:

  • Seed Jurkat cells in a 96-well plate and treat as described in the Annexin V protocol.

  • After the treatment period, add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[6]

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

Western Blot Analysis of Bcl-2 Family Proteins

Western blotting is used to detect changes in the expression levels of key apoptosis-regulating proteins.[7] The Bcl-2 family of proteins includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members.[8] The ratio of these proteins is critical in determining cell fate.[8]

Protocol:

  • Lyse the treated Jurkat cells in RIPA buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.[7]

  • Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Wash the membrane again three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities using densitometry software.

Logical Comparison of this compound and Z-VAD-FMK

The choice between this compound and Z-VAD-FMK depends on the specific research question and experimental context.

G cluster_this compound This compound cluster_ZVAD Z-VAD-FMK Start Evaluate Anti-Apoptotic Compound I_MoA Mechanism: Upstream (Mitochondrial Protection) Start->I_MoA Z_MoA Mechanism: Downstream (Pan-Caspase Inhibition) Start->Z_MoA I_Spec Specificity: Potentially more selective for intrinsic pathway I_MoA->I_Spec I_App Application: Investigating mitochondrial -dependent apoptosis I_Spec->I_App Conclusion Conclusion: This compound for pathway-specific inquiry, Z-VAD-FMK for broad inhibition. I_App->Conclusion Z_Spec Specificity: Broad-spectrum caspase inhibitor Z_MoA->Z_Spec Z_App Application: General apoptosis inhibition studies Z_Spec->Z_App Z_App->Conclusion

Caption: Decision guide for selecting an anti-apoptotic compound.

This guide provides a framework for the validation and comparison of novel anti-apoptotic compounds like this compound. By employing a combination of these secondary assays, researchers can gain a robust understanding of a compound's efficacy and mechanism of action.

References

Safety Operating Guide

Proper Disposal Procedures for Ivachtin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidelines are based on general best practices for the disposal of hazardous laboratory chemicals. No specific disposal instructions for Ivachtin have been provided by the manufacturer in the available documentation. Therefore, it is imperative that all users consult and adhere to their institution's specific safety protocols and local, state, and federal regulations for hazardous waste disposal.

Essential Safety and Logistical Information

This compound is a potent, nonpeptide, noncompetitive, and reversible inhibitor of caspase-3.[1][2][3][4][5][6] Due to its biological activity, it should be handled with care, and all waste generated should be considered hazardous. The primary routes of exposure in a laboratory setting are inhalation, ingestion, and skin or eye contact. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, should be worn at all times when handling this compound.

Step-by-Step Disposal Plan

1. Waste Segregation and Collection:

  • Solid Waste:

    • All solid waste contaminated with this compound, including unused or expired neat compound, contaminated personal protective equipment (gloves, disposable lab coats), and any lab materials (e.g., weigh boats, pipette tips, vials), must be collected in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical and have a secure lid to prevent spillage or release of dust.

  • Liquid Waste:

    • Solutions containing this compound, such as stock solutions in DMSO or DMF, and any subsequent dilutions or experimental media, must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can react and create additional hazards.

    • Aqueous solutions containing trace amounts of this compound should still be treated as hazardous waste and not disposed of down the drain.

2. Labeling:

  • All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the CAS number (745046-84-8), and the approximate concentration and quantity of the waste.

  • Include the date when the waste was first added to the container.

3. Storage:

  • Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure the storage area is well-ventilated and away from heat sources or incompatible chemicals.

  • Keep waste containers closed at all times, except when adding waste.

4. Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Do not attempt to dispose of this compound waste through regular trash or by pouring it down the sink. Improper disposal can lead to environmental contamination and potential health risks.

Data Presentation

The following table summarizes the key quantitative data available for this compound:

PropertyValueSource(s)
Molecular Formula C₂₀H₂₁N₃O₇S[5][7]
Molecular Weight 447.46 g/mol [2][5][7]
CAS Number 745046-84-8[2][5][7]
IC₅₀ (Caspase-3) 23 nM[2][3][4][6]
Solubility Slightly soluble in DMSOSoluble in DMF (2.5 mg/mL)[4][7]
Storage (Powder) -20°C[5][8]
Storage (in DMSO) -80°C (up to 6 months)-20°C (up to 1 month)[3]

Experimental Protocols

While no specific experimental protocols for the disposal of this compound are available, the general protocol for handling a potent, powdered chemical inhibitor in a research setting is as follows:

Protocol for Preparing a Stock Solution and Handling Powdered this compound:

  • Preparation: Before handling the powdered compound, ensure you are in a well-ventilated area, preferably within a chemical fume hood, and are wearing appropriate PPE (lab coat, safety glasses, and nitrile gloves).

  • Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance. Use a disposable weigh boat to avoid contamination of the balance.

  • Solubilization: Transfer the weighed powder to a sterile, appropriate-sized tube or vial. Add the required volume of the desired solvent (e.g., DMSO or DMF) to achieve the target stock solution concentration.

  • Mixing: Vortex or sonicate the solution as needed to ensure the compound is fully dissolved.

  • Storage: Store the stock solution in tightly sealed vials at the recommended temperature (-20°C or -80°C). Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

  • Decontamination: After preparation, decontaminate the work surface with an appropriate cleaning agent. Dispose of all contaminated disposable materials (weigh boat, pipette tips, gloves) in the designated solid hazardous waste container.

Mandatory Visualization

The diagram below illustrates the central role of Caspase-3 in the apoptotic signaling pathway, which is the target of this compound.

Caspase3_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligands Death Ligands (e.g., FasL, TNF-α) Death_Receptors Death Receptors Death_Ligands->Death_Receptors Procaspase8 Procaspase-8 Death_Receptors->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cellular_Stress Cellular Stress (e.g., DNA Damage) Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 forms Apoptosome Apoptosome Caspase9->Procaspase3 Apoptosome->Procaspase3 Caspase3 Caspase-3 (Executioner Caspase) Procaspase3->Caspase3 Cellular_Substrates Cellular Substrates Caspase3->Cellular_Substrates cleaves Apoptosis Apoptosis Cellular_Substrates->Apoptosis This compound This compound This compound->Caspase3

Caption: The role of Caspase-3 in apoptosis and its inhibition by this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ivachtin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the dynamic field of drug development, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Ivachtin (Caspase-3 Inhibitor VII), a potent, reversible inhibitor of caspase-3. By adhering to these procedural steps, you can minimize risk and maintain the integrity of your experiments, reinforcing a culture of safety and precision in your work.

Immediate Safety and Handling Protocols

While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to follow standard laboratory safety protocols for handling all chemical compounds. The following table summarizes the recommended personal protective equipment (PPE) and handling procedures.

Category Specification Rationale
Hand Protection Nitrile or latex glovesTo prevent direct skin contact with the compound. Thicker gloves offer better protection.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from potential splashes or aerosols.
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Generally not required under normal handling conditions in a well-ventilated area. An N95 mask may be considered if there is a risk of generating dust or aerosols.To prevent inhalation of the compound.
Handling Environment Well-ventilated laboratory bench or a chemical fume hood.To minimize inhalation exposure and contain any potential spills.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound from the moment it arrives in the laboratory to its final disposal is crucial for safety and operational efficiency.

Receiving and Storage

Upon receipt, inspect the container for any damage or leaks. The compound should be stored desiccated at +4°C for long-term stability.

Preparation of Stock Solutions

When preparing stock solutions, it is recommended to work in a chemical fume hood to minimize inhalation risk. Use the appropriate solvent as indicated by the supplier's technical data sheet. For example, this compound is soluble in DMF and slightly soluble in DMSO.

Experimental Use

When using this compound in experiments, always wear the recommended PPE. Avoid direct contact with the skin, eyes, and clothing.

Spill Management

In the event of a spill, isolate the area. For small spills, absorb the material with an inert absorbent, such as vermiculite or sand, and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused this compound Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain.
Contaminated Consumables (e.g., pipette tips, gloves, vials) Collect in a designated, sealed waste container and dispose of as chemical waste.
Empty Containers Rinse the container thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. The empty container can then be disposed of according to institutional guidelines.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

Ivachtin_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receive_Inspect Receive & Inspect Container Store Store at +4°C (Desiccated) Receive_Inspect->Store Don_PPE Don Appropriate PPE Store->Don_PPE Before Use Prepare_Solution Prepare Stock Solution (in Fume Hood) Don_PPE->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Handle_Spill Manage Spills (If any) Conduct_Experiment->Handle_Spill Collect_Waste Collect Chemical Waste (Solid & Liquid) Conduct_Experiment->Collect_Waste Handle_Spill->Collect_Waste Dispose Dispose via Certified Waste Handler Collect_Waste->Dispose

Figure 1. A flowchart depicting the safe handling workflow for this compound.

By implementing these comprehensive safety and logistical procedures, research institutions can foster a secure and productive environment for their scientists, ultimately contributing to the advancement of drug discovery and development.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.